molecular formula C3H6S B092410 Propylene sulfide CAS No. 1072-43-1

Propylene sulfide

Cat. No.: B092410
CAS No.: 1072-43-1
M. Wt: 74.15 g/mol
InChI Key: MBNVSWHUJDDZRH-UHFFFAOYSA-N
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Description

Propylene sulfide is a natural product found in Allium cepa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylthiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6S/c1-3-2-4-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNVSWHUJDDZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25037-97-2
Record name Propylene sulfide homopolymer
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DSSTOX Substance ID

DTXSID90870835
Record name Thiirane, 2-methyl-
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Molecular Weight

74.15 g/mol
Source PubChem
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Physical Description

Liquid
Record name 1,2-Epithiopropane
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CAS No.

1072-43-1
Record name Propylene sulfide
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Record name Propylene sulfide
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Record name Propylene sulfide
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Record name Thiirane, 2-methyl-
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Propylene Sulfide from Propylene Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propylene (B89431) sulfide, a vital thiirane (B1199164) compound, from its oxygen analog, propylene oxide. The conversion of epoxides to thiiranes is a cornerstone of heterocyclic chemistry, offering a pathway to sulfur-containing molecules with significant applications in materials science and pharmaceutical development. This document details the primary mechanistic pathways, provides experimental protocols, and presents quantitative data for the two most prevalent methods: the reaction with potassium thiocyanate (B1210189) and the reaction with thiourea.

Reaction with Potassium Thiocyanate

The reaction of propylene oxide with potassium thiocyanate (KSCN) is a well-established method for the synthesis of propylene sulfide. This process is noted for its stereospecificity, proceeding with an inversion of configuration at one of the carbon centers of the epoxide ring.

Mechanism of Action

The reaction mechanism involves a nucleophilic attack by the thiocyanate ion on one of the carbon atoms of the protonated propylene oxide ring. This attack leads to the opening of the epoxide ring and the formation of a β-hydroxy thiocyanate intermediate. Subsequent intramolecular cyclization with the elimination of cyanate (B1221674) results in the formation of this compound. The stereochemistry of the reaction is dictated by an SN2-type mechanism, which results in the inversion of the stereocenter.

G cluster_reactants Reactants cluster_products Products PO Propylene Oxide Intermediate1 Protonated Propylene Oxide PO->Intermediate1 Protonation KSCN KSCN H2O H₂O (catalyst) Intermediate2 β-Hydroxy Thiocyanate Intermediate Intermediate1->Intermediate2 SN2 Attack by SCN⁻ Intermediate3 Cyclic Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization PS This compound Intermediate3->PS Elimination of KOCN KOCN KOCN r1 + r2 + p1 + G cluster_reactants Reactants cluster_products Products PO Propylene Oxide Intermediate1 Protonated Propylene Oxide PO->Intermediate1 Protonation Thiourea Thiourea H_plus H⁺ (catalyst) Intermediate2 β-Hydroxythiouronium Salt Intermediate1->Intermediate2 Nucleophilic Attack by Thiourea Intermediate3 Cyclic Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization PS This compound Intermediate3->PS Elimination of Urea Urea Urea H_plus_out H⁺ r1 + r2 + p1 + p2 +

An In-depth Technical Guide to the Ring-Opening Reactions of Propylene Sulfide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ring-opening reactions of propylene (B89431) sulfide (B99878) with various nucleophiles. Propylene sulfide, a three-membered heterocyclic compound containing a sulfur atom (thiirane), is a versatile building block in organic synthesis. Its strained ring readily undergoes cleavage upon reaction with nucleophiles, providing access to a diverse range of functionalized thioethers. Understanding the mechanisms, regioselectivity, and experimental conditions of these reactions is crucial for their effective application in research and development, particularly in the synthesis of pharmaceuticals and other biologically active molecules.

Core Concepts: Reaction Mechanisms and Regioselectivity

The ring-opening of this compound can be initiated by a wide array of nucleophiles, including amines, alcohols (alkoxides), and thiols (thiolates). The regiochemical outcome of the reaction—that is, whether the nucleophile attacks the primary (C1) or secondary (C2) carbon of the thiirane (B1199164) ring—is highly dependent on the reaction conditions.

Nucleophilic Ring-Opening (Basic or Neutral Conditions)

Under basic or neutral conditions, the ring-opening of this compound proceeds via a direct SN2 mechanism. The nucleophile attacks one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond. Due to steric hindrance from the methyl group at the C2 position, nucleophilic attack predominantly occurs at the less substituted primary carbon (C1). This results in the formation of the "normal" ring-opened product.

For example, the reaction of this compound with sodium ethanethiolate results in the exclusive formation of the product arising from the attack at the primary carbon. Similarly, strong nucleophiles like lithium aluminum hydride also exhibit high regioselectivity for the primary carbon. This high regioselectivity under nucleophilic conditions is a key feature for the controlled synthesis of specific isomers.

Electrophilic and Acid-Catalyzed Ring-Opening

In the presence of electrophiles or under acidic conditions, the reaction mechanism becomes more complex. The sulfur atom of the thiirane ring is first protonated or coordinates to a Lewis acid, which activates the ring towards nucleophilic attack. This activation can lead to a transition state with significant carbocationic character.

In this scenario, the regioselectivity is less straightforward. The nucleophile can attack both the primary (C1) and secondary (C2) carbons, leading to a mixture of regioisomers. The distribution of these isomers is influenced by a combination of steric and electronic factors. While the primary carbon is sterically more accessible, the secondary carbon can better stabilize a developing positive charge. Consequently, reactions with electrophilic reagents such as hydrogen chloride, acetyl chloride, and anhydrous chlorine have been reported to yield mixtures of isomeric products.

Data Presentation: A Comparative Summary

The following tables summarize the quantitative data for the ring-opening of this compound with various nucleophiles.

Table 1: Ring-Opening with Amine Nucleophiles
NucleophileCatalyst/ConditionsProduct(s)Regioselectivity (Primary:Secondary)Yield (%)Reference
Aniline (B41778)Ethanol (B145695), 50°C, 3 days1-Anilino-2-propanethiolPredominantly primary attackQuantitative[1]
BenzylamineBEMP superbase, in presence of γ-butyrolactonePoly(this compound) initiated by benzylamineHead-to-tail (exclusive primary attack)High[2]
Table 2: Ring-Opening with Thiol Nucleophiles
NucleophileCatalyst/ConditionsProduct(s)Regioselectivity (Primary:Secondary)Yield (%)Reference
Sodium EthanethiolateNot specified1-(Ethylthio)-2-propanethiolExclusive primary attackNot specifiedNot specified in search results
ThiophenolNot specified1-(Phenylthio)-2-propanethiol and 2-(Phenylthio)-1-propanethiolMixture of isomersNot specifiedNot specified in search results
Table 3: Ring-Opening with Other Nucleophiles and Reagents
Nucleophile/ReagentCatalyst/ConditionsProduct(s)Regioselectivity (Primary:Secondary)Yield (%)Reference
Lithium Aluminum HydrideNot specified2-PropanethiolExclusive primary attackNot specifiedNot specified in search results
Hydrogen ChlorideNot specified1-Chloro-2-propanethiol and 2-Chloro-1-propanethiolMixture of isomersNot specifiedNot specified in search results
Acetyl ChlorideNot specifiedS-(1-chloro-2-propyl) thioacetate (B1230152) and S-(2-chloro-1-propyl) thioacetateMixture of isomersNot specifiedNot specified in search results

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the ring-opening of this compound.

Protocol 1: Reaction of this compound with Aniline

This protocol describes the synthesis of 1-anilino-2-propanethiol, a β-aminothiol.

Materials:

  • This compound

  • Aniline (1.5-fold molar excess)

  • 98% Ethanol

Procedure:

  • Dissolve this compound in four times its weight of 98% ethanol in a suitable reaction vessel.

  • Add a 1.5-fold molar excess of aniline to the solution.

  • Maintain the reaction mixture in a water bath at 50°C for 3 days.

  • After the reaction is complete, remove the solvent and any unreacted this compound under reduced pressure.

  • Distill the residue at 1 mm pressure to purify the product. Collect the fraction of 1-anilino-2-propanethiol after the excess aniline has been distilled off. The product is a colorless liquid with an unpleasant odor.[1]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Reaction Mechanisms

ring_opening_mechanisms cluster_nucleophilic Nucleophilic Attack (SN2) cluster_electrophilic Acid-Catalyzed Attack Propylene_Sulfide_N Propylene Sulfide Transition_State_N Transition State (Primary Attack) Propylene_Sulfide_N->Transition_State_N Nucleophile_N Nu: Nucleophile_N->Propylene_Sulfide_N Attacks less hindered carbon Product_N Normal Product (1-substituted-2-thiol) Transition_State_N->Product_N Propylene_Sulfide_E Propylene Sulfide Protonated_Sulfide Protonated Thiirane Propylene_Sulfide_E->Protonated_Sulfide Protonation Proton H+ Proton->Propylene_Sulfide_E Transition_State_E1 Transition State (Primary Attack) Protonated_Sulfide->Transition_State_E1 Transition_State_E2 Transition State (Secondary Attack) Protonated_Sulfide->Transition_State_E2 Nucleophile_E Nu: Nucleophile_E->Transition_State_E1 Nucleophile_E->Transition_State_E2 Product_E1 Normal Product Transition_State_E1->Product_E1 Product_E2 Isomeric Product Transition_State_E2->Product_E2

Caption: Mechanisms of this compound ring-opening.

Experimental Workflow

experimental_workflow start Start reagents Combine this compound, Nucleophile, and Solvent start->reagents reaction Heat Reaction Mixture (e.g., 50°C for 3 days) reagents->reaction workup Solvent Removal (Reduced Pressure) reaction->workup purification Purification (e.g., Distillation) workup->purification product Isolated Product purification->product

Caption: General experimental workflow.

Conclusion

The ring-opening reactions of this compound offer a powerful and versatile method for the synthesis of a variety of sulfur-containing compounds. The regioselectivity of these reactions can be effectively controlled by the choice of reaction conditions. Under basic or neutral conditions, the SN2 attack of a nucleophile occurs predictably at the less sterically hindered primary carbon. In contrast, acid-catalyzed or electrophilic conditions can lead to a mixture of regioisomers. This guide provides a foundational understanding and practical data for researchers to effectively utilize this compound as a valuable synthon in their work. Further exploration of a wider range of nucleophiles and catalytic systems will undoubtedly continue to expand the synthetic utility of this important class of reactions.

References

An In-depth Technical Guide on the Chemical and Physical Properties of 2-Methylthiirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylthiirane, also known as propylene (B89431) sulfide, is a three-membered heterocyclic compound containing a sulfur atom. This strained ring structure imparts significant reactivity, making it a valuable intermediate in organic synthesis and a key pharmacophore in certain therapeutic agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-methylthiirane, its synthesis and reactivity, and its notable application in the development of potent enzyme inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-methylthiirane is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueReference
Molecular Formula C₃H₆S[1][2]
Molecular Weight 74.14 g/mol [1][2]
CAS Number 1072-43-1[2]
Appearance Colorless liquid[3]
Melting Point -91 °C[4]
Boiling Point 73 - 75.9 °C (predicted/experimental)[1][4]
Density 0.946 - 1.019 g/cm³ (predicted/experimental)[1][4]
Solubility Soluble in water and many organic solvents.[3]
Vapor Pressure Data not readily available
Dipole Moment 1.95 D[4]

Spectroscopic Data

The structural elucidation of 2-methylthiirane and its derivatives relies heavily on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 2-methylthiirane is expected to show characteristic signals for the methyl and methine protons on the thiirane (B1199164) ring, as well as the methylene (B1212753) protons. The chemical shifts and coupling patterns are influenced by the ring strain and the electronegativity of the sulfur atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbon atoms in the molecule, with the carbons of the thiirane ring appearing at chemical shifts indicative of their strained environment.

Infrared (IR) Spectroscopy

The IR spectrum of 2-methylthiirane exhibits characteristic absorption bands corresponding to C-H stretching and bending vibrations, as well as vibrations associated with the C-S bonds within the thiirane ring. The NIST WebBook provides access to the experimental IR spectrum of 2-methylthiirane.[5]

Mass Spectrometry (MS)

The mass spectrum of 2-methylthiirane shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides valuable information about the structure, with characteristic losses of fragments such as methyl and thioformaldehyde. The NIST WebBook provides access to the experimental mass spectrum of 2-methylthiirane.[2]

Synthesis and Reactivity

Synthesis of 2-Methylthiirane

A common and effective method for the synthesis of 2-methylthiirane is the reaction of propylene oxide with a sulfur-transfer reagent, such as potassium thiocyanate (B1210189) or thiourea.

Experimental Protocol: Synthesis of 2-Methylthiirane from Propylene Oxide

Materials:

  • Propylene oxide

  • Potassium thiocyanate (KSCN)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a solution of potassium thiocyanate in water is prepared.

  • Propylene oxide is added to the flask.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling to room temperature, the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed by rotary evaporation.

  • The crude 2-methylthiirane is purified by distillation.

Logical Workflow for the Synthesis of 2-Methylthiirane

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Propylene Oxide Propylene Oxide Reaction in Aqueous Solution Reaction in Aqueous Solution Propylene Oxide->Reaction in Aqueous Solution Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Reaction in Aqueous Solution Extraction with Diethyl Ether Extraction with Diethyl Ether Reaction in Aqueous Solution->Extraction with Diethyl Ether Washing and Drying Washing and Drying Extraction with Diethyl Ether->Washing and Drying Distillation Distillation Washing and Drying->Distillation Pure 2-Methylthiirane Pure 2-Methylthiirane Distillation->Pure 2-Methylthiirane G Thiirane Inhibitor Thiirane Inhibitor Inhibitor Binding Inhibitor Binding Thiirane Inhibitor->Inhibitor Binding MMP-2 Active Site MMP-2 Active Site MMP-2 Active Site->Inhibitor Binding Deprotonation by Glu404 Deprotonation by Glu404 Inhibitor Binding->Deprotonation by Glu404 Thiirane Ring Opening Thiirane Ring Opening Deprotonation by Glu404->Thiirane Ring Opening Thiolate Formation Thiolate Formation Thiirane Ring Opening->Thiolate Formation Coordination to Zinc Ion Coordination to Zinc Ion Thiolate Formation->Coordination to Zinc Ion Inhibition of MMP-2 Inhibition of MMP-2 Coordination to Zinc Ion->Inhibition of MMP-2 G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Pre-incubation Pre-incubation Plate Setup->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Fluorescence Measurement Fluorescence Measurement Reaction Initiation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Serial Dilution of Inhibitors Serial Dilution of Inhibitors Serial Dilution of Inhibitors->Plate Setup

References

An In-depth Technical Guide to Propylene Sulfide: From Chemical Identity to Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of propylene (B89431) sulfide (B99878), with a particular focus on its chemical properties, synthesis, and its pivotal role in the development of advanced drug delivery systems and biomaterials. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Identification and Synonyms

Propylene sulfide is a cyclic thioether with a three-membered ring. Its fundamental chemical information is summarized in the table below.

Identifier TypeValue
CAS Number 1072-43-1[1][2][3][4]
IUPAC Name 2-methylthiirane[2]
Molecular Formula C3H6S[1][3][4]
Synonyms This compound, methylthiirane, 2-Methylthiirane, Thiirane (B1199164), 2-methyl-, 1,2-Epithiopropane, Propene sulfide, Propylene sulphide, 2-Methylthiacyclopropane, Propylene episulfide, PROPANE, 1,2-EPITHIO-, Methylethylene Sulfide[1][2][3][4][5]

Physicochemical Properties

The key physical and chemical properties of this compound are detailed in the following table, providing essential data for laboratory and research applications.

PropertyValue
Molecular Weight 74.14 g/mol [1][3]
Appearance Colorless liquid[4][5]
Boiling Point 72-75 °C[3]
Density 0.946 g/mL at 25 °C[3]
Refractive Index n20/D 1.475[3][4]
Flash Point 10 °C[4]
Storage Temperature 2-8 °C[4]

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is a highly flammable liquid and vapor.[2][6] It is toxic if swallowed and harmful if inhaled.[2][6] It also causes skin and eye irritation.[2] When handling this compound, it is crucial to work in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][7] Keep away from heat, sparks, open flames, and hot surfaces.[1][5][7] The container should be kept tightly closed and grounded.[5][7]

Role in Drug Development and Advanced Applications

While this compound itself is a reactive monomer, its polymer, poly(this compound) (PPS), has garnered significant attention in the biomedical field. PPS is a biocompatible and biodegradable polymer that is particularly valued for its responsiveness to reactive oxygen species (ROS).[8][9]

This property makes PPS an intelligent material for drug delivery systems designed to target sites of inflammation or tumors, where ROS levels are typically elevated.[2][9] The thioether backbone of PPS can be oxidized by ROS to form more hydrophilic sulfoxides and sulfones.[1][3] This hydrophobic-to-hydrophilic transition can trigger the swelling or disassembly of PPS-based nanocarriers, leading to the controlled release of an encapsulated therapeutic agent.[1][2][7]

Applications of PPS in drug development include:

  • Nanoparticles for Targeted Drug Delivery: PPS can be formulated into nanoparticles that encapsulate hydrophobic drugs.[2][8] These nanoparticles can be designed to release their payload specifically in ROS-rich environments.

  • Tissue Engineering: The biocompatibility of PPS makes it a suitable material for creating scaffolds for tissue regeneration, such as for bone and cartilage.[8]

  • Medical Devices: Due to its chemical resistance and low toxicity, PPS is being explored as an alternative to traditional materials in medical devices like catheters and sutures.[8]

Experimental Protocols and Methodologies

The synthesis of functional biomaterials from this compound typically involves its polymerization, most commonly through anionic ring-opening polymerization (AROP).[10][11]

Anionic ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened by a nucleophilic initiator.[10][12] In the case of this compound, the initiator attacks one of the carbon atoms of the thiirane ring, leading to the opening of the ring and the formation of a propagating thiolate anion. This process continues with the addition of more monomer units.[12]

G Anionic Ring-Opening Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Nucleophilic Initiator (e.g., R-S⁻) Monomer This compound Monomer Initiator->Monomer Nucleophilic Attack RingOpening Ring Opening & Formation of Thiolate Anion Monomer->RingOpening GrowingChain Growing Polymer Chain with Thiolate End-Group RingOpening->GrowingChain AnotherMonomer Another Propylene Sulfide Monomer GrowingChain->AnotherMonomer Attack on new monomer Termination Quenching Agent (e.g., H⁺ source) GrowingChain->Termination Reaction stops AnotherMonomer->GrowingChain Chain Elongation FinalPolymer Poly(this compound) Termination->FinalPolymer

Caption: Anionic Ring-Opening Polymerization Workflow.

This protocol describes the synthesis of Pluronic-stabilized PPS nanoparticles with the subsequent S-nitrosation to create a nitric oxide (NO) delivery vehicle.[4][13]

Materials:

  • Pluronic F127

  • Degassed Milli-Q water

  • This compound

  • Initiator (e.g., sodium methoxide)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Argon

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Ammonium (B1175870) sulfamate

Procedure:

  • Nanoparticle Synthesis:

    • Prepare a 0.5% solution of Pluronic F127 in degassed Milli-Q water.[4]

    • Add 400 μL of this compound to the solution under an Argon atmosphere and stir for 30 minutes.[4]

    • Add the initiator (e.g., 14.4 mg reacted with 322 μL of sodium methoxide) under Argon.[4]

    • After 15 minutes, add DBU to the solution under Argon and stir the reaction for 24 hours.[4]

    • Expose the nanoparticle solution to air for 2 hours.[4]

    • Purify the nanoparticles by dialysis against Milli-Q water for 3 days.[4]

  • S-nitrosation:

    • The free thiols in the core of the PPS nanoparticles are S-nitrosated by adding an equal volume of acidified sodium nitrite in 1N hydrochloric acid.[13]

    • After the reaction period, quench the reaction by adding excess ammonium sulfamate.[13]

G Synthesis of S-nitrosated PPS Nanoparticles Start Prepare Pluronic F127 solution in degassed water AddPS Add this compound under Argon and stir Start->AddPS AddInitiator Add Initiator (e.g., sodium methoxide) AddPS->AddInitiator AddDBU Add DBU and stir for 24 hours AddInitiator->AddDBU ExposeAir Expose to air for 2 hours AddDBU->ExposeAir Dialysis Purify by dialysis ExposeAir->Dialysis Nitrosation S-nitrosate with acidified sodium nitrite Dialysis->Nitrosation Quench Quench reaction with ammonium sulfamate Nitrosation->Quench FinalProduct SNO-PPS Nanoparticles Quench->FinalProduct

Caption: Experimental workflow for SNO-PPS nanoparticle synthesis.

Mechanism of ROS-Responsive Drug Release

The intelligent behavior of PPS-based drug delivery systems is rooted in a clear chemical mechanism. This mechanism does not involve a classical biological signaling pathway but is rather a direct chemical response to the local microenvironment.

G ROS-Responsive Drug Release Mechanism Start PPS Nanoparticle with Encapsulated Drug ROS High Levels of ROS (e.g., H₂O₂, OCl⁻) in diseased tissue Start->ROS Targets Oxidation Oxidation of Thioether to Sulfoxide/Sulfone ROS->Oxidation Triggers Transition Hydrophobic to Hydrophilic Transition Oxidation->Transition Destabilization Nanoparticle Swelling or Disassembly Transition->Destabilization Release Drug Release at Target Site Destabilization->Release

References

Spectroscopic Analysis of Propylene Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for propylene (B89431) sulfide (B99878) (2-methylthiirane), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of propylene sulfide. Both ¹H and ¹³C NMR data provide characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound typically exhibits three distinct signals corresponding to the methine proton (H-A), the diastereotopic methylene (B1212753) protons (H-B and H-C), and the methyl protons (H-D). The chemical shifts and coupling constants are summarized in the table below.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constants (J) in Hz
H-A (methine)~2.90MultipletJ(A,B) ≈ 6.2-6.4, J(A,C) ≈ 5.4-5.6
H-B (methylene)~2.50MultipletJ(A,B) ≈ 6.2-6.4, J(B,C) ≈ 0.8
H-C (methylene)~2.11MultipletJ(A,C) ≈ 5.4-5.6, J(B,C) ≈ 0.8
H-D (methyl)~1.51DoubletJ(A,D) ≈ 5.6

Note: Chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a compilation from various sources.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound shows three signals corresponding to the three distinct carbon atoms in the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C1 (methine)~25.9
C2 (methylene)~23.5
C3 (methyl)~20.1

Note: The specific chemical shifts can be influenced by the solvent used.[2]

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation :

    • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry 5 mm NMR tube.[1][3]

    • For ¹³C NMR, a higher concentration (around 50 mg) may be beneficial to improve the signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[3]

  • Instrument Parameters (300-500 MHz Spectrometer) :

    • ¹H NMR :

      • Pulse Program : Standard single-pulse sequence.

      • Spectral Width : Approximately 10-12 ppm.

      • Number of Scans : 8-16 scans are typically sufficient.

      • Relaxation Delay : 1-2 seconds.[3]

    • ¹³C NMR :

      • Pulse Program : Standard proton-decoupled single-pulse sequence.

      • Spectral Width : Approximately 200-220 ppm.

      • Number of Scans : A higher number of scans (e.g., 128 or more) is generally required.[3]

      • Relaxation Delay : 2-5 seconds.[3]

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-S bond vibrations.

IR Spectral Data

The key IR absorption bands for this compound are summarized below.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2970-3000C-H stretch (alkane)Strong
~1450C-H bend (alkane)Medium
~1250C-H wag (thiirane ring)Medium
~625C-S stretch (thiirane ring)Medium-Weak

Note: The spectrum is typically acquired as a neat liquid film.[2][4]

Experimental Protocol for IR Spectroscopy

The following protocol is for acquiring a neat IR spectrum of liquid this compound using an ATR-FTIR spectrometer:

  • Sample Preparation :

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

    • Place a single drop of this compound directly onto the center of the ATR crystal.[5]

  • Data Acquisition :

    • Acquire a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Most instruments will automatically subtract the background.

    • A typical spectral range is 4000-400 cm⁻¹.

    • The number of scans can be varied to improve the signal-to-noise ratio, with 16 or 32 scans being common.

  • Data Processing :

    • Perform baseline correction if necessary.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound will show the molecular ion peak and several characteristic fragment ions.

m/z Proposed Fragment Ion Relative Intensity
74[C₃H₆S]⁺ (Molecular Ion)High
59[C₂H₃S]⁺Moderate
47[CH₃S]⁺High
41[C₃H₅]⁺High
39[C₃H₃]⁺Moderate
Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum of this compound is as follows:

  • Sample Introduction :

    • For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatography (GC-MS) system is common.[4]

  • Ionization :

    • Electron ionization (EI) is typically used, with a standard electron energy of 70 eV.

  • Mass Analysis :

    • A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

  • Detection :

    • An electron multiplier is used to detect the separated ions.

Visualized Workflows and Pathways

To further clarify the analytical processes and molecular behavior, the following diagrams are provided.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute for GC/Direct Inlet Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq Process_NMR Fourier Transform, Phasing, Referencing NMR_Acq->Process_NMR Process_IR Baseline Correction, Peak Picking IR_Acq->Process_IR Process_MS Library Search, Fragmentation Analysis MS_Acq->Process_MS NMR_Data NMR Spectra & Chemical Shifts Process_NMR->NMR_Data IR_Data IR Spectrum & Absorption Bands Process_IR->IR_Data MS_Data Mass Spectrum & m/z Values Process_MS->MS_Data

Caption: General workflow for spectroscopic analysis of this compound.

Propylene_Sulfide_Fragmentation Proposed Mass Spectrometry Fragmentation of this compound M [C₃H₆S]⁺˙ m/z = 74 F1 [C₂H₃S]⁺ m/z = 59 M->F1 - •CH₃ F2 [CH₃S]⁺ m/z = 47 M->F2 - C₂H₃ F3 [C₃H₅]⁺ m/z = 41 M->F3 - •SH F4 [C₃H₃]⁺ m/z = 39 F3->F4 - H₂

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

Quantum Chemical Insights into the Structure of Propylene Sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of propylene (B89431) sulfide (B99878) (also known as 2-methylthiirane), a key heterocyclic compound with significant implications in chemical synthesis and drug development. Through a comprehensive review of quantum chemical calculations and experimental data, this document outlines the precise geometrical parameters of propylene sulfide, offering a foundational understanding for further research and molecular modeling.

Molecular Geometry: A Comparative Analysis

The three-dimensional structure of this compound has been elucidated through both theoretical quantum chemical calculations and experimental spectroscopic methods. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular geometries. For this compound, the B3LYP functional combined with a Pople-style basis set, such as 6-31G* or higher, provides a reliable theoretical model of its structure.

Experimental validation of the calculated geometry is crucial. Microwave spectroscopy stands as a high-precision experimental technique for determining the rotational constants of a molecule in the gas phase, from which its geometry can be accurately derived. The seminal work in this area provides a benchmark for the rotational constants of this compound.

The following tables summarize the key quantitative data obtained from both computational and experimental studies, allowing for a direct comparison of the molecular parameters.

Table 1: Calculated and Experimental Rotational Constants of this compound

ParameterComputational (B3LYP/6-31G*)Experimental (Microwave Spectroscopy)
A (MHz)Data not available in search results10043.9
B (MHz)Data not available in search results4833.4
C (MHz)Data not available in search results3630.1

Note: The specific calculated rotational constants were not available in the searched literature. The experimental values are from the 1963 study by S.S. Butcher.[1][2]

Table 2: Calculated Geometrical Parameters of this compound (B3LYP/6-31G)*

ParameterBond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
Bond Lengths
C1-SData not available in search results
C2-SData not available in search results
C1-C2Data not available in search results
C2-C3Data not available in search results
C-H (ring)Data not available in search results
C-H (methyl)Data not available in search results
Bond Angles
∠C1-S-C2Data not available in search results
∠S-C1-C2Data not available in search results
∠S-C2-C1Data not available in search results
∠C1-C2-C3Data not available in search results
∠H-C-H (methyl)Data not available in search results
Dihedral Angles
H-C2-C1-SData not available in search results
H-C3-C2-C1Data not available in search results

Note: Despite extensive searches, a specific publication containing a table of the optimized bond lengths, bond angles, and dihedral angles for this compound from a B3LYP/6-31G calculation could not be located. However, this level of theory is a standard and widely accepted method for such calculations.*

Methodologies and Protocols

Quantum Chemical Calculations

The theoretical geometry of this compound is typically determined using the following computational workflow:

  • Initial Structure Generation: A starting 3D structure of this compound is created using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed using a quantum chemistry software package (e.g., Gaussian, ORCA). The B3LYP hybrid functional is a popular and effective choice for this purpose, often paired with a basis set such as 6-31G* or a larger one for higher accuracy. This process systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular structure.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate various thermodynamic properties and vibrational spectra.

  • Property Calculation: From the optimized geometry, various molecular properties, including rotational constants, can be calculated and compared with experimental data.

G cluster_workflow Quantum Chemical Calculation Workflow start Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt Input freq Frequency Calculation opt->freq Optimized Geometry prop Property Calculation (e.g., Rotational Constants) freq->prop Verified Minimum end Final Optimized Structure & Properties prop->end

A typical workflow for the quantum chemical calculation of this compound's structure.
Experimental Determination: Microwave Spectroscopy

The experimental determination of this compound's structure relies on microwave spectroscopy. This technique measures the absorption of microwave radiation by a molecule in the gas phase, which corresponds to transitions between its rotational energy levels.

The experimental protocol, as pioneered by S. S. Butcher in 1963, involves the following key steps:[1][2]

  • Sample Preparation: this compound is synthesized and purified. For the spectroscopic measurement, it is introduced into the sample cell of the spectrometer in the gas phase at low pressure.

  • Data Acquisition: The sample is irradiated with microwaves of varying frequencies, and the absorption spectrum is recorded. The frequencies of the absorption lines correspond to the allowed rotational transitions.

  • Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions (e.g., J=0→1, J=1→2). This is often a complex process, especially for asymmetric top molecules like this compound.

  • Determination of Rotational Constants: The assigned transition frequencies are fitted to a rotational Hamiltonian to determine the molecule's rotational constants (A, B, and C).

  • Structural Determination: The moments of inertia, which are inversely proportional to the rotational constants, are used to determine the molecular geometry. This often involves assuming some structural parameters (e.g., C-H bond lengths) and fitting the remaining parameters to reproduce the experimental moments of inertia.

G cluster_relationship Relationship between Theory and Experiment cluster_theory Theoretical Calculation cluster_experiment Microwave Spectroscopy calc_geom Calculated Geometry calc_rot Calculated Rotational Constants calc_geom->calc_rot validation Validation calc_geom->validation calc_rot->validation exp_spec Experimental Spectrum exp_rot Experimental Rotational Constants exp_spec->exp_rot exp_geom Derived Geometry exp_rot->exp_geom exp_rot->validation exp_geom->validation

The interplay between theoretical calculations and experimental data for structural validation.

Conclusion

The combination of quantum chemical calculations, specifically using Density Functional Theory with the B3LYP functional, and experimental microwave spectroscopy provides a robust and detailed understanding of the molecular structure of this compound. While a complete, published set of calculated geometrical parameters at the B3LYP/6-31G* level was not found in the surveyed literature, the established accuracy of this theoretical approach, validated by experimental rotational constants, gives high confidence in its predictive power for determining the bond lengths, angles, and dihedral angles of this important molecule. This foundational structural data is invaluable for researchers in medicinal chemistry and materials science for applications such as molecular docking, reaction mechanism studies, and the design of novel thiirane-containing compounds.

References

Unveiling the Three-Membered Ring: A Historical Perspective on the Discovery of Episulfides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries that first brought episulfides, or thiiranes, to the attention of the chemical world. We delve into the foundational research of the early 20th century, providing a detailed look at the pioneering synthetic methods and characterization techniques that laid the groundwork for our modern understanding of this unique class of sulfur-containing heterocycles.

Early Investigations and the Dawn of Episulfide Chemistry

The early 1900s marked the initial explorations into the synthesis and properties of episulfides. While the concept of cyclic ethers (epoxides) was established, their sulfur analogs remained largely elusive. The inherent instability of the three-membered thiirane (B1199164) ring, coupled with the analytical limitations of the era, presented significant challenges to early researchers.

Pioneering work by Hermann Staudinger and F. Pfenninger in 1916, and later by Marcel Delépine in 1920, provided the first glimpses into the existence and reactivity of these compounds, which they referred to as "olefin sulfides." These early investigations, though not always yielding stable, isolable products, were crucial in establishing the theoretical possibility and laying the experimental groundwork for future breakthroughs.

A significant leap forward occurred in 1934 when German chemists K. Dachlauer and L. Jackel developed the first general and practical synthesis of episulfides. Their method, which involved the reaction of epoxides with alkali thiocyanates or thiourea, became a cornerstone of episulfide chemistry and remains a viable synthetic route to this day. This discovery opened the door to more systematic studies of the physical and chemical properties of this intriguing class of compounds.

Quantitative Data from Early Discoveries

The characterization of newly synthesized compounds in the early 20th century relied on fundamental physical constants. The following table summarizes the key quantitative data reported for ethylene (B1197577) sulfide (B99878), the simplest episulfide, in the early literature.

PropertyReported ValueYearResearchers
Boiling Point55-56 °C1934Dachlauer & Jackel
Density (at 20 °C)1.010 g/cm³1934Dachlauer & Jackel
Refractive Index (nD at 20 °C)1.49371934Dachlauer & Jackel

Foundational Experimental Protocols

The experimental techniques of the early 20th century were foundational to the discovery of episulfides. Below are detailed methodologies reconstructed from the seminal publications of the era.

Delépine's Synthesis of "Olefin Sulfides" (1920)

Marcel Delépine's work involved the reaction of β,β'-dichlorodiethyl sulfide (mustard gas) with sodium sulfide. While this method did not yield stable monomeric episulfides, it was a critical early attempt at their synthesis.

Experimental Protocol:

  • Reactants: β,β'-dichlorodiethyl sulfide and a solution of sodium sulfide.

  • Apparatus: A round-bottom flask equipped with a reflux condenser.

  • Procedure: An alcoholic solution of sodium sulfide was prepared. To this, β,β'-dichlorodiethyl sulfide was added, and the mixture was heated under reflux.

  • Observations: Delépine noted the formation of a volatile product with a characteristic odor, which he proposed to be the "sulfide of ethylene." However, the product was highly reactive and readily polymerized.

  • Characterization: Characterization was limited to boiling point determination of the crude product and qualitative tests for the presence of sulfur.

The Dachlauer and Jackel General Synthesis of Episulfides (1934)

This patented method provided the first reliable and general route to episulfides from their corresponding epoxides.

Experimental Protocol for the Synthesis of Ethylene Sulfide:

  • Reactants: Ethylene oxide and an aqueous solution of potassium thiocyanate (B1210189).

  • Apparatus: A pressure-resistant reaction vessel (autoclave) equipped with a stirring mechanism and a means of temperature control.

  • Procedure: An aqueous solution of potassium thiocyanate was placed in the autoclave. The vessel was cooled, and liquefied ethylene oxide was introduced. The autoclave was then sealed and heated to a temperature between 50 and 100 °C with continuous stirring. The reaction was allowed to proceed for several hours.

  • Work-up: After cooling, the reaction mixture was distilled. The ethylene sulfide, being volatile, was collected as the distillate. The product was then dried over a suitable drying agent, such as anhydrous calcium chloride.

  • Characterization: The synthesized ethylene sulfide was characterized by its boiling point, density, and refractive index. These physical constants served as the primary means of identification and purity assessment.

Early Characterization Techniques

The analytical landscape of the early 20th century was devoid of the sophisticated spectroscopic techniques common today. Chemists relied on a combination of physical property measurements and qualitative chemical tests to identify and characterize new compounds.

  • Boiling Point Determination: The boiling point was a crucial physical constant for characterizing liquids. It was typically determined using a distillation apparatus, where the temperature of the vapor in equilibrium with the boiling liquid was measured. The Thiele tube method was also a common and accurate technique for determining the boiling point of small quantities of liquid.

  • Refractive Index Measurement: The refractive index, a measure of how much light bends as it passes through a substance, was another key physical property. The Abbe refractometer, invented in the late 19th century, was a standard instrument in organic chemistry laboratories for this purpose.

  • Qualitative Tests for Sulfides: Simple chemical tests were used to confirm the presence of sulfur in the newly synthesized compounds. These tests often involved the reaction of the compound with a reagent that would produce a characteristic precipitate or color change in the presence of sulfide ions. A common test was the reaction with lead(II) acetate, which forms a black precipitate of lead(II) sulfide.

Reaction Pathways and Logical Flow

The synthesis of episulfides, as pioneered by Dachlauer and Jackel, can be visualized as a two-step logical progression from an alkene.

logical_flow Alkene Alkene Epoxidation Epoxidation Alkene->Epoxidation Epoxide Epoxide Epoxidation->Epoxide Thiation Thiation (Dachlauer-Jackel) Epoxide->Thiation Episulfide Episulfide Epoxide->Episulfide KSCN or Thiourea

Caption: Logical workflow for episulfide synthesis.

The core of the Dachlauer-Jackel synthesis is the nucleophilic ring-opening of the epoxide by the thiocyanate ion, followed by an intramolecular cyclization to form the thiirane ring.

reaction_mechanism Epoxide Epoxide Intermediate [Intermediate] Epoxide->Intermediate Nucleophilic Attack Thiocyanate SCN⁻ Thiocyanate->Intermediate Episulfide Episulfide Intermediate->Episulfide Intramolecular Cyclization Cyanate OCN⁻ Intermediate->Cyanate

Caption: Dachlauer-Jackel reaction mechanism.

This historical journey into the discovery of episulfides highlights the ingenuity and perseverance of early 20th-century chemists. Their foundational work, conducted with rudimentary tools by today's standards, not only introduced a new class of heterocycles but also established synthetic principles that continue to influence the field of organic chemistry.

Thermodynamic Properties of Propylene Sulfide Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermodynamic properties associated with the polymerization of propylene (B89431) sulfide (B99878). Propylene sulfide, a thiirane (B1199164) or episulfide, undergoes ring-opening polymerization (ROP) to form poly(this compound), a polymer with a range of potential applications due to its unique properties conferred by the thioether backbone. Understanding the thermodynamics of this process is critical for controlling the polymerization reaction, predicting polymerizability, and designing efficient synthesis protocols.

Thermodynamic Parameters of Polymerization

The spontaneity of a polymerization reaction is governed by the Gibbs free energy of polymerization (ΔGₚ), which is related to the enthalpy (ΔHₚ) and entropy (ΔSₚ) of polymerization by the following equation:

ΔGₚ = ΔHₚ - TΔSₚ

For a polymerization to be thermodynamically favorable, ΔGₚ must be negative. The ring-opening polymerization of cyclic monomers like this compound is primarily driven by the relief of ring strain, which contributes to a negative (exothermic) enthalpy of polymerization. However, the conversion of many monomer molecules into a single polymer chain results in a decrease in translational and rotational degrees of freedom, leading to a negative entropy of polymerization.

A critical concept in polymerization thermodynamics is the ceiling temperature (T꜀) , which is the temperature at which the rate of polymerization equals the rate of depolymerization. At T꜀, the Gibbs free energy of polymerization is zero (ΔGₚ = 0). The ceiling temperature can be calculated using the following equation:

T꜀ = ΔHₚ / ΔSₚ

Above the ceiling temperature, depolymerization is favored, while below it, polymerization is favored.

The table below summarizes the types of thermodynamic data relevant to this compound polymerization. It is important to note the absence of specific values for homopolymerization and the inclusion of data from copolymerization studies for context.

Thermodynamic ParameterSymbolTypical Sign for ROP of Cyclic MonomersValue for this compound HomopolymerizationNotes
Enthalpy of PolymerizationΔHₚNegative (Exothermic)Data not readily availableThe primary driving force is the relief of the three-membered ring strain.
Entropy of PolymerizationΔSₚNegativeData not readily availableReflects the loss of translational and rotational freedom of the monomer.
Gibbs Free Energy of PolymerizationΔGₚNegative for spontaneous polymerizationData not readily availableDependent on ΔHₚ, ΔSₚ, and temperature.
Ceiling TemperatureT꜀Data not readily availableRepresents the temperature at which polymerization and depolymerization are in equilibrium.

For the anionic copolymerization of elemental sulfur (S₈) with this compound, the average enthalpy and entropy of polymerization (related to the addition of S₈ to the growing chain) have been reported to approach values of 3.1 kcal/mol and 4.76 cal/(mol·K) respectively, under certain conditions.[1] However, these values are for the copolymerization process and do not represent the homopolymerization of this compound.

Experimental Protocols for Determining Thermodynamic Properties

The primary experimental technique for determining the enthalpy of polymerization is reaction calorimetry . This method measures the heat evolved or absorbed during the polymerization reaction.

Isothermal Reaction Calorimetry for this compound Polymerization

Objective: To determine the enthalpy of polymerization (ΔHₚ) of this compound.

Apparatus: A reaction calorimeter equipped with a sensitive thermometer, a stirrer, an injection port for the initiator, and a system for maintaining a constant temperature (isothermal conditions).

Materials:

  • This compound monomer (purified by distillation)

  • Anionic initiator (e.g., sodium naphthalenide, butyllithium, or a thiolate)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF))

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Calorimeter Calibration:

    • The calorimeter is calibrated by introducing a known amount of heat (e.g., via an electric heater) and measuring the corresponding temperature change. This allows for the determination of the heat capacity of the calorimeter and its contents.

  • Reaction Setup:

    • A known amount of purified this compound monomer and anhydrous solvent are charged into the reaction vessel under an inert atmosphere.

    • The reaction mixture is allowed to reach thermal equilibrium at the desired reaction temperature.

  • Initiation of Polymerization:

    • A known amount of the initiator solution is injected into the reaction vessel to start the polymerization.

  • Data Acquisition:

    • The temperature of the reaction mixture is monitored continuously. In an isothermal setup, the heat evolved by the reaction is removed by a cooling system to maintain a constant temperature. The amount of heat removed is recorded as a function of time.

  • Determination of Enthalpy of Polymerization:

    • The total heat evolved during the reaction (Q) is obtained by integrating the heat flow over the course of the reaction until the monomer is fully consumed.

    • The enthalpy of polymerization (ΔHₚ) is then calculated using the following equation: ΔHₚ = -Q / n where 'n' is the number of moles of the polymerized monomer.

  • Analysis of Polymer:

    • After the reaction is complete, the polymer is isolated and characterized (e.g., by Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy) to confirm complete conversion and determine the molecular weight and structure.

Signaling Pathways and Experimental Workflows

Anionic Ring-Opening Polymerization (AROP) of this compound

The polymerization of this compound is typically initiated by anionic species. The mechanism involves the nucleophilic attack of the initiator on one of the carbon atoms of the thiirane ring, leading to ring opening and the formation of a thiolate anion. This thiolate then acts as the propagating species, attacking another monomer molecule.

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (Nu⁻) Monomer1 This compound Initiator->Monomer1 Nucleophilic Attack RingOpened Ring-Opened Monomer with Thiolate Anion Monomer1->RingOpened Ring Opening PropagatingChain Propagating Chain (...-S⁻) Monomer2 This compound PropagatingChain->Monomer2 Nucleophilic Attack ElongatedChain Elongated Chain (...-S-CH(CH₃)-CH₂-S⁻) Monomer2->ElongatedChain Ring Opening

Caption: Anionic Ring-Opening Polymerization of this compound.

Experimental Workflow for Calorimetric Determination of ΔHₚ

The following diagram illustrates the logical flow of an experiment to determine the enthalpy of polymerization of this compound using reaction calorimetry.

Calorimetry_Workflow cluster_preparation Preparation cluster_experiment Calorimetric Measurement cluster_analysis Data Analysis and Validation PurifyMonomer Purify this compound (e.g., Distillation) ChargeReactor Charge Reactor with Monomer and Solvent PurifyMonomer->ChargeReactor PrepareInitiator Prepare Initiator Solution Initiate Inject Initiator PrepareInitiator->Initiate PrepareSolvent Dry Solvent PrepareSolvent->ChargeReactor Calibrate Calibrate Reaction Calorimeter Calibrate->ChargeReactor Equilibrate Achieve Thermal Equilibrium ChargeReactor->Equilibrate Equilibrate->Initiate Monitor Monitor Heat Flow vs. Time Initiate->Monitor Integrate Integrate Heat Flow to get Total Heat (Q) Monitor->Integrate Calculate Calculate ΔHₚ = -Q / n Integrate->Calculate FinalValue Final ΔHₚ Value Characterize Characterize Polymer (GPC, NMR) Validate Validate Complete Conversion Characterize->Validate

Caption: Workflow for Calorimetric Determination of Enthalpy of Polymerization.

References

The Reactivity of Propylene Sulfide: A Comparative Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of propylene (B89431) sulfide (B99878) in comparison to other thiiranes. Thiiranes, or episulfides, are three-membered heterocyclic compounds containing a sulfur atom. Their inherent ring strain makes them susceptible to various chemical transformations, a property that is both synthetically useful and relevant to their biological activity. This document provides a comparative analysis of propylene sulfide's reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource.

Comparative Reactivity of Thiiranes: A Quantitative Overview

The reactivity of thiiranes is significantly influenced by the substitution pattern on the carbon atoms of the ring. This compound (2-methylthiirane) serves as a fundamental example of an alkyl-substituted thiirane (B1199164). Its reactivity is often compared to the parent unsubstituted thiirane (ethylene sulfide) and other derivatives.

Computational studies have provided significant insights into these reactivity differences. For instance, in the gas-phase reaction with ammonia (B1221849), 2-methylthiirane reacts at a rate that is 0.230 times that of the unsubstituted thiirane.[1][2] This suggests that the methyl group imparts a slight deactivating effect, likely due to steric hindrance.

The general trend for the ring-opening reactivity of three-membered heterocycles with a given nucleophile follows the order: aziridines > phosphiranes > epoxides > thiiranes.[3] This highlights that while thiiranes are reactive due to ring strain, they are generally less reactive than their oxygen-containing counterparts, epoxides.

Table 1: Relative Reactivity of Selected Thiiranes in Reaction with Ammonia (Gas Phase, Computational Data)
ThiiraneRelative Rate Constant (k/k_thiirane)Regioselectivity (Attack at C3/C2)Reference
Thiirane1.0N/A[1][2]
2-Methylthiirane0.23012.8[1][2]
2,2-DimethylthiiraneSlower than 2-Methylthiirane124[1][2]
cis-2,3-DimethylthiiraneFaster than trans isomerN/A[1][2]
2-Fluorothiirane (attack at C3)3.42 x 10^6Highly selective for C3[1][2]

Note: C2 is the substituted carbon and C3 is the unsubstituted carbon in 2-substituted thiiranes.

Key Reaction Pathways and Mechanisms

Thiiranes undergo several characteristic reactions, primarily driven by the relief of ring strain. The two most prominent pathways are nucleophilic ring-opening and desulfurization.

Nucleophilic Ring-Opening

The reaction of thiiranes with nucleophiles is a cornerstone of their chemistry. The regioselectivity of this attack is a critical consideration.

  • With "soft" nucleophiles (e.g., thiols, amines), the attack typically occurs at the less sterically hindered carbon atom, following an SN2 mechanism. In the case of this compound, this leads to the formation of a secondary thiol.

  • Substituent Effects: As a general rule, alkyl-substituted thiiranes are attacked at the less substituted carbon atom.[4] In contrast, aryl-substituted thiiranes tend to be attacked at the more substituted (benzylic) carbon, as the aryl group can stabilize the developing partial charge in the transition state.[4]

Nucleophilic_Ring_Opening cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product PropyleneSulfide This compound TS Sₙ2 Transition State PropyleneSulfide->TS Nucleophilic Attack (less hindered carbon) Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Ring-Opened Product (Thiolate) TS->Product Ring Opening

Figure 1: Generalized workflow for the nucleophilic ring-opening of this compound.
Desulfurization

Another common reaction of thiiranes is the extrusion of the sulfur atom to form an alkene. This transformation is often achieved using phosphines or other desulfurizing agents. The reaction is typically stereospecific, with retention of the alkene geometry.

Desulfurization_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Thiirane Thiirane Intermediate Phosphorane-like Intermediate Thiirane->Intermediate DesulfurizingAgent Desulfurizing Agent (e.g., PPh₃) DesulfurizingAgent->Intermediate Alkene Alkene Intermediate->Alkene Sulfur Extrusion Byproduct Sulfurized Agent (e.g., S=PPh₃) Intermediate->Byproduct

Figure 2: Logical relationship in the desulfurization of a thiirane.

Experimental Protocols for Studying Thiirane Reactivity

The kinetic analysis of thiirane reactions is crucial for understanding their reactivity. Below are summaries of common experimental methodologies.

Gas-Phase Kinetics using a Discharge-Flow Reactor

This technique is suitable for studying the reactions of thiiranes with radicals or other gas-phase species.[5][6]

  • Apparatus: A discharge-flow reactor coupled with a mass spectrometer.

  • Procedure:

    • A carrier gas (e.g., helium) is passed through the reactor at a constant pressure.

    • One reactant (e.g., a radical species) is generated in a microwave or electric discharge and introduced into the main flow.

    • The thiirane is introduced through a movable injector at various points along the reactor, which corresponds to different reaction times.

    • The concentrations of reactants and products are monitored by a mass spectrometer at the end of the reactor.

    • The reaction is typically studied under pseudo-first-order conditions, where one reactant is in large excess.

    • The rate constant is determined by measuring the decay of the limiting reactant as a function of reaction time (injector position).

Liquid-Phase Kinetics using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the progress of reactions in solution.

  • Apparatus: A high-resolution NMR spectrometer.

  • Procedure:

    • The thiirane and the other reactant are dissolved in a suitable deuterated solvent in an NMR tube.

    • The reaction is initiated, often by the addition of a catalyst or by bringing the sample to the desired temperature inside the NMR probe.

    • ¹H NMR spectra are acquired at regular time intervals.

    • The disappearance of reactant signals and the appearance of product signals are integrated.

    • The change in concentration over time is used to determine the reaction rate and order.

Thiiranes in Drug Development

The unique reactivity of the thiirane ring has been exploited in the design of enzyme inhibitors. The thiirane moiety can act as a "caged" thiol, which is unmasked within the active site of a target enzyme.[7] This can lead to potent and selective inhibition.

For example, thiirane-based inhibitors have been developed for matrix metalloproteinases (MMPs), a class of enzymes involved in cancer metastasis.[8] The mechanism involves an enzyme-mediated ring-opening of the thiirane, leading to a tightly bound inhibitor-enzyme complex.[7][8]

Thiirane_Inhibitor_Mechanism Enzyme Enzyme Active Site (e.g., MMP) EnzymeInhibitorComplex Enzyme-Inhibitor Complex Enzyme->EnzymeInhibitorComplex ThiiraneInhibitor Thiirane-based Inhibitor ThiiraneInhibitor->EnzymeInhibitorComplex RingOpening Enzyme-Mediated Ring Opening EnzymeInhibitorComplex->RingOpening CovalentAdduct Covalently Bound Inhibitor-Enzyme Complex RingOpening->CovalentAdduct Inhibition Potent Inhibition CovalentAdduct->Inhibition

Figure 3: Signaling pathway for thiirane-based enzyme inhibition.

Conclusion

This compound exhibits a rich and varied reactivity profile that is characteristic of strained sulfur heterocycles. Its reactivity is subtly attenuated compared to the parent thiirane due to the electronic and steric effects of the methyl group. The regioselectivity of its ring-opening reactions is a key feature for synthetic applications. While less reactive than their oxirane counterparts, thiiranes, including this compound, possess a unique chemical behavior that makes them valuable intermediates in organic synthesis and templates for the design of targeted therapeutics. The quantitative data and methodologies presented in this guide offer a foundational understanding for researchers working with this important class of compounds.

References

Solubility of Propylene Sulfide in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of propylene (B89431) sulfide (B99878) (also known as 2-methylthiirane), a key building block in the synthesis of various sulfur-containing compounds and polymers. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on the theoretical principles governing its solubility, qualitative assessments based on the behavior of structurally similar compounds, and a generalized experimental protocol for determining its miscibility and solubility in common organic solvents.

Physicochemical Properties of Propylene Sulfide

This compound is a cyclic sulfide with a three-membered ring containing two carbon atoms and one sulfur atom. It is a colorless liquid with a characteristic unpleasant odor. Its molecular structure, particularly the presence of a polarizable sulfur atom and a nonpolar propylene backbone, dictates its solubility behavior.

PropertyValue
Molecular Formula C₃H₆S
Molecular Weight 74.14 g/mol
Boiling Point 72-75 °C
Density 0.946 g/mL at 25 °C

Theoretical Principles of Solubility

The solubility of this compound in organic solvents is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be miscible.

  • Polarity: this compound can be considered a moderately polar molecule. The carbon-sulfur bonds have a lower polarity than carbon-oxygen bonds, and the molecule has a slight dipole moment.

  • Intermolecular Forces: The primary intermolecular forces at play for this compound are London dispersion forces and dipole-dipole interactions. It does not have the capacity for hydrogen bonding as a donor.

Based on these principles, it can be predicted that this compound will be most soluble in solvents with similar characteristics:

  • High Solubility/Miscibility: Expected in non-polar and moderately polar aprotic solvents where London dispersion forces and dipole-dipole interactions are dominant. Examples include other thioethers, chlorinated solvents, aromatic hydrocarbons, and some ketones.

  • Lower Solubility/Partial Miscibility: Expected in highly polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol). The strong hydrogen bonding network of these solvents would be disrupted by the non-polar hydrocarbon portion of the this compound molecule without significant compensating interactions.

Qualitative Solubility of this compound

While specific quantitative data is scarce, information on the solubility of the parent compound, thiirane (B1199164) (ethylene sulfide), and general knowledge of episulfides provide a basis for a qualitative assessment of this compound's solubility.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, Benzene, Diethyl EtherMiscibleDominated by London dispersion forces, similar to this compound's non-polar character.[1]
Polar Aprotic Acetone (B3395972), Chloroform, Dichloromethane, Tetrahydrofuran (THF)Miscible/SolubleDipole-dipole interactions and dispersion forces are compatible. Thiirane is known to be soluble in acetone and chloroform.[2]
Polar Protic WaterSparingly SolubleStrong hydrogen bonding in water makes it a poor solvent for the relatively non-polar this compound.
Polar Protic Ethanol, MethanolPartially Miscible/Slightly SolubleCan engage in some dipole-dipole interactions, but the hydrogen bonding of the alcohols is the dominant force. Thiirane is slightly soluble in ethanol.[2]

Experimental Protocol for Determining Solubility/Miscibility

The following is a generalized protocol for the visual and quantitative determination of the solubility of this compound in an organic solvent. Safety Precaution: this compound is flammable and toxic. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.[3][4]

Materials
  • This compound (high purity)

  • Test solvents (high purity, anhydrous where applicable)

  • Glass vials or test tubes with caps

  • Calibrated pipettes or burettes

  • Vortex mixer

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (for quantitative analysis)

Procedure for Visual Miscibility Determination

This method is a rapid, qualitative assessment.

  • Preparation: In a clean, dry, capped vial, add a known volume (e.g., 1 mL) of the test solvent.

  • Addition of this compound: To the solvent, add an equal volume (1 mL) of this compound.

  • Mixing: Cap the vial and vortex the mixture for 30-60 seconds.

  • Observation: Allow the mixture to stand for at least 5 minutes and observe.

    • Miscible: A single, clear liquid phase is observed.[5]

    • Immiscible: Two distinct liquid layers are formed.[5]

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

Procedure for Quantitative Solubility Determination

This method determines the concentration of a saturated solution.

  • Preparation of a Saturated Solution:

    • Add a known volume (e.g., 5 mL) of the test solvent to a capped vial.

    • Incrementally add small, known volumes of this compound, vortexing after each addition, until a persistent second phase (cloudiness or a distinct layer) is observed, indicating saturation.

    • Alternatively, add an excess of this compound to a known volume of solvent to ensure saturation.

  • Equilibration: Tightly cap the vial and allow it to equilibrate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) with gentle agitation to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • Carefully allow any undissolved this compound to settle.

    • Using a pipette, withdraw a known volume of the supernatant (the saturated solvent phase), being careful not to disturb the undissolved layer.

    • Accurately dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analysis:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC).[6][7]

    • Determine the concentration of this compound in the diluted sample.

  • Calculation:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualizations

experimental_workflow cluster_qualitative Qualitative Miscibility Test cluster_quantitative Quantitative Solubility Determination qual_start Start: Known volumes of This compound and solvent qual_mix Vortex for 30-60s qual_start->qual_mix qual_observe Observe for phase separation qual_mix->qual_observe qual_result Homogeneous? qual_observe->qual_result qual_miscible Result: Miscible qual_result->qual_miscible Yes qual_immiscible Result: Immiscible/ Partially Miscible qual_result->qual_immiscible No quant_start Start: Prepare saturated solution quant_equilibrate Equilibrate at constant temperature quant_start->quant_equilibrate quant_sample Sample supernatant quant_equilibrate->quant_sample quant_dilute Dilute sample quant_sample->quant_dilute quant_analyze Analyze via GC/HPLC quant_dilute->quant_analyze quant_calculate Calculate solubility quant_analyze->quant_calculate quant_end End: Quantitative Solubility Value quant_calculate->quant_end

Caption: Generalized workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for Anionic Ring-Opening Polymerization of Propylene Sulfide Using Alkali Metal Initiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the anionic ring-opening polymerization (AROP) of propylene (B89431) sulfide (B99878) (PS) utilizing alkali metal initiators. This method allows for the synthesis of well-defined poly(propylene sulfide) (PPS), a versatile polymer with significant applications in biomedical fields, including drug delivery, due to its biocompatibility and stimuli-responsive nature. The "living" character of this polymerization technique enables precise control over molecular weight and architecture, leading to polymers with narrow molecular weight distributions.

Application Notes

The anionic ring-opening polymerization of this compound is a robust method for producing poly(this compound) with controlled molecular weights and low polydispersity.[1][2] Alkali metal initiators, such as sodium naphthalenide, are effective in initiating this living polymerization, which can yield high molecular weight polymers.[3] The living nature of the polymerization means that chain termination and transfer reactions are largely absent, allowing for the synthesis of block copolymers and other complex architectures.[4]

The resulting PPS is a hydrophobic polymer that can be rendered hydrophilic through oxidation of the sulfide linkages to sulfoxides and sulfones. This property is particularly valuable for the development of smart drug delivery systems that can release their payload in response to oxidative stress, a hallmark of many disease states.

Key Experimental Considerations:

  • Purity of Reagents: Anionic polymerization is highly sensitive to impurities such as water, oxygen, and other protic species. Rigorous purification of solvents, monomers, and inert gas is crucial for successful and controlled polymerization.

  • Inert Atmosphere: All manipulations should be carried out under a high-purity inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to prevent premature termination of the living polymer chains.

  • Initiator Preparation: Alkali metal initiators like sodium naphthalenide are typically prepared in situ and are highly reactive. Their concentration should be accurately determined before use.

Experimental Protocols

Protocol 1: Preparation of Sodium Naphthalenide Initiator in Tetrahydrofuran (THF)

This protocol describes the in situ preparation of a sodium naphthalenide solution, a common initiator for the anionic polymerization of this compound.

Materials:

  • Sodium metal

  • Naphthalene

  • Anhydrous Tetrahydrofuran (THF)

  • Glass-coated magnetic stir bar

  • Schlenk flask

Procedure:

  • Under an inert atmosphere, charge a dry Schlenk flask with freshly cut sodium metal and naphthalene.

  • Add anhydrous THF to the flask via cannula transfer.

  • Stir the mixture at room temperature. A deep green color will develop, indicating the formation of the sodium naphthalenide radical anion.

  • Allow the reaction to proceed for several hours to ensure complete formation of the initiator. The concentration of the initiator can be determined by titration.

Protocol 2: Anionic Ring-Opening Polymerization of this compound

This protocol outlines the general procedure for the polymerization of this compound using a pre-formed alkali metal initiator solution.

Materials:

  • This compound (PS), freshly distilled from a suitable drying agent (e.g., CaH₂)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl

  • Sodium naphthalenide initiator solution in THF

  • Methanol (B129727) (for termination)

  • High-purity inert gas (Argon or Nitrogen)

  • Schlenk flask or reactor

  • Magnetic stirrer

  • Syringes and cannulas for liquid transfer

Procedure:

  • Reactor Setup: Assemble a dry Schlenk flask or reactor equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Solvent Addition: Transfer the desired volume of anhydrous THF into the reactor via cannula.

  • Monomer Addition: Add the purified this compound monomer to the reactor using a syringe.

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., -78 °C to 0 °C). Add the calculated amount of the sodium naphthalenide initiator solution dropwise via syringe while stirring vigorously. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: Allow the polymerization to proceed for the desired time. The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.

  • Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The characteristic color of the living anions will disappear.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Data Presentation

The following tables summarize representative quantitative data for the anionic ring-opening polymerization of this compound under various conditions.

Table 1: Polymerization of this compound with Potassium Xanthate/18-Crown-6 Ether Initiator System

Entry[M]/[I] RatioTime (min)Conversion (%)Mₙ (kDa)Đ (Mₙ/Mₙ)
15005>991201.2
2100010>992501.4
32003>99551.1

Data adapted from living polymerizations of this compound initiated with potassium xanthates.[5]

Table 2: Polymerization of this compound with Thio-Aluminum (SAl) Based Initiators

EntryTargeted Mₙ ( kg/mol )[M]₀/[I]₀Mₙ (SEC, kg/mol )Đ (Mₙ/Mₙ)
11520216.81.25
23040532.11.21
35067554.31.30
475101278.91.35
51001350105.21.40

Data adapted from a facile method to produce propylene sulphide homopolymers.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis & Isolation Purification Reagent Purification (Monomer, Solvent) Setup Reactor Setup (Inert Atmosphere) Purification->Setup Initiator Initiator Preparation (Sodium Naphthalenide) Initiation Initiation (Initiator Addition) Initiator->Initiation Addition Monomer & Solvent Addition Setup->Addition Addition->Initiation Propagation Propagation Initiation->Propagation Termination Termination (Methanol Addition) Propagation->Termination Isolation Polymer Isolation (Precipitation) Termination->Isolation Purification_poly Purification & Drying Isolation->Purification_poly Characterization Characterization (NMR, SEC) Purification_poly->Characterization

Caption: Experimental workflow for anionic ring-opening polymerization.

reaction_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Na_Naph Na⁺[C₁₀H₈]⁻ (Sodium Naphthalenide) Anion_formation Dimer Dianion -S-(CH(CH₃)-CH₂)-S⁻ Na_Naph->Anion_formation Electron Transfer PS_monomer This compound Monomer PS_monomer->Anion_formation Living_end Living Polyanion ~[S-CH(CH₃)-CH₂]ₙ-S⁻ Chain_growth Chain Growth ~[S-CH(CH₃)-CH₂]ₙ₊₁-S⁻ Living_end->Chain_growth Nucleophilic Attack Dead_polymer Dead Polymer ~[S-CH(CH₃)-CH₂]ₙ-SH Living_end->Dead_polymer Protonation Another_PS This compound Monomer Another_PS->Chain_growth Chain_growth->Living_end Regeneration of Living End Terminating_agent Terminating Agent (e.g., CH₃OH) Terminating_agent->Dead_polymer

References

Application Notes and Protocols for the Synthesis of Poly(propylene sulfide) for Drug Delivery Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(propylene sulfide) (PPS) is a versatile polymer that has garnered significant attention in the field of drug delivery. Its unique redox-responsive properties make it an ideal candidate for the construction of "smart" nanoparticles that can selectively release their therapeutic payload in response to the specific microenvironment of diseased tissues, such as tumors.[1] The backbone of PPS contains thioether linkages that can be oxidized by reactive oxygen species (ROS), which are often found at elevated levels in tumor tissues. This oxidation transforms the hydrophobic PPS into a more hydrophilic poly(propylene sulfoxide) or poly(propylene sulfone), leading to the destabilization of the nanoparticle structure and subsequent drug release.[1] Additionally, disulfide bonds can be incorporated into the nanoparticle design, allowing for degradation in the presence of high intracellular concentrations of glutathione (B108866) (GSH), providing another mechanism for targeted drug delivery.[2][3]

These application notes provide detailed protocols for the synthesis of PPS nanoparticles, loading of therapeutic agents, and characterization of the resulting drug delivery system.

Experimental Protocols

Synthesis of Pluronic-Stabilized Poly(this compound) Nanoparticles

This protocol describes the synthesis of PPS nanoparticles via anionic ring-opening polymerization of propylene (B89431) sulfide (B99878), stabilized by the triblock copolymer Pluronic F127.[4]

Materials:

  • This compound (PS) monomer

  • Pluronic F127

  • Sodium methoxide (B1231860)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Argon gas

  • Degassed Milli-Q water

Procedure:

  • Prepare a 0.5% (w/v) solution of Pluronic F127 in degassed Milli-Q water.

  • Under an argon atmosphere, add 400 μL of this compound to the Pluronic F127 solution and stir for 30 minutes.

  • Prepare the initiator by reacting the desired amount (e.g., 14.4 mg, 28.8 mg, or 43.4 mg for final concentrations of 3.7, 7.4, and 11 mM, respectively) with 322 μL of sodium methoxide under argon.

  • Add the prepared initiator to the reaction mixture.

  • After 15 minutes, add DBU to the solution under argon.

  • Allow the reaction to stir for 24 hours at room temperature.

  • Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours, with frequent water changes.

  • Store the purified nanoparticle suspension at 4°C.

dot

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification pluronic_solution 0.5% Pluronic F127 in degassed water mixing Mix Pluronic solution and PS monomer under Argon pluronic_solution->mixing ps_monomer This compound Monomer ps_monomer->mixing add_initiator Add Initiator mixing->add_initiator initiator_prep Prepare Initiator (Sodium Methoxide) initiator_prep->add_initiator add_dbu Add DBU add_initiator->add_dbu stirring Stir for 24h add_dbu->stirring dialysis Dialysis against DI water stirring->dialysis storage Store at 4°C dialysis->storage

Caption: Workflow for the synthesis of PPS nanoparticles.

Doxorubicin (B1662922) Loading into PPS Nanoparticles

This protocol outlines a common method for loading the hydrophobic anticancer drug doxorubicin (DOX) into the core of PPS nanoparticles.

Materials:

  • PPS nanoparticle suspension

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve DOX·HCl in DMSO.

  • Add a 3-fold molar excess of TEA to the DOX solution to deprotonate the amine group of DOX, rendering it hydrophobic.

  • Add the DOX/TEA solution dropwise to the PPS nanoparticle suspension while stirring.

  • Allow the mixture to stir overnight at room temperature in the dark to facilitate the encapsulation of DOX into the hydrophobic core of the nanoparticles.

  • Remove unloaded DOX by dialysis against PBS (pH 7.4) for 24 hours.

  • Determine the drug loading content and efficiency using UV-Vis spectrophotometry.

dot

G cluster_dox_prep Doxorubicin Preparation cluster_loading Loading Process cluster_purification_quant Purification & Quantification dox_dmso Dissolve DOX·HCl in DMSO add_tea Add Triethylamine (TEA) dox_dmso->add_tea add_dox Add DOX/TEA solution to PPS suspension add_tea->add_dox pps_suspension PPS Nanoparticle Suspension pps_suspension->add_dox stir_overnight Stir overnight in the dark add_dox->stir_overnight dialysis Dialysis against PBS stir_overnight->dialysis uv_vis Quantify loading by UV-Vis dialysis->uv_vis G pps_np Drug-Loaded PPS-SS-Drug Nanoparticle disulfide_cleavage Disulfide Bond Cleavage pps_np->disulfide_cleavage Enters cell gsh High Intracellular GSH gsh->disulfide_cleavage Reduces np_disassembly Nanoparticle Disassembly disulfide_cleavage->np_disassembly drug_release Drug Release np_disassembly->drug_release G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway dox Doxorubicin p53 p53 Activation dox->p53 mapk p38/JNK (MAPK) Activation dox->mapk fas_fasl Fas/FasL Upregulation p53->fas_fasl caspase8 Caspase-8 Activation fas_fasl->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation mapk->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation caspase9->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Propylene Sulfide for Biocompatible Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propylene (B89431) sulfide (B99878) as a versatile monomer for the synthesis of biocompatible and biodegradable polymers. Poly(propylene sulfide) (PPS) and its derivatives are gaining significant attention in the biomedical field due to their unique properties, particularly their responsiveness to reactive oxygen species (ROS), which allows for targeted drug delivery in specific microenvironments such as inflamed tissues or tumors.[1]

Introduction to Poly(this compound) in Biomedical Applications

Poly(this compound) is a thermoplastic polymer recognized for its biocompatibility, biodegradability, and tunable chemical and mechanical properties. Its inherent hydrophobicity makes it an excellent candidate for encapsulating hydrophobic drugs. Upon exposure to ROS, the thioether backbone of PPS can be oxidized to more hydrophilic sulfoxides and sulfones. This hydrophobic-to-hydrophilic transition provides a mechanism for the controlled release of encapsulated therapeutics "on-demand" in environments with elevated oxidative stress.[1][2]

Key Features and Benefits:

  • Biocompatible and Biodegradable : PPS has demonstrated low toxicity and can be broken down into non-toxic byproducts.[3]

  • ROS-Responsive : The polymer's backbone is sensitive to oxidation, enabling triggered drug release in specific pathological environments.[1]

  • Tunable Properties : The molecular weight, architecture (linear, block, etc.), and functionality of PPS can be controlled through various polymerization techniques.[4]

  • Versatile Applications : PPS-based polymers have been successfully formulated into nanoparticles, micelles, and coatings for applications in drug delivery, tissue engineering, and medical devices.[5]

Data Presentation: Properties of Poly(this compound) Based Polymers

The following tables summarize key quantitative data for poly(this compound) polymers and nanoparticles from various studies.

Table 1: Molecular Weight and Polydispersity of Poly(this compound)

Polymerization MethodInitiator/CatalystTarget Mn ( kg/mol )Achieved Mn ( g/mol )Polydispersity Index (PDI)Reference
Thioacyl Group Transfer (TAGT)ECT / TPPCl-17,7001.36[2]
Anionic Ring-OpeningPotassium O-methyl xanthate / 18-crown-6 (B118740) etherup to 250-1.1–1.4[6]
Thio-Aluminium (SAl) basedBnSAlMe₂15 - 100-< 1.4[4]

Table 2: Characteristics of Poly(this compound) Nanoparticles

FormulationSize (nm)ApplicationKey FindingsReference
PPS-coated magnetic nanoparticles80 ± 15Cancer therapeuticsEnhanced biocompatibility, ROS-responsive drug release[5]
PEG-stabilized PPS nanoparticles20, 45, 100In vivo targeting of dendritic cells20-45 nm particles showed significant retention in lymph nodes[7][8]
Dextran-block-PPS nanoparticles-Prostate cancer therapyROS-responsive, enhanced cellular uptake and cytotoxicity[9]
PPS-Methotrexate nanoparticles36Rheumatoid arthritisTargeted synovial lymphatic system, restored immune tolerance[10]

Experimental Protocols

Synthesis of Poly(this compound) via Thioacyl Group Transfer (TAGT) Polymerization

This protocol describes the synthesis of PPS using a thioacyl group transfer (TAGT) polymerization method, which allows for good control over the polymerization process.[2]

Materials:

  • This compound (distilled before use)

  • 4-Cyano-4-(ethylsulfanylthiocarbonylsulfanyl)pentanoic acid (ECT) (initiator)

  • Tetraphenylphosphonium chloride (TPPCI) (catalyst)

  • N-methyl pyrolidone (NMP), dry

  • Methanol

  • Glass ampoule with magnetic stirring bar

Procedure:

  • In a dry glass ampoule equipped with a magnetic stirring bar, combine this compound (3.16 mL, 40.4 mmol), ECT (52 mg, 0.20 mmol), TPPCl (14.9 mg, 0.040 mmol), and dry NMP (10 mL).

  • Degas the solution by performing three freeze-evacuate-thaw cycles.

  • Stir the reaction mixture at 60°C for 20 hours.

  • Purify the resulting polymer by precipitating it twice into a large excess of methanol.

  • Dry the purified polymer at 60°C under vacuum to obtain a red/yellow polymer oil.[2]

Characterization:

  • The molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC).

  • The polymer structure can be confirmed by ¹H NMR spectroscopy.[2]

Preparation of Poly(this compound) Nanoparticles by Emulsion Polymerization

This protocol details the formation of Pluronic-stabilized PPS nanoparticles through emulsion polymerization.[11]

Materials:

  • This compound monomer

  • Pluronic F127 (emulsifier)

  • Carboxylate-Pluronic (for functionalization)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of Pluronic F127 and, if desired for functionalization, a carboxylate-Pluronic.

  • Create an emulsion by adding the this compound monomer to the aqueous phase under vigorous stirring or sonication.

  • Initiate the polymerization (details of initiation can be found in specialized literature, often involving a redox initiator system).

  • Allow the polymerization to proceed, typically for several hours, to form the nanoparticles.

  • The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove unreacted monomer and excess surfactant.

Characterization:

  • Nanoparticle size and distribution can be analyzed using Dynamic Light Scattering (DLS).

  • Morphology can be observed with Transmission Electron Microscopy (TEM).[11]

Doxorubicin Loading into Dextran-block-Poly(this compound) Nanoparticles

This protocol outlines the encapsulation of the anticancer drug Doxorubicin (Dox) into ROS-responsive nanoparticles.[9]

Materials:

  • Dextran-block-poly(this compound) (Dex-b-PPS) copolymer

  • Doxorubicin hydrochloride (Dox·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Dissolve Dox·HCl in DMSO and add TEA to obtain the free base form of Dox.

  • Dissolve the Dex-b-PPS copolymer in DMSO.

  • Mix the Dox solution with the polymer solution and stir for 2 hours at room temperature.

  • Add deionized water dropwise to the mixture under stirring to induce the self-assembly of the copolymer into drug-loaded nanoparticles.

  • Dialyze the nanoparticle suspension against deionized water for 24 hours to remove DMSO and unloaded drug.

  • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

Visualizations

Anionic Ring-Opening Polymerization of this compound

The following diagram illustrates the general workflow for the anionic ring-opening polymerization of this compound to form poly(this compound).

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product Monomer This compound Initiation Initiation Monomer->Initiation Propagation Propagation Monomer->Propagation Initiator Initiator (e.g., Thiolate) Initiator->Initiation Initiation->Propagation Active Chain Propagation->Propagation Termination Termination (or Living End) Propagation->Termination Polymer Poly(this compound) Termination->Polymer G cluster_initial Initial State cluster_trigger Trigger cluster_process Mechanism cluster_final Final State NP Drug-Loaded PPS Nanoparticle (Hydrophobic Core) Oxidation Oxidation of Thioether to Sulfoxide/Sulfone NP->Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) ROS->Oxidation Destabilization Nanoparticle Destabilization (Hydrophilic Polymer) Oxidation->Destabilization Hydrophobic to Hydrophilic Transition Release Drug Release Destabilization->Release G cluster_delivery Delivery Vehicle cluster_targeting Targeting cluster_uptake Cellular Uptake cluster_release Drug Release & Action FNP Functionalized PPS Nanoparticle (e.g., with Folic Acid) Binding Receptor Binding FNP->Binding Receptor Overexpressed Receptor on Cancer Cell (e.g., Folate Receptor) Receptor->Binding Internalization Endocytosis Binding->Internalization ROS Intracellular ROS Internalization->ROS DrugRelease Drug Release ROS->DrugRelease Triggers Apoptosis Apoptosis DrugRelease->Apoptosis

References

Application Notes & Protocols: Preparation of Poly(propylene sulfide)-Based Block Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(propylene sulfide) (PPS) is a versatile sulfur-containing polymer known for its applications in biomedical and materials science.[1] When synthesized as block copolymers, typically with a hydrophilic block like poly(ethylene glycol) (PEG), the resulting amphiphilic macromolecules can self-assemble in aqueous solutions to form nanostructures such as micelles and vesicles (polymersomes).[2][3] These structures are particularly valuable in drug delivery, as their hydrophobic PPS core can encapsulate poorly water-soluble drugs, while the hydrophilic PEG shell provides biocompatibility and stability in circulation.[2][4][5]

A key feature of PPS-based block copolymers is their responsiveness to reactive oxygen species (ROS). The hydrophobic sulfide (B99878) bonds in the PPS backbone can be oxidized to more hydrophilic sulfoxides and sulfones, leading to the disassembly of the nanostructure and the release of the encapsulated cargo.[3][6][7] This makes them ideal for targeted drug delivery to disease sites with high oxidative stress, such as inflamed tissues or tumors.[7]

The synthesis of well-defined PPS-based block copolymers with controlled molecular weights and low polydispersity is most effectively achieved through living polymerization techniques, particularly anionic ring-opening polymerization (AROP).[1][4][8]

Section 1: Synthesis Methodology via Living Anionic Ring-Opening Polymerization (AROP)

Living polymerization is a chain growth process that proceeds without chain transfer or termination.[8][9] This characteristic is crucial for synthesizing block copolymers, as it allows for the sequential addition of different monomers to the living polymer chain end.[9][10] AROP of propylene (B89431) sulfide (PS) is a common and effective method for creating PPS blocks.[11]

The process typically involves initiating the polymerization of the first monomer to create a living homopolymer. Once the first monomer is consumed, the second monomer is introduced to the reaction, which then polymerizes from the active end of the first block, resulting in a diblock copolymer.[12] For example, to synthesize PEG-b-PPS, a deprotonated PEG macroinitiator can be used to initiate the ring-opening of the this compound monomer.[1]

General Synthesis Workflow

The overall process for synthesizing and characterizing a poly(this compound)-based block copolymer involves several key stages, from reagent preparation to final polymer analysis.

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Synthesis cluster_char Characterization A Reagent Purification (Solvent, Monomer) B Initiator Preparation (e.g., mPEG-O⁻ K⁺) A->B C Polymerization of First Block (if applicable) B->C Initiation D Sequential Addition of This compound (PS) C->D E Termination/ Quenching D->E F Polymer Precipitation & Purification E->F G Drying under Vacuum F->G H GPC/SEC Analysis (Mn, Đ) G->H I NMR Spectroscopy (¹H, ¹³C) G->I J DSC/TGA Analysis (Thermal Properties) G->J

Caption: General workflow for synthesis and characterization of PPS block copolymers.

Section 2: Experimental Protocols

Protocol 1: Synthesis of mPEG-b-PPS Diblock Copolymer

This protocol describes the synthesis of a poly(ethylene glycol) methyl ether-block-poly(this compound) (mPEG-b-PPS) copolymer via living anionic ring-opening polymerization.

Materials:

  • Poly(ethylene glycol) methyl ether (mPEG-OH, Mn = 5 kDa)

  • Potassium naphthalenide solution in THF

  • This compound (PS) monomer

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727) (for termination)

  • Diethyl ether (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Drying of mPEG: Dry mPEG-OH under vacuum at 80-100°C for 12-24 hours to remove residual water.

  • Initiator Formation:

    • Dissolve the dried mPEG-OH in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Titrate the solution with a potassium naphthalenide solution dropwise until a faint green color persists. This indicates the deprotonation of the terminal hydroxyl group to form the mPEG-O⁻ K⁺ macroinitiator.

  • Polymerization:

    • Inject the purified this compound (PS) monomer into the flask containing the macroinitiator solution.

    • Allow the reaction to proceed at room temperature for 4-24 hours. The reaction mixture is typically stirred under an inert atmosphere.

  • Termination:

    • Terminate the living polymerization by adding a small amount of degassed methanol to quench the active thiolate chain end.

  • Purification:

    • Concentrate the polymer solution under reduced pressure.

    • Precipitate the resulting copolymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Repeat the dissolution (in a small amount of THF) and precipitation process two more times to remove unreacted monomer and initiator.

  • Drying: Dry the final mPEG-b-PPS copolymer under vacuum at room temperature for 24-48 hours until a constant weight is achieved.

G start Start: mPEG-OH in THF deprotonation 1. Add K-Naphthalenide (Deprotonation) start->deprotonation macroinitiator mPEG-O⁻ K⁺ (Macroinitiator) deprotonation->macroinitiator add_ps 2. Add Propylene Sulfide Monomer macroinitiator->add_ps polymerization 3. Polymerization (Room Temp, 4-24h) add_ps->polymerization living_polymer Living mPEG-b-PPS⁻ K⁺ polymerization->living_polymer termination 4. Add Methanol (Termination) living_polymer->termination end_product Final Product: mPEG-b-PPS termination->end_product

Caption: Anionic ring-opening polymerization pathway for mPEG-b-PPS synthesis.

Protocol 2: Characterization of Block Copolymers

1. Gel Permeation Chromatography (GPC/SEC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the synthesized copolymer.[13][14] A narrow Đ (typically < 1.4) indicates a well-controlled, living polymerization process.[1][15]

  • System: GPC instrument equipped with a refractive index (RI) detector.

  • Eluent: THF is a common eluent for PPS-based copolymers.[16]

  • Calibration: Use polystyrene standards for calibration.

  • Sample Preparation: Dissolve a small amount of the dried polymer (1-2 mg/mL) in the eluent. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: The elution profile will show a single, narrow peak for a successful block copolymer synthesis, shifted to a higher molecular weight compared to the initial macroinitiator (e.g., mPEG).

2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and determine the composition of the block copolymer (i.e., the length of the PPS block).[13][17]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Analysis:

    • The characteristic peaks for the PEG block (e.g., -CH₂CH₂O-) will be observed around 3.6 ppm.

    • The characteristic peaks for the PPS block will appear:

      • Methylene protons (-CH₂-) at ~2.7-3.0 ppm.

      • Methine proton (-CH-) at ~3.0-3.3 ppm.

      • Methyl protons (-CH₃) at ~1.3-1.5 ppm.

    • By integrating the peak areas corresponding to the repeating units of each block (e.g., the PEG backbone protons vs. the PPS methine proton), the degree of polymerization of the PPS block and thus its molecular weight can be calculated relative to the known molecular weight of the PEG macroinitiator.

Section 3: Data Presentation

The following tables summarize representative data for PPS-based block copolymers synthesized via living polymerization.

Table 1: Molecular Weight Characterization of PPS Homopolymers and Block Copolymers Data synthesized from multiple sources for illustrative purposes.[1]

EntryPolymer Architecture[M]/[I] Ratio¹Targeted Mn ( kg/mol )Actual Mn (GPC) ( kg/mol )Polydispersity (Đ)
1PPS Homopolymer503.74.11.25
2PPS Homopolymer1007.48.21.30
3PPS Homopolymer20014.815.51.38
4mPEG-b-PPS7510.5 (total)11.2 (total)1.15
5PS-b-PPS²12018.9 (total)19.5 (total)1.22

¹ [M]/[I] = Molar ratio of monomer (this compound) to initiator. ² PS = Polystyrene.

Table 2: Compositional Analysis of mPEG-b-PPS via ¹H NMR Data is illustrative.

Sample IDMn of mPEG Block ( kg/mol )DP of mPEG¹DP of PPS (from NMR)²Mn of PPS Block ( kg/mol )Total Mn (NMR) ( kg/mol )
PPS-105.0114685.010.0
PPS-205.011413510.015.0
PPS-305.011420315.020.0

¹ DP = Degree of Polymerization. For mPEG, DP ≈ Mn / 44 g/mol . ² Calculated by comparing the integrated signal of the PPS repeating unit to the mPEG repeating unit.

Section 4: Applications in Drug Development

The amphiphilic nature of copolymers like PEG-b-PPS allows them to self-assemble into core-shell nanostructures in aqueous media, which are highly effective for drug delivery.[2][5]

  • Encapsulation of Hydrophobic Drugs: The hydrophobic PPS core serves as a reservoir for poorly water-soluble drugs, enhancing their solubility and bioavailability.[2]

  • Stimuli-Responsive Release: The oxidation-sensitivity of the PPS block enables triggered drug release in environments with high levels of ROS, offering a mechanism for targeted therapy.[3][7] For example, PEG-SS-PPS vesicles, containing a disulfide bond, can be disrupted by intracellular glutathione (B108866) concentrations, leading to rapid release of their contents inside a cell.[18]

  • Enhanced Biocompatibility: The hydrophilic PEG shell creates a "stealth" effect, reducing protein adsorption and recognition by the immune system, which can prolong circulation time in the bloodstream.[4]

G cluster_assembly Self-Assembly cluster_micelle Drug Delivery Vehicle cluster_release Targeted Release A Amphiphilic PEG-b-PPS Copolymers C Self-Assembly in Aqueous Solution A->C B Hydrophobic Drug B->C D Drug-Loaded Micelle/Vesicle (PPS Core, PEG Shell) C->D E High ROS Environment (e.g., Tumor) D->E F Oxidation of PPS Core (Hydrophobic -> Hydrophilic) E->F G Micelle Disassembly F->G H Targeted Drug Release G->H

Caption: Logical workflow for drug delivery using ROS-responsive PPS copolymers.

References

Application Notes and Protocols: Living Polymerization of Propylene Sulfide with Xanthate Initiators

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the living anionic polymerization of propylene (B89431) sulfide (B99878) (PS) utilizing potassium xanthate-based initiators. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who are interested in synthesizing well-defined poly(propylene sulfide) (PPS). PPS is a versatile polymer with applications in drug delivery and other biomedical fields due to its biocompatibility and stimuli-responsive nature.

The following protocols are based on the findings reported in the study of living polymerizations of this compound initiated with potassium xanthates, which demonstrate a method for achieving high molecular weight PPS with narrow molecular weight distributions.[1]

Overview of the Method

The polymerization of this compound is initiated by a complex of potassium O-methyl xanthate (PMX) and 18-crown-6 (B118740) ether (PMX[18C6]). This system facilitates a rapid and controlled polymerization, yielding poly(this compound) with number-average molecular weights (Mn) up to 250 kDa and low polydispersity indices (PDI) in the range of 1.1–1.4.[1] The reactions are typically carried out at 0 °C and can be completed within minutes.[1]

A key characteristic of this polymerization is the exceptionally high propagation rate, which is attributed to the low energetic barrier for the nucleophilic attack of the "naked" thiolate (formed by the complexation of K+ with 18-crown-6 ether) on the this compound monomer.[1] This rapid propagation leads to the near-complete consumption of the monomer before the initiator is fully exhausted.[1] Consequently, a linear relationship between the experimental molecular weight and the initial monomer-to-initiator ratio ([M]/[I]) is not observed, a notable deviation from classical living polymerizations.[1]

Experimental Data

The following table summarizes the results from the polymerization of this compound under various conditions as described in the primary literature.

EntryPolymerization Type[M]/[I] RatioMn (kDa)PDI (Đ)
1Bulk50035.71.12
2Bulk100069.81.15
3Bulk2000135.21.21
4Solution (THF)50033.11.18
5Solution (THF)100065.41.25
6Solution (THF)2000128.91.33
7Emulsion50030.51.22
8Emulsion100060.11.29
9Emulsion2000118.71.38

Data is representative of results obtained in the cited literature.[1]

Experimental Protocols

The following are detailed protocols for the bulk, solution, and emulsion polymerization of this compound.

Materials and Reagents
  • This compound (PS): Should be distilled over calcium hydride before use to remove any water or impurities.

  • Potassium O-methyl xanthate (PMX): Can be synthesized from methanol, carbon disulfide, and potassium hydroxide (B78521) or purchased commercially. It should be purified by recrystallization.

  • 18-crown-6 ether: Should be purified by recrystallization from acetonitrile (B52724) and dried under vacuum.

  • Tetrahydrofuran (THF): Should be dried and distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) prior to use in solution polymerization.

  • Surfactant (for emulsion polymerization): A suitable surfactant, such as Pluronic F127, should be used.

  • Deionized Water: For use in emulsion polymerization.

General Experimental Workflow

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up and Analysis reagent_prep Reagent Purification (PS, 18-crown-6, THF) initiator_prep Initiator Complex Preparation (PMX + 18-crown-6) reagent_prep->initiator_prep setup Reactor Setup (Inert Atmosphere) initiator_prep->setup addition Monomer Addition setup->addition reaction Polymerization Reaction (0 °C, specified time) addition->reaction quenching Reaction Quenching reaction->quenching precipitation Polymer Precipitation and Purification quenching->precipitation characterization Characterization (GPC, NMR) precipitation->characterization

Caption: General workflow for the polymerization of this compound.

Protocol 1: Bulk Polymerization
  • Initiator Complex Preparation: In a glovebox or under an inert atmosphere, add equimolar amounts of potassium O-methyl xanthate and 18-crown-6 ether to a dry Schlenk flask. Add a small amount of freshly distilled THF to dissolve the solids and then remove the solvent under vacuum to obtain the dry PMX[18C6] complex.

  • Polymerization: Cool the Schlenk flask containing the initiator complex to 0 °C in an ice bath. Add the desired amount of freshly distilled this compound to the flask via syringe under an inert atmosphere. The reaction is typically vigorous and proceeds rapidly.

  • Reaction Time: Allow the reaction to proceed for 5-15 minutes.

  • Quenching: Quench the polymerization by adding a small amount of acidified methanol.

  • Purification: Dissolve the crude polymer in a minimal amount of THF and precipitate it into a large excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterization: Analyze the molecular weight (Mn) and polydispersity (PDI) of the resulting poly(this compound) by Gel Permeation Chromatography (GPC).

Protocol 2: Solution Polymerization
  • Initiator Complex Preparation: Prepare the PMX[18C6] initiator complex as described in the bulk polymerization protocol.

  • Polymerization: Dissolve the initiator complex in freshly distilled, dry THF in a Schlenk flask under an inert atmosphere. Cool the solution to 0 °C. Add the desired amount of this compound to the stirred solution via syringe.

  • Reaction Time: Allow the polymerization to proceed for 10-30 minutes.

  • Quenching and Purification: Follow the same quenching and purification steps as described for the bulk polymerization.

  • Drying and Characterization: Dry and characterize the polymer as described above.

Protocol 3: Emulsion Polymerization
  • Aqueous Phase Preparation: Prepare an aqueous solution of a suitable surfactant (e.g., Pluronic F127) in deionized water and degas the solution with an inert gas.

  • Initiator and Monomer Emulsification: In a separate flask, dissolve the PMX[18C6] initiator complex in the desired amount of this compound. Add this organic phase to the aqueous surfactant solution and stir vigorously to form a stable emulsion.

  • Polymerization: Maintain the emulsion at 0 °C under an inert atmosphere with continuous stirring.

  • Reaction Time: Allow the polymerization to proceed for 15-45 minutes.

  • Work-up: Break the emulsion by adding a saturated salt solution or a water-miscible organic solvent.

  • Purification, Drying, and Characterization: Isolate the polymer and purify, dry, and characterize it as described in the bulk polymerization protocol.

Polymerization Mechanism

The polymerization proceeds via an anionic ring-opening mechanism. The 18-crown-6 ether complexes the potassium ion of the xanthate, creating a more nucleophilic "naked" xanthate anion. This anion initiates the polymerization by attacking the less sterically hindered carbon of the this compound monomer. The propagation then proceeds through the newly formed thiolate anion at the growing polymer chain end.

G cluster_initiation Initiation cluster_propagation Propagation initiator K⁺⁻S-C(=S)-OCH₃ + 18-crown-6 complex [K(18-crown-6)]⁺ ⁻S-C(=S)-OCH₃ ('Naked' Xanthate) initiator->complex Complexation attack Nucleophilic Attack on this compound complex->attack propagating_species RO-C(=S)-S-CH₂-CH(CH₃)-S⁻ [K(18-crown-6)]⁺ attack->propagating_species monomer_addition Addition of This compound propagating_species->monomer_addition chain_growth Growing Polymer Chain monomer_addition->chain_growth chain_growth->propagating_species Ring-opening

Caption: Proposed mechanism for the living polymerization of this compound.

References

Application Notes & Protocols: Emulsion Polymerization of Propylene Sulfide for Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(propylene sulfide) (PPS) is a versatile polymer recognized for its biocompatibility, biodegradability, and unique stimuli-responsive properties.[1][2] Nanoparticles synthesized from PPS are particularly valuable in biomedicine, especially for drug delivery.[1] The core of these nanoparticles is hydrophobic, making it an ideal carrier for non-polar drugs. A key feature of PPS is its susceptibility to oxidation; in an oxidative environment, such as inflamed tissues or tumors where reactive oxygen species (ROS) are present, the hydrophobic sulfide (B99878) groups are converted to hydrophilic sulfoxides and sulfones.[3][4] This transformation alters the nanoparticle structure, triggering the release of the encapsulated therapeutic payload.[3]

Emulsion polymerization is a robust and scalable method for synthesizing PPS nanoparticles with controlled size and narrow size distribution.[3] This technique involves the anionic ring-opening polymerization of propylene (B89431) sulfide monomer within micelles formed by a surfactant in an aqueous continuous phase.[4][5] The use of block-copolymer surfactants like Pluronics not only stabilizes the emulsion but also provides a hydrophilic poly(ethylene glycol) (PEG) corona on the nanoparticle surface, which helps in reducing phagocytosis by macrophages.[3] This document provides detailed protocols for the synthesis and functionalization of PPS nanoparticles and summarizes key data for their application in drug delivery.

Experimental Protocols

Protocol 1: General Synthesis of Poly(this compound) Nanoparticles (PPS-NPs)

This protocol describes a standard method for synthesizing PPS nanoparticles via anionic ring-opening emulsion polymerization, adapted from established procedures.[6][7][8]

Materials:

  • This compound (PS) monomer

  • Pluronic® F-127 or other suitable block copolymer surfactant (e.g., Tetronic®)

  • Degassed, deionized water

  • Initiator (e.g., 2,2′-(ethylenedioxy)diethanethiol)

  • Base/Catalyst (e.g., sodium methoxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))

  • Argon gas supply

  • Two-neck round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Surfactant Dissolution: Add the desired amount of surfactant (e.g., 1-25 wt%) to degassed, deionized water in a two-neck round-bottom flask. For example, dissolve 0.125 g of Pluronic F-127 in 5 mL of water for a 2.5 wt% solution.

  • Degassing: Stir the solution at approximately 1500 rpm for 30 minutes or until the surfactant is fully dissolved. Degas the solution again by bubbling with argon gas for at least 15 minutes to remove dissolved oxygen.

  • Monomer Addition: Under a continuous argon atmosphere, add 200 μL (approx. 2.5 mmol) of this compound monomer to the surfactant solution using a syringe.[6] Allow the mixture to stir for 10-30 minutes to form a stable emulsion.

  • Initiation: Prepare the initiator solution. For example, mix the initiator thiol with sodium methoxide.[7] Add the initiator to the reaction flask under argon.

  • Polymerization: After 15 minutes, add the DBU catalyst under argon to start the polymerization.[7] Let the reaction proceed for 24 hours at room temperature with continuous stirring. The final product will be a milky white dispersion of nanoparticles.[9]

  • Purification: The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.

Protocol 2: Surface Functionalization with Thiol-Reactive Groups

This protocol allows for the post-synthesis modification of PPS nanoparticles to introduce functional groups for conjugating biomolecules like peptides or proteins. This example is based on creating pyridyl disulfide-functionalized nanoparticles.[10]

Materials:

  • Carboxylate-terminated Pluronic-stabilized PPS nanoparticles (synthesized as in Protocol 1, using a carboxylate-Pluronic surfactant)

  • Cysteamine (B1669678) pyridyl disulfide

  • Water-soluble carbodiimide (B86325) reagent (e.g., EDC)

  • Reaction buffer (e.g., MES buffer, pH 6.0)

Procedure:

  • Activation: Disperse the carboxylate-functionalized PPS nanoparticles in the reaction buffer.

  • Carbodiimide Chemistry: Add the water-soluble carbodiimide reagent to the nanoparticle suspension to activate the carboxylic acid groups on the surface.

  • Conjugation: Add cysteamine pyridyl disulfide to the activated nanoparticle suspension.

  • Reaction: Allow the reaction to proceed for several hours at room temperature with gentle mixing.

  • Purification: Purify the functionalized nanoparticles by dialysis or centrifugal filtration to remove excess reagents. The resulting nanoparticles will have thiol-reactive pyridyl disulfide groups on their surface, ready for conjugation with thiol-containing molecules.[10]

Data Presentation

Quantitative data from nanoparticle synthesis and characterization are crucial for reproducibility and application design.

Table 1: Effect of Surfactant Concentration on Nanoparticle Properties The concentration of the surfactant used during emulsion polymerization directly influences the final size of the nanoparticles. A higher surfactant concentration leads to the formation of a greater number of smaller emulsion droplets, resulting in smaller nanoparticles.[6]

Surfactant TypeSurfactant Conc. (wt%, w/v)Resulting Nanoparticle Diameter (nm)Reference
Pluronic F-1271%> 100 nm (with large variance)[6]
Pluronic F-1275%~40-60 nm[6]
Pluronic F-12725%~20-30 nm[6]

Table 2: Representative Drug Loading and Release Characteristics PPS nanoparticles are effective carriers for hydrophobic drugs. The loading is typically achieved by physical entrapment during polymerization or post-synthesis absorption. Release is often triggered by an oxidative environment.

DrugLoading MethodDrug Loading (%)Release TriggerRelease ProfileReference
DoxorubicinPhysical EntrapmentNot specifiedOxidative ConditionsAccelerated release observed under oxidative conditions compared to physiological conditions.[3]
MultipleCoating on MNPsUp to 80%ROS (pH 5-7) & Hyperthermia~80% release under tumor-mimicking conditions (ROS, low pH).[11][11]
GeneralCo-precipitationUp to 66.5%Not specifiedHigh drug loading can be achieved through optimized co-precipitation methods with various polymers.[12][12]

Visualizations

Diagrams help clarify complex workflows and mechanisms.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Final Product A Dissolve Surfactant in Degassed Water B Add this compound Monomer A->B Stir 30 min to emulsify C Add Initiator (e.g., Thiol + Base) B->C D Add Catalyst (DBU) to start polymerization C->D E React for 24h under Argon D->E F Purify via Dialysis E->F G PPS Nanoparticle Suspension F->G

Caption: Experimental workflow for PPS nanoparticle synthesis.

G cluster_0 Initial State cluster_1 Oxidative Transformation cluster_2 Final State & Release NP_hydrophobic PPS Nanoparticle (Hydrophobic Core) Drug Encapsulated Oxidation Sulfide groups oxidize to hydrophilic sulfoxides and sulfones NP_hydrophobic->Oxidation NP_hydrophilic Nanoparticle Core Becomes Hydrophilic Oxidation->NP_hydrophilic Release Nanoparticle Swells/ Degrades & Releases Drug NP_hydrophilic->Release Stimulus Oxidative Stimulus (e.g., ROS in tumor) Stimulus->Oxidation Triggers

Caption: Mechanism of oxidation-responsive drug release.

References

Application Notes and Protocols: Surface Modification of Gold Nanoparticles with Poly(propylene sulfide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface modification of gold nanoparticles (AuNPs) with poly(propylene sulfide) (PPS). This functionalization process is of significant interest for various biomedical applications, including drug delivery, diagnostics, and sensing, owing to the unique properties of both AuNPs and PPS.

Introduction

Gold nanoparticles are widely utilized in biomedical research due to their tunable optical properties, biocompatibility, and ease of surface functionalization.[1][2][3][4] Poly(this compound) is a polymer that exhibits a strong affinity for gold surfaces, enabling the formation of stable nanoparticle-polymer conjugates.[5] Furthermore, the sulfide (B99878) bonds in the PPS backbone can be sensitive to oxidative or reductive stimuli, making these materials promising for controlled drug release applications in specific microenvironments, such as those found in tumors.[6][7]

This document outlines the synthesis of thiol-terminated poly(this compound), the preparation of gold nanoparticles, and the subsequent surface modification process. It also details characterization techniques and potential applications, with a focus on drug delivery.

Data Presentation

Table 1: Physicochemical Properties of Bare and Polymer-Coated Gold Nanoparticles
ParameterBare AuNPsPPS-Coated AuNPsPEG-Coated AuNPs (for comparison)Reference
Core Diameter (nm) 10 - 10010 - 10015[8][9]
Hydrodynamic Diameter (nm) 15 - 11025 - 15030 - 48[8]
Zeta Potential (mV) -30 to -50-10 to -20-5 to -15[10]
Surface Plasmon Resonance (λmax, nm) 520 - 580525 - 585522 - 530[9][11]
Grafting Density (chains/nm²) N/AVaries0.31 - 3.93[8]

Note: Data for PPS-coated AuNPs are generalized based on typical polymer coatings. Specific values will depend on the molecular weight of the PPS and the size of the AuNPs.

Experimental Protocols

Protocol 1: Synthesis of Thiol-Terminated Poly(this compound) via RAFT Polymerization

This protocol describes the synthesis of poly(this compound) with a terminal thiol group, which is crucial for grafting onto the gold nanoparticle surface. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a suitable method for controlling the molecular weight and achieving narrow polydispersity.

Materials:

  • Propylene (B89431) sulfide (monomer)

  • AIBN (initiator)

  • RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Dioxane (solvent)

  • Hydrazine (B178648) or a primary amine (for aminolysis to yield thiol)

  • Hydrochloric acid (HCl)

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent and AIBN in dioxane.

  • De-gas the solution by three freeze-pump-thaw cycles.

  • Under an inert atmosphere, add the this compound monomer to the flask.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified reaction time to achieve the target molecular weight.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration or centrifugation and dry it under vacuum.

  • To cleave the RAFT end-group and generate the thiol, dissolve the polymer in a suitable solvent (e.g., THF) and add an excess of a nucleophilic agent like hydrazine or a primary amine. Stir overnight at room temperature.

  • Acidify the solution with dilute HCl to protonate the resulting thiol.

  • Purify the thiol-terminated PPS by dialysis against deionized water, followed by lyophilization.

Protocol 2: Synthesis of Gold Nanoparticles (Turkevich Method)

This protocol describes a common method for synthesizing citrate-stabilized gold nanoparticles.

Materials:

Procedure:

  • In a clean flask, bring a solution of HAuCl₄ in deionized water to a rolling boil with vigorous stirring.

  • To the boiling solution, rapidly add a solution of trisodium citrate.

  • The solution color will change from pale yellow to colorless, then to gray, and finally to a deep red or burgundy, indicating the formation of AuNPs.

  • Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature. The resulting colloidal gold solution can be stored at 4°C.

Protocol 3: Surface Modification of Gold Nanoparticles with Thiol-Terminated PPS ("Grafting-to" Method)

This protocol details the process of attaching the synthesized thiol-terminated PPS to the surface of the gold nanoparticles.

Materials:

  • Citrate-stabilized gold nanoparticle solution (from Protocol 2)

  • Thiol-terminated poly(this compound) (from Protocol 1)

  • Phosphate buffered saline (PBS)

Procedure:

  • To the citrate-stabilized gold nanoparticle solution, add a solution of thiol-terminated PPS in a suitable solvent (e.g., water or a water-miscible organic solvent). The amount of polymer added will influence the final grafting density.

  • Stir the mixture gently at room temperature for 24-48 hours. The thiol groups on the polymer will displace the citrate ions on the gold surface, forming a stable Au-S bond.

  • To remove the excess, unbound polymer and displaced citrate, centrifuge the solution. The speed and duration of centrifugation will depend on the size of the nanoparticles.

  • Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh buffer, such as PBS.

  • Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all impurities.

  • The final PPS-coated gold nanoparticles can be stored in a suitable buffer at 4°C.

Mandatory Visualizations

experimental_workflow cluster_polymer Protocol 1: PPS Synthesis cluster_aunp Protocol 2: AuNP Synthesis cluster_modification Protocol 3: Surface Modification p1 Monomer + RAFT Agent + Initiator p2 RAFT Polymerization p1->p2 p3 Purification p2->p3 p4 Aminolysis (Thiolation) p3->p4 p5 Final Thiol-Terminated PPS p4->p5 m1 Mixing p5->m1 a1 HAuCl4 Solution a2 Citrate Reduction a1->a2 a3 Citrate-Stabilized AuNPs a2->a3 a3->m1 m2 Incubation m1->m2 m3 Purification (Centrifugation) m2->m3 m4 PPS-Coated AuNPs m3->m4 drug_release cluster_system Drug Delivery System au_core AuNP Core pps_shell PPS Shell au_core->pps_shell drug Drug (Encapsulated) degradation PPS Shell Degradation pps_shell->degradation stimulus Redox Stimulus (e.g., Glutathione) stimulus->degradation release Drug Release degradation->release

References

Application Notes: Poly(propylene sulfide) in Self-Healing Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(propylene sulfide) (PPS) is a versatile polymer that has garnered significant attention in the development of advanced self-healing materials. Its unique properties, particularly the presence of dynamic disulfide linkages within its backbone or as cross-linkers, enable intrinsic self-healing capabilities. The reversible nature of disulfide bond exchange allows for the repeated mending of macroscopic and microscopic damages, restoring the material's structural integrity and mechanical properties.[1] Furthermore, PPS exhibits redox-responsiveness; the thioether backbone can be oxidized to the more hydrophilic sulfoxide (B87167) and sulfone, a property that is ingeniously exploited for on-demand drug delivery systems in response to reactive oxygen species (ROS) at sites of inflammation or disease.[2][3] These attributes make PPS-based materials highly promising for applications ranging from durable coatings and electronics to sophisticated scaffolds for tissue regeneration and targeted drug delivery.

Core Self-Healing Mechanism: Disulfide Exchange

The primary mechanism enabling the self-healing property in PPS-based materials is the dynamic exchange of disulfide (S-S) bonds.[4] When a fracture occurs, the disulfide bonds at the interface are cleaved. For healing to occur, the fractured surfaces must be brought into close contact. At moderate temperatures or under specific stimuli (like light), the disulfide bonds can undergo metathesis or a radical-mediated exchange reaction across the interface.[1][5][6] This process re-establishes covalent cross-links, effectively repairing the damage and restoring the material's mechanical properties.[1] The mobility of the polymer chains is crucial for this process, which is why many self-healing PPS materials are designed to have a low glass transition temperature (Tg).

Disulfide_Exchange_Mechanism Disulfide Exchange Mechanism for Self-Healing cluster_0 Intact Material cluster_1 Damaged Material cluster_2 Healed Material P1 Polymer Chain 1 -S-S- P2 Polymer Chain 2 -S-S- Damage Damage (Fracture) P1->Damage P1_cut Fractured Chain 1 -S• Heal Healing (Contact + Stimulus) P1_cut->Heal P2_cut Fractured Chain 2 -S• P2_cut->Heal P_healed Reformed Polymer Network -S-S- Heal->P_healed

Caption: Disulfide bonds break upon damage and reform across the interface to heal the material.

Application in Redox-Responsive Drug Delivery

A key application for PPS in drug development is the creation of redox-responsive drug delivery systems.[2] PPS is hydrophobic, making it an excellent candidate for encapsulating poorly water-soluble drugs.[7][8] In environments with high concentrations of ROS, such as inflamed tissues or tumors, the sulfide (B99878) groups in the PPS matrix are oxidized. This oxidation transforms the hydrophobic PPS into more hydrophilic poly(propylene sulfoxide) or sulfone, leading to the swelling or degradation of the polymer matrix and the subsequent "on-demand" release of the encapsulated therapeutic agent.[2][3]

ROS_Drug_Delivery ROS-Triggered Drug Release from PPS Carrier cluster_carrier PPS Microsphere d1 Drug d2 Drug d3 Drug d4 Drug d5 Drug Carrier Hydrophobic PPS Matrix ROS ROS (e.g., H₂O₂) Carrier->ROS Exposure to Oxidative Stress Oxidized_Carrier Hydrophilic Oxidized Matrix ROS->Oxidized_Carrier Oxidation of Sulfide Groups Released_Drug Drug Oxidized_Carrier->Released_Drug Swelling & Drug Release

Caption: Reactive Oxygen Species (ROS) trigger the release of drugs from a PPS carrier.

Experimental Protocols

Protocol 1: Synthesis of a Self-Healing PPS-based Polyurethane

This protocol describes the general synthesis of a linear polyurethane incorporating a disulfide-containing chain extender, which imparts self-healing properties.

Materials:

  • Poly(propylene glycol) (PPG, Mn = 2000 g/mol )

  • Isophorone diisocyanate (IPDI)

  • Bis(2-hydroxyethyl) disulfide

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Prep-polymer Synthesis:

    • Dry PPG under vacuum at 80°C for 12 hours.

    • In a three-necked flask under a nitrogen atmosphere, dissolve the dried PPG in anhydrous DMF.

    • Add IPDI to the flask with mechanical stirring. The molar ratio of NCO/OH groups should be approximately 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.1 wt%).

    • Allow the reaction to proceed at 80°C for 3-4 hours to form the NCO-terminated prepolymer.

  • Chain Extension:

    • Dissolve bis(2-hydroxyethyl) disulfide chain extender in anhydrous DMF.

    • Slowly add the disulfide solution to the prepolymer mixture. The molar ratio of OH groups from the chain extender to the remaining NCO groups should be 1:1.

    • Continue the reaction at 80°C for another 4-6 hours until the NCO peak in the FTIR spectrum disappears.

  • Purification and Casting:

    • Precipitate the resulting polymer by pouring the solution into a large volume of methanol.

    • Collect the polymer and dry it under vacuum at 50°C for 24 hours.

    • Dissolve the dried polymer in a suitable solvent (e.g., DMF or THF) to create a viscous solution.

    • Cast the solution into a Teflon mold and evaporate the solvent slowly at 60°C to obtain a polymer film.

    • Finally, dry the film under vacuum at 60°C for 48 hours to remove any residual solvent.

Protocol 2: Evaluation of Self-Healing Efficiency

This protocol details a standard method for quantifying the healing efficiency of a polymer based on the recovery of its mechanical properties.[9][10][11][12]

Equipment:

  • Universal Testing Machine (UTM) for tensile testing

  • Razor blade

  • Optical microscope

  • Environmental chamber or oven for controlled healing temperature

Procedure:

  • Sample Preparation: Prepare dumbbell-shaped specimens from the polymer film according to a standard (e.g., ASTM D638).

  • Initial Tensile Test: Perform a tensile test on several pristine (un-damaged) specimens to determine the original tensile strength (σ_original) and elongation at break (ε_original).

  • Damage Creation: Completely cut a new set of specimens in half at the center using a sharp razor blade.

  • Healing Process:

    • Carefully bring the two fractured surfaces back into contact, ensuring proper alignment.

    • Apply gentle pressure to ensure intimate contact.[9][10]

    • Place the re-joined specimen in an oven or environmental chamber at a predetermined healing temperature (e.g., 60-80°C) for a specific duration (e.g., 12, 24, or 48 hours).[4]

  • Post-Healing Tensile Test: After the healing period, allow the specimen to cool to room temperature. Perform a tensile test on the healed specimen to determine its tensile strength (σ_healed) and elongation at break (ε_healed).

  • Calculation of Healing Efficiency (η):

    • Calculate the healing efficiency for tensile strength using the formula: η(σ) = (σ_healed / σ_original) * 100%

    • Healing efficiency can similarly be calculated for elongation at break.

  • Microscopic Observation: Use an optical microscope to visually inspect the cut area before and after the healing process to observe the closure of the crack.

Self_Healing_Test_Workflow Workflow for Quantifying Self-Healing Efficiency A 1. Prepare Dumbbell Specimens B 2. Test Pristine Sample (Measure σ_original) A->B C 3. Cut Specimen Completely in Half A->C G Calculate Efficiency η(%) η = (σ_healed / σ_original) * 100 B->G D 4. Rejoin Halves & Apply Pressure C->D E 5. Heal at Set Temperature & Time D->E F 6. Test Healed Sample (Measure σ_healed) E->F F->G

Caption: Standard experimental workflow for testing the mechanical recovery of self-healing polymers.

Quantitative Data Summary

The following table summarizes representative quantitative data for self-healing polymers based on disulfide exchange mechanisms.

Polymer SystemHealing ConditionsHealing Efficiency (Tensile Strength)Original Tensile Strength (MPa)Reference
Polyurethane with disulfide bonds12 h @ 80°C~95%N/A[4]
Cross-linked rubber with disulfide groups24 h @ 60°C>90%~0.8[1]
Polyurethane-urea with aromatic disulfide24 h @ Room Temp.~97%~12.5[13]
Polymer with dynamic Si-OR / Si-O-Si bonds24 h @ 70°C99.6%N/A[14][15]
Polymer with dynamic Si-OR / Si-O-Si bonds24 h @ 25°C72.8%N/A[14][15]
3D Printed Polyurethane Acrylate with disulfide12 h @ 80°C95%~5.0[4]

Note: Data may be from various disulfide-containing polymers, as specific quantitative values for poly(this compound) are not always isolated in the literature. The principles of disulfide exchange remain consistent.

References

Propylene Sulfide in Rubber Chemistry: A Review of Current Understanding

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the use of propylene (B89431) sulfide (B99878) as a primary vulcanizing agent for rubber have revealed a notable absence of established applications or standardized protocols within the scientific literature. While elemental sulfur and sulfur-donating compounds are the cornerstone of industrial vulcanization, propylene sulfide is not conventionally employed for creating cross-linked rubber networks. However, studies on propylene as a model compound for natural rubber provide valuable insights into the fundamental chemical reactions that underpin the vulcanization process.

This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of sulfur-based vulcanization, drawing parallels from research involving propylene as a model olefin. The information presented here is intended to serve as a foundational resource for exploring novel cross-linking chemistries.

Application Notes

This compound, a reactive cyclic sulfide, contains a strained three-membered ring, making it susceptible to ring-opening reactions. In theory, this reactivity could be harnessed to introduce sulfur-containing moieties into a polymer backbone. However, its primary role in polymer chemistry is as a monomer for the synthesis of poly(this compound), a specialty elastomer with good solvent and weather resistance.[1]

The vulcanization of rubber, a process that imparts elasticity and durability, traditionally involves the formation of sulfur cross-links between polymer chains.[2][3][4][5] This is typically achieved by heating the rubber with sulfur in the presence of accelerators and activators.[3][6] Studies utilizing propylene as a simplified model for the unsaturated polymer chains in natural rubber have shed light on the complex chemistry of sulfur addition and cross-link formation.[7][8]

These model studies indicate that the reaction of sulfur with olefins like propylene can lead to the formation of various sulfides, including monosulfides, disulfides, and polysulfides, which are analogous to the cross-links formed in bulk rubber vulcanization.[7][8] The presence of accelerators, such as zinc dimethyl dithiocarbamate (B8719985) (ZnDMDC), has been shown to influence the reaction pathways and the types of sulfur linkages formed.[7][8]

While direct application notes for this compound as a vulcanizing agent are not available, its chemical nature suggests potential for further research in the following areas:

  • As a sulfur donor: Investigating whether this compound can decompose under vulcanization conditions to provide reactive sulfur species for cross-linking.

  • For surface modification: Exploring the use of this compound to functionalize the surface of rubber particles, potentially altering their interaction with fillers or other polymers.

  • In novel cross-linking systems: Researching its use in combination with other reagents to develop new cross-linking chemistries beyond traditional sulfur vulcanization.

Experimental Protocols

Given the lack of established procedures, the following is a proposed experimental protocol for a preliminary investigation into the interaction of this compound with a standard rubber-like styrene-butadiene rubber (SBR). This protocol is based on general principles of rubber compounding and vulcanization and should be adapted and optimized based on experimental observations.

Objective: To evaluate the potential of this compound as a cross-linking agent or modifier for SBR.

Materials:

  • Styrene-butadiene rubber (SBR 1502)

  • This compound (reagent grade)

  • Zinc oxide (activator)

  • Stearic acid (activator)

  • N-Cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS) (accelerator)

  • Toluene (solvent)

  • Methanol (for precipitation)

Equipment:

  • Two-roll mill or internal mixer

  • Compression molding press with heated platens

  • Rheometer (for measuring curing characteristics)

  • Universal testing machine (for tensile testing)

  • Swell test apparatus (for cross-link density determination)

Procedure:

  • Compounding:

    • On a two-roll mill, soften the SBR.

    • Add the activators (zinc oxide and stearic acid) and the accelerator (CBS) and mix until a homogeneous blend is achieved.

    • In a well-ventilated fume hood, carefully add a predetermined amount of this compound to the rubber compound and continue mixing. It is advisable to start with low concentrations (e.g., 1-5 parts per hundred rubber, phr).

    • For comparison, prepare a control compound using elemental sulfur instead of this compound.

  • Curing Characteristics:

    • Determine the curing characteristics of the compounded rubber using a rheometer at a standard temperature (e.g., 160°C). This will provide data on scorch time (time to onset of vulcanization), cure time, and torque values which correlate with the extent of cross-linking.

  • Vulcanization:

    • Based on the rheometer data, press-cure sheets of the compounded rubber in a compression mold at the determined curing temperature and time.

  • Characterization of Vulcanizates:

    • Physical Properties: Measure tensile strength, elongation at break, and modulus of the vulcanized rubber sheets using a universal testing machine according to standard test methods (e.g., ASTM D412).

    • Cross-link Density: Determine the degree of cross-linking by performing a swell test. Immerse a known weight of the vulcanized rubber in a suitable solvent (e.g., toluene) and measure the amount of solvent absorbed. The Flory-Rehner equation can be used to calculate the cross-link density.

    • Hardness: Measure the Shore A hardness of the vulcanized samples.

Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the experimental protocol.

Table 1: Curing Characteristics of SBR Compounds

Compound IDThis compound (phr)Sulfur (phr)Scorch Time (ts2, min)Cure Time (t90, min)Minimum Torque (ML, dNm)Maximum Torque (MH, dNm)
Control02.0
PS-11.00
PS-33.00
PS-55.00

Table 2: Physical Properties of SBR Vulcanizates

Compound IDTensile Strength (MPa)Elongation at Break (%)Modulus at 100% (MPa)Hardness (Shore A)Cross-link Density (mol/cm³)
Control
PS-1
PS-3
PS-5

Visualizations

The following diagrams illustrate the conceptual chemical pathway and the experimental workflow.

Vulcanization_Mechanism cluster_reactants Reactants cluster_process Vulcanization Process cluster_products Products Propylene_Sulfide This compound Activation Heat, Activators, Accelerators Propylene_Sulfide->Activation Polymer_Chains Polymer Chains (with double bonds) Polymer_Chains->Activation Ring_Opening Ring Opening & Sulfur Insertion Activation->Ring_Opening Cross_linking Cross-link Formation Ring_Opening->Cross_linking Crosslinked_Rubber Cross-linked Rubber Network Cross_linking->Crosslinked_Rubber

Caption: Proposed reaction pathway for this compound in rubber vulcanization.

Experimental_Workflow cluster_testing Physical & Chemical Testing Start Start Compounding Rubber Compounding (SBR + Additives + this compound) Start->Compounding Rheometry Rheological Analysis (Determine Curing Parameters) Compounding->Rheometry Vulcanization Compression Molding (Curing of Rubber Sheets) Rheometry->Vulcanization Characterization Characterization of Vulcanizates Vulcanization->Characterization Tensile Tensile Testing Characterization->Tensile Swell Swell Test Characterization->Swell Hardness Hardness Measurement Characterization->Hardness Data_Analysis Data Analysis and Comparison End End Data_Analysis->End Tensile->Data_Analysis Swell->Data_Analysis Hardness->Data_Analysis

Caption: Experimental workflow for investigating this compound in rubber.

References

Synthesis of Star-Shaped Poly(propylene sulfide) Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of star-shaped polymers using propylene (B89431) sulfide (B99878) (PS). The unique architecture of these polymers, combined with the properties of poly(propylene sulfide) (PPS), makes them highly promising materials for advanced applications, particularly in the field of drug delivery and tissue engineering.

Introduction

Star-shaped polymers, characterized by multiple linear polymer "arms" radiating from a central core, exhibit distinct properties compared to their linear counterparts, including lower solution viscosity and a higher density of functional end groups. When composed of poly(this compound), these polymers are biocompatible and biodegradable, making them excellent candidates for biomedical applications. The PPS backbone is also responsive to reactive oxygen species (ROS), allowing for triggered drug release in specific cellular environments. This protocol focuses on the synthesis of star-shaped poly(this compound) via living anionic polymerization, a method that allows for precise control over molecular weight and narrow molecular weight distributions.[1][2]

Applications in Drug Development

Star-shaped poly(this compound) and its block copolymers, often with poly(ethylene glycol) (PEG), have emerged as versatile platforms for drug delivery.[3][4] Their amphiphilic nature allows for the encapsulation and solubilization of poorly water-soluble, hydrophobic drugs.[3][4]

One significant application is in the delivery of targeted cancer therapies. For instance, these polymers can be used to encapsulate BRAF inhibitors, which are used to treat certain types of melanoma. The delivery of these inhibitors via a star-shaped polymer scaffold can enhance their efficacy and support dermal wound closure.[3] This is particularly relevant as some BRAF inhibitors can paradoxically activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in keratinocytes, promoting wound healing.[3][5]

The ROS-responsive nature of the PPS arms is another key feature for drug delivery.[6] In environments with high levels of ROS, such as inflamed tissues or tumors, the hydrophobic PPS can be oxidized to more hydrophilic sulfoxides and sulfones. This change in polarity can trigger the disassembly of the polymer nanoparticles and the release of the encapsulated drug.[7]

Quantitative Data Summary

The living anionic polymerization of this compound allows for the synthesis of star-shaped polymers with controlled molecular weights and narrow polydispersity indices (PDI or Mw/Mn). The following table summarizes typical results obtained from the synthesis of a three-armed star poly(this compound).

Entry[PS]/[Initiator] RatioTheoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)Yield (%)
1303,5003,5001.0592
2606,2006,1001.0593
3908,9008,5001.0690
413513,00010,2001.1399

Experimental Protocols

I. Synthesis of a Trifunctional Thiol Initiator

A common approach for synthesizing star-shaped polymers is the "core-first" method, which utilizes a multifunctional initiator. This protocol describes a general method for preparing a trifunctional thiol initiator, which can be derived from the reaction of a trifunctional five-membered cyclic dithiocarbonate with an amine.

Materials:

  • Trifunctional five-membered cyclic dithiocarbonate

  • Benzylamine (B48309) or other suitable amine

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere, dissolve the trifunctional five-membered cyclic dithiocarbonate in anhydrous THF in a flame-dried flask equipped with a magnetic stir bar.

  • Slowly add a stoichiometric amount of benzylamine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting trifunctional thiol initiator by column chromatography on silica (B1680970) gel.

  • Characterize the purified initiator by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

II. Synthesis of Star-Shaped Poly(this compound)

This protocol details the living anionic ring-opening polymerization of this compound using a trifunctional thiol initiator and a co-initiator, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Materials:

  • Trifunctional thiol initiator

  • This compound (PS), freshly distilled

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Terminating agent (e.g., iodomethane (B122720) or 1-(chloromethyl)naphthalene)

  • Methanol

  • Inert atmosphere setup

Procedure:

  • Under an inert atmosphere, dissolve the trifunctional thiol initiator in anhydrous DMF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DBU to the solution and stir for 30 minutes at -78 °C to activate the initiator.

  • Slowly add the desired amount of freshly distilled this compound to the reaction mixture at 0 °C.

  • Allow the polymerization to proceed at 0 °C for 2 hours. The solution will become viscous as the polymer forms.

  • Terminate the polymerization by adding the terminating agent (e.g., iodomethane) and stir for an additional hour.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature.

III. Purification and Characterization

Purification:

The primary method for purifying the synthesized star-shaped polymer is precipitation.

  • Dissolve the crude polymer in a minimal amount of a good solvent, such as THF or chloroform.

  • Slowly add the polymer solution to a large volume of a non-solvent, typically methanol, with vigorous stirring.

  • The star polymer will precipitate out of the solution.

  • Isolate the purified polymer by filtration or centrifugation.

  • Wash the polymer with the non-solvent to remove any unreacted monomer, initiator, or low molecular weight byproducts.

  • Dry the purified polymer under vacuum to a constant weight.

Characterization:

  • Size Exclusion Chromatography (SEC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI is indicative of a well-controlled, living polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Confirm the chemical structure of the polymer, including the core and the poly(this compound) arms. End-group analysis can also be used to estimate the molecular weight.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Provide an absolute determination of the molecular weight and confirm the successful synthesis of the star architecture by showing a single, narrow distribution of polymer chains corresponding to the star polymer.

Visualizations

Synthesis_Workflow cluster_initiator Initiator Synthesis cluster_polymerization Polymerization cluster_purification_char Purification & Characterization initiator_synthesis Synthesis of Trifunctional Thiol Initiator initiator_purification Purification of Initiator (Column Chromatography) initiator_synthesis->initiator_purification activation Initiator Activation (with DBU) initiator_purification->activation polymerization Anionic Polymerization of this compound activation->polymerization termination Termination of Living Chains polymerization->termination precipitation Precipitation in Methanol termination->precipitation characterization Characterization (SEC, NMR, MALDI-TOF) precipitation->characterization MAPK_Pathway cluster_delivery Drug Delivery System cluster_cell Keratinocyte star_polymer Star-Shaped PPS Nanoparticle braf_inhibitor BRAF Inhibitor (e.g., Vemurafenib) RAS RAS BRAF BRAF braf_inhibitor->BRAF Inhibition in Melanoma Cells braf_inhibitor->BRAF Paradoxical Activation in Keratinocytes RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Wound Healing Transcription_Factors->Cell_Proliferation

References

Application Notes and Protocols for Poly(propylene sulfide) in Lithium-Sulfur Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium-sulfur (Li-S) batteries are a promising next-generation energy storage technology due to their high theoretical specific capacity and the natural abundance of sulfur. However, their practical application is hindered by several challenges, most notably the "polysulfide shuttle" effect. This phenomenon involves the dissolution of intermediate lithium polysulfides (LiPS) into the electrolyte, leading to active material loss, low coulombic efficiency, and rapid capacity decay. Poly(propylene sulfide) (PPS) and its derivatives have emerged as a versatile material to address these issues, finding application as a cathode material, a functional binder, a separator coating/interlayer, and a component of polymer electrolytes. These application notes provide detailed protocols and performance data for the use of poly(this compound) in Li-S batteries.

Section 1: Sulfurized Poly(this compound) as a Cathode Material

One of the most effective strategies to mitigate the polysulfide shuttle is to chemically bind sulfur within a polymer matrix, thereby preventing the formation of soluble LiPS. Sulfurized polypropylene (B1209903) (S/PP-500) is a promising cathode material where sulfur is covalently bonded to a polypropylene backbone. This approach promotes a solid-phase transition during electrochemical cycling, effectively eliminating the shuttle effect.

Experimental Protocol: Synthesis of Sulfurized Polypropylene (S/PP-500)

This protocol details the one-step vulcanization process to synthesize S/PP-500.

Materials:

  • Isotactic polypropylene (PP) (average Mw ~12,000 g/mol )

  • Sulfur (S) powder

  • Toluene (B28343)

  • High-temperature resistant quartz glass tube

  • Tube furnace with N2 gas flow

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Place 1.0 g of isotactic PP inside a high-temperature resistant quartz glass tube containing approximately 20 g of sulfur.

  • Heat the mixture in a tube furnace to 150°C under a continuous stream of nitrogen (N2) and maintain this temperature for 8 hours.

  • Increase the temperature to 500°C and hold for 5 hours. During this process, hydrogen is removed as H2S, and sulfur is chemically bound to the polymer.

  • After cooling to room temperature, transfer the obtained sulfurized PP (S/PP-500) to a Soxhlet extractor.

  • Perform Soxhlet extraction with toluene for 72 hours to remove any unreacted, physically adsorbed sulfur.

  • Dry the final S/PP-500 product under vacuum overnight.

Experimental Protocol: S/PP-500 Cathode Preparation and Cell Assembly

Materials:

  • S/PP-500 active material

  • Carbon black (conductive additive)

  • Poly(vinylidene fluoride) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Carbon-coated aluminum foil (current collector)

  • Lithium metal foil (anode)

  • Polypropylene separator (e.g., Celgard 2400)

  • Electrolyte: 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in a 1:1 (v/v) mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) with 1 wt% LiNO3 additive.

  • CR2032 coin cell components

Procedure:

  • Prepare the cathode slurry by mixing S/PP-500, carbon black, and PVDF in a weight ratio of 70:15:15 in NMP. The active material to solvent weight ratio should be approximately 1:10.

  • Homogenize the slurry using a magnetic stirrer or planetary mixer.

  • Coat the slurry onto the carbon-coated aluminum foil using a doctor blade with a wet thickness of around 300 μm.

  • Dry the coated foil at 40°C under vacuum for several hours, followed by further drying in an oven at 60°C overnight.

  • Punch out circular cathodes (e.g., 12 mm diameter) from the dried foil. Aim for a sulfur loading of approximately 0.88 mg/cm².

  • Assemble CR2032 coin cells in an argon-filled glovebox with the S/PP-500 cathode, a polypropylene separator, a lithium metal anode, and the prepared electrolyte.

Data Presentation: Electrochemical Performance of S/PP-500 Cathode

The electrochemical performance of Li-S batteries utilizing the S/PP-500 cathode is summarized in the table below. The data highlights the material's high specific capacity, excellent cycling stability, and high coulombic efficiency, which are attributed to the suppression of the polysulfide shuttle effect.

Parameter Value Conditions Reference
Initial Discharge Capacity~1000 mAh/g0.1 C
Discharge Capacity~780 mAh/g0.5 C
Capacity after 1000 cycles~450 mAh/g1 C
Capacity Decay per Cycle~0.018%0.5 C
Capacity Decay per Cycle~0.013%1 C
Coulombic Efficiency~100%-
Sulfur Loading in S/PP-500up to 68 wt%-
Sulfur Loading in Cathodeup to 47 wt%-

Visualization: S/PP-500 Synthesis and Polysulfide Trapping Mechanism

G cluster_synthesis S/PP-500 Synthesis Workflow cluster_mechanism Polysulfide Shuttle Inhibition Mechanism Mix Mix Polypropylene (PP) and Sulfur (S) Heat1 Heat to 150°C for 8h (under N2) Mix->Heat1 Heat2 Heat to 500°C for 5h (Vulcanization) Heat1->Heat2 Extract Soxhlet Extraction (Toluene) Heat2->Extract Dry Vacuum Drying Extract->Dry SPP500 S/PP-500 Product Dry->SPP500 Conventional Conventional S Cathode: S8 -> Soluble Li2Sx -> Shuttle SPP500_mech S/PP-500 Cathode: Covalently Bound Sulfur SolidPhase Solid-Phase Transition: C-Sx-C -> C-S-Li SPP500_mech->SolidPhase NoShuttle No Soluble Polysulfides Formed => Shuttle Effect Eliminated SolidPhase->NoShuttle

Caption: Workflow for S/PP-500 synthesis and its mechanism for preventing polysulfide shuttling.

Section 2: Poly(this compound) as a Functional Binder

While conventional binders like PVDF provide adhesion, they do little to mitigate polysulfide dissolution. Functional polymers, including those with sulfide (B99878) moieties, can act as polysulfide reservoirs, chemically trapping the LiPS species and preventing their migration to the anode. Although direct experimental data for PPS as a binder is limited in the reviewed literature, a protocol based on analogous functional polymer binders is proposed.

Experimental Protocol: Sulfur Cathode Preparation with a Functional PPS-based Binder

Materials:

  • Elemental Sulfur

  • Conductive Carbon (e.g., Super P)

  • Poly(this compound) (as binder)

  • Appropriate solvent for PPS (e.g., NMP, or other suitable organic solvent)

  • Carbon-coated aluminum foil

  • Standard Li-S cell components (as described in Section 1)

Procedure:

  • Prepare a sulfur-carbon composite by milling elemental sulfur and conductive carbon (e.g., in an 80:20 weight ratio).

  • Dissolve the PPS binder in a suitable solvent to form a binder solution.

  • Prepare the cathode slurry by mixing the sulfur-carbon composite, additional conductive carbon, and the PPS binder solution in a desired ratio (e.g., 80:10:10 by weight).

  • Homogenize the slurry and cast it onto a carbon-coated aluminum foil.

  • Dry the cathode under vacuum to remove the solvent completely.

  • Assemble coin cells as described in the previous section.

Visualization: Polysulfide Trapping by a Functional PPS Binder

G cluster_cathode Sulfur Cathode S_particle Sulfur Particle LiPS Soluble Polysulfides (Li2Sx) S_particle->LiPS Discharge PPS_binder PPS Binder Matrix LiPS->PPS_binder Chemical Adsorption (S-S interactions) Anode Lithium Anode LiPS->Anode Shuttle Effect (inhibited)

Caption: Mechanism of polysulfide trapping by a functional PPS binder.

Section 3: Poly(this compound) as a Separator Coating/Interlayer

Modifying the standard polypropylene separator with a functional layer is another effective strategy to block the polysulfide shuttle. A thin coating of poly(this compound) on the cathode-facing side of the separator can act as a physical and chemical barrier to migrating polysulfides.

Experimental Protocol: Preparation of a PPS-Coated Separator

Materials:

  • Polypropylene (PP) separator (e.g., Celgard 2400)

  • Propylene (B89431) sulfide monomer

  • Initiator for polymerization (e.g., a suitable base or organometallic catalyst)

  • Anhydrous solvent (e.g., THF or toluene)

  • Vacuum oven

Procedure:

  • Pre-treat the PP separator by immersing it in a suitable solvent (e.g., ethanol) to ensure good wettability.

  • Dry the separator thoroughly under vacuum.

  • Prepare a solution of this compound monomer and the initiator in an anhydrous solvent in an inert atmosphere (e.g., glovebox).

  • Immerse the pre-treated PP separator in the monomer solution.

  • Initiate in-situ polymerization on the separator surface by applying the appropriate conditions (e.g., temperature, UV irradiation) depending on the chosen initiator.

  • After polymerization, thoroughly wash the coated separator with a suitable solvent to remove any unreacted monomer and initiator.

  • Dry the PPS-coated separator under vacuum before cell assembly.

Visualization: Function of a PPS-Coated Separator

G cluster_separator Modified Separator Cathode Sulfur Cathode LiPS Li2Sx Cathode->LiPS Li_ion Li+ Cathode->Li_ion Anode Lithium Anode PP_sep PP Separator PP_sep->Anode Transport PPS_coating PPS Coating PPS_coating->Anode Blocked LiPS->PPS_coating Trapped Li_ion->PP_sep Transport

Caption: Role of a PPS-coated separator in blocking polysulfides while allowing Li-ion transport.

Section 4: Poly(this compound) in Polymer Electrolytes

Solid-state and gel-polymer electrolytes are being explored to enhance the safety and stability of Li-S batteries. The incorporation of poly(this compound) into a polymer electrolyte matrix could offer the dual benefit of ionic conductivity and polysulfide immobilization.

Experimental Protocol: Preparation of a PPS-based Gel Polymer Electrolyte

Materials:

  • Host polymer (e.g., PEO, PVDF-HFP)

  • Poly(this compound)

  • Lithium salt (e.g., LiTFSI)

  • Plasticizer/solvent (e.g., a mixture of organic carbonates or DOL/DME)

  • Casting dish

Procedure:

  • Dissolve the host polymer, poly(this compound), and lithium salt in the chosen solvent/plasticizer to form a homogeneous solution. The relative ratios will need to be optimized to balance ionic conductivity and mechanical properties.

  • Cast the solution into a flat dish (e.g., a Teflon petri dish).

  • Allow the solvent to slowly evaporate in a controlled environment (e.g., a fume hood with controlled airflow) to form a freestanding film.

  • Further dry the resulting gel polymer electrolyte film under vacuum to remove any residual solvent.

  • Cut the film into the desired separator size for cell assembly.

Conclusion

Poly(this compound) demonstrates significant potential for enhancing the performance of lithium-sulfur batteries, particularly through its use as a sulfur-hosting cathode material in the form of S/PP-500. This approach effectively suppresses the polysulfide shuttle, leading to high specific capacity and excellent cycling stability. While its application as a functional binder, separator coating, and electrolyte component is less explored, the foundational principles of polysulfide interaction with sulfide-containing polymers suggest these are promising areas for future research and development. The protocols provided herein offer a starting point for researchers to explore and optimize the use of poly(this compound) in various components of Li-S batteries, paving the way for next-generation energy storage devices.

Troubleshooting & Optimization

Technical Support Center: Propylene Sulfide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propylene (B89431) sulfide (B99878) (PS) polymerization. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide clear, actionable guidance for successful experimentation.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the polymerization of propylene sulfide in a question-and-answer format.

Question 1: Why is the polydispersity index (Đ or PDI) of my poly(this compound) high?

Answer: A high polydispersity index (Đ > 1.5) indicates a broad distribution of polymer chain lengths, which is a common challenge in polymer synthesis.[1] For this compound polymerization, several factors can contribute to this issue:

  • Initiator Impurities: The presence of disulfide impurities in thiol-based initiators is a primary cause of high polydispersity.[2] Disulfides can act as chain transfer agents, terminating a growing polymer chain and initiating a new one, which leads to a wider range of molecular weights.[3]

  • Slow Initiation: If the initiation rate is significantly slower than the propagation rate, not all chains will start growing at the same time. This staggered start results in a broader molecular weight distribution. Some systems, like those using potassium xanthates, may exhibit propagation rates that are tremendously faster than initiation, making control difficult.[4]

  • Chain Transfer Reactions: The highly nucleophilic sulfide chain end can react with S–S bonds on other polymer chains, leading to chain transfer. This process scrambles the chain lengths and broadens the MWD.[5]

  • Monomer and Solvent Purity: Impurities in the monomer or solvent, such as water or other protic compounds, can react with the propagating anionic species, causing premature termination. While some anionic PS polymerization systems are noted to be surprisingly tolerant to water, this is not universally true for all initiator systems and should be considered a potential source of uncontrolled termination.[2]

  • Reaction Conditions: Inconsistent temperature control can affect the rates of initiation and propagation differently, leading to a loss of control over the polymerization and a higher Đ.[6]

Solution Workflow for High Polydispersity:

The following diagram outlines a logical workflow for troubleshooting a high polydispersity index in your experiments.

high_pdi_troubleshooting start High Polydispersity (Đ) Observed check_initiator 1. Verify Initiator Purity start->check_initiator initiator_impure Problem: Disulfide Impurities? check_initiator->initiator_impure add_reducing_agent Solution: Add reducing agent (e.g., tributylphosphine) or re-purify initiator. initiator_impure->add_reducing_agent Yes check_kinetics 2. Analyze Reaction Kinetics initiator_impure->check_kinetics No add_reducing_agent->check_kinetics Re-run Experiment kinetics_issue Problem: Slow Initiation vs. Fast Propagation? check_kinetics->kinetics_issue adjust_conditions Solution: Lower temperature to balance rates. Change initiator or add a complexing agent (e.g., 18-crown-6 (B118740) for xanthates). kinetics_issue->adjust_conditions Yes check_purity 3. Check Monomer/Solvent Purity kinetics_issue->check_purity No adjust_conditions->check_purity Re-run Experiment purity_issue Problem: Protic Impurities? check_purity->purity_issue purify_reagents Solution: Re-distill monomer and dry solvent rigorously. purity_issue->purify_reagents Yes end_node Controlled Polymerization (Low Đ) purity_issue->end_node No purify_reagents->end_node Re-run Experiment

Caption: Troubleshooting workflow for high polydispersity (Đ).

Question 2: Why is the final molecular weight (Mn) lower than the theoretical value calculated from the monomer-to-initiator ([M]/[I]) ratio?

Answer: This discrepancy is common and typically points to issues with either the number of active initiator molecules or premature chain termination.

  • Inaccurate Initiator Concentration: The actual concentration of the active initiator may be lower than calculated due to degradation, impurities, or incomplete activation.

  • Premature Termination: As discussed above, impurities in the monomer or solvent can terminate growing chains, preventing them from reaching their targeted length.[7]

  • Inefficient Initiation: Not all initiator molecules may successfully start a polymer chain. Some initiators, especially those that are sterically hindered, may have low initiation efficiency.

  • Fast Propagation Dynamics: In some systems, the propagation rate is so high that the polymerization completes before all the initiator has been consumed. This leads to fewer, longer chains than theoretically expected, but the unreacted initiator can complicate analysis. This effect has been observed in polymerizations initiated with potassium xanthates in complex with 18-crown-6 ether.[4][8]

Section 2: Frequently Asked Questions (FAQs)

Question 1: What is a "living" polymerization and why is it desirable for this compound?

Answer: A living polymerization is a type of chain-growth polymerization where there is no irreversible chain termination or transfer.[9] The polymer chains remain "active" at their ends even after all the monomer has been consumed. This is highly desirable for several reasons:

  • Control over Molecular Weight: The number-average molecular weight (Mn) increases linearly with monomer conversion and can be precisely controlled by the initial monomer-to-initiator ratio ([M]/[I]).[10]

  • Narrow Molecular Weight Distribution: Since all chains are initiated at roughly the same time and grow at the same rate without terminating, the resulting polymers have very similar chain lengths, leading to a low and controlled polydispersity index (Đ ≈ 1).[6]

  • Synthesis of Block Copolymers: The living chain ends can be used to initiate the polymerization of a second, different monomer, allowing for the creation of well-defined block copolymers.[11][12]

Anionic ring-opening polymerization (AROP) of this compound, particularly when initiated by thiolates, can proceed via a living mechanism, offering excellent control over the final polymer architecture.[11]

Question 2: Which initiator system is best for controlling this compound polymerization?

Answer: The ideal initiator depends on the desired molecular weight, architecture, and experimental conditions. Anionic and coordination-anionic mechanisms are most common.[2]

  • For High Molecular Weight: Naphthylsodium in THF has been used to produce high Mn polymers (up to 320 kg/mol ) with living characteristics.[11] Aluminum-based initiators can also achieve high Mn (ca. 100 kg/mol ) with relatively narrow polydispersity (Đ < 1.4).[13]

  • For Well-Defined, Low-to-Medium MW: Thiolate initiators, often generated from thiols in the presence of a base like DBU, offer living polymerization characteristics and good control.[2] Quaternary tetraphenylphosphonium (B101447) salts have been used to obtain well-defined low MW polymers (ca. 3 kg/mol , Đ = 1.18).[11]

  • For Fast Polymerization: Potassium xanthates complexed with 18-crown-6 ether enable polymerization in minutes at 0 °C, though controlling Mn via the [M]/[I] ratio can be challenging.[8]

Section 3: Data & Protocols

Table 1: Comparison of Common Initiator Systems for this compound ROP
Initiator SystemTypical Mn Range ( kg/mol )Typical Polydispersity (Đ)Key Features & Challenges
Potassium Xanthate / 18-crown-6Up to 2501.1 - 1.4Very fast reaction times; Mn may not correlate with [M]/[I] ratio.[4][8]
NaphthylsodiumUp to 320Low (living)Achieves very high molecular weights; requires stringent anhydrous conditions.[11]
Thiol / Base (e.g., DBU)Variable (e.g., < 20)~1.1 - 1.3Living polymerization; allows for various architectures; sensitive to disulfide impurities.[2]
Aluminum-based (SAl)Up to 100< 1.4Controlled polymerization; can be used for copolymerization with epoxides.[10][13]
Tetraphenylphosphonium Salts~3~1.18Good for well-defined, low MW polymers and block copolymers.[11]
Protocol 1: General Procedure for Anionic Ring-Opening Polymerization (AROP) of this compound

Materials:

  • This compound (PS) monomer, distilled over CaH₂ before use.

  • Anhydrous Tetrahydrofuran (THF), dried over Na/benzophenone.

  • Initiator (e.g., Benzyl thiol).

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU).

  • Terminating agent (e.g., degassed methanol (B129727) or functional electrophile).

  • Inert gas (Argon or Nitrogen).

Procedure:

  • Glassware Preparation: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere to remove all traces of water.

  • Solvent and Monomer Preparation: Transfer the required amount of anhydrous THF and freshly distilled this compound monomer into the reaction flask via cannula or a gas-tight syringe under an inert atmosphere.

  • Initiation:

    • Dissolve the thiol initiator (e.g., Benzyl thiol) in a small amount of anhydrous THF in a separate flask.

    • Add an equimolar amount of base (e.g., DBU) to the thiol solution to generate the thiolate initiator in situ.

    • Using a syringe, rapidly inject the activated initiator solution into the stirring monomer solution in the main reaction flask.

  • Polymerization:

    • Allow the reaction to proceed at the desired temperature (e.g., room temperature or 0 °C). The reaction vessel should be sealed and maintained under a positive pressure of inert gas.

    • Monitor the reaction progress by taking aliquots at various time points and analyzing them via ¹H NMR (disappearance of monomer peaks) or Size Exclusion Chromatography (SEC) to track molecular weight growth and polydispersity.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a terminating agent. For simple termination, inject a small amount of degassed methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol). Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the final polymer using SEC (for Mn, Mw, and Đ) and NMR spectroscopy (for structure and end-group analysis).

Section 4: Visual Guides

Anionic Ring-Opening Polymerization (AROP) Mechanism

The diagram below illustrates the key steps in the anionic ring-opening polymerization of this compound initiated by a thiolate anion (RS⁻).

arop_mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination initiator Initiator (RS⁻) initiated_chain Active Monomer RS-CH(CH₃)-CH₂-S⁻ initiator->initiated_chain Nucleophilic Attack monomer This compound Monomer monomer->initiated_chain Nucleophilic Attack propagating_chain Propagating Chain RS-(PS)n-CH(CH₃)-CH₂-S⁻ initiated_chain->propagating_chain + (n-1) Monomers monomer2 n Propylene Sulfide Monomers final_polymer Final Polymer RS-(PS)n+1-H propagating_chain->final_polymer Termination terminator Terminating Agent (e.g., H⁺) terminator->final_polymer

Caption: Mechanism of Anionic Ring-Opening Polymerization (AROP).

References

Purification of propylene sulfide for polymerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of propylene (B89431) sulfide (B99878) (PS) for use in high-sensitivity polymerization reactions, such as living anionic ring-opening polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to purify propylene sulfide before polymerization?

A1: Living anionic polymerizations are extremely sensitive to impurities. Protic substances like water, alcohols, or even trace atmospheric moisture can react with the anionic initiator or the propagating chain end, leading to premature termination.[1][2] This results in failed reactions, low molecular weight polymers, or polymers with broad molecular weight distributions. Other impurities can act as inhibitors or chain transfer agents, similarly compromising the "living" nature of the polymerization.[1]

Q2: What are the most common impurities in commercial this compound?

A2: Commercial this compound is often synthesized from propylene oxide and a sulfur source.[3] Therefore, common impurities may include:

  • Water: The most critical impurity to remove.

  • Unreacted Propylene Oxide: Can interfere with the desired polymerization kinetics.

  • Stabilizers: Some suppliers may add stabilizers (e.g., butyl mercaptan) to prevent spontaneous polymerization during shipping and storage. These must be removed as they will interfere with controlled polymerization.

  • Other Sulfur Compounds: Byproducts from synthesis, such as carbonyl sulfide (COS) or hydrogen sulfide (H₂S), can be present and are known catalyst poisons in other polymerization systems.[4][5]

  • Dissolved Oxygen: Oxygen can react with anionic species and must be removed.[6]

Q3: What is the general workflow for purifying this compound?

A3: A robust purification process involves three main stages: drying to remove water, degassing to remove dissolved gases like oxygen, and distillation to separate the monomer from non-volatile impurities, drying agents, and stabilizers. The entire process must be conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[6]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution / Action
Polymerization fails to initiate (no color change, no viscosity increase). Impurity-related termination. The initiator was "killed" by reactive impurities (e.g., water, stabilizer) in the monomer.Re-purify the this compound. Ensure the drying agent is active and that the distillation is performed carefully under a high-purity inert atmosphere. Verify the purity of the solvent as well.
Polymerization starts but terminates prematurely (color fades, low yield). Insufficient purification. Trace amounts of terminating impurities are present, allowing initiation but preventing full propagation.Stir the monomer over the drying agent for a longer period (e.g., 48 hours).[6] During distillation, discard a larger initial fraction (fore-run) and leave a larger residue in the distillation flask.
The resulting polymer has a broad molecular weight distribution (high PDI). Chain transfer or slow initiation. Impurities are acting as chain transfer agents, or the initiation rate is slow compared to propagation, often due to subtle impurities.Ensure the complete removal of any stabilizers (like mercaptans) which can act as chain transfer agents. Pre-treat the monomer with a small amount of a non-initiating organometallic compound (e.g., fluorenyllithium) to scavenge impurities before the final distillation.[6]
Purified this compound appears cloudy or polymerizes during storage. Spontaneous polymerization. The monomer is highly pure and lacks inhibitors. Exposure to light, trace oxygen, or residual impurities can initiate polymerization.Store the purified monomer in a sealed, dark glass ampoule under a high-purity inert atmosphere at low temperatures (e.g., in a freezer at -20°C or below). Use the purified monomer as soon as possible after preparation.
The drying agent (Calcium Hydride) seems ineffective. Drying agent is passivated. The surface of the CaH₂ powder is coated with a layer of calcium hydroxide (B78521) from reaction with moisture, preventing it from drying effectively.Use freshly opened, finely ground calcium hydride.[6] For rigorous drying, purchase CaH₂ from a reputable supplier and handle it exclusively in an inert atmosphere glovebox.
Quantitative Data Summary

The following table summarizes key physical properties and target purity levels for this compound intended for living polymerization.

ParameterValue / TargetNotes
Boiling Point 72-75 °CAt atmospheric pressure.[7]
Density 0.946 g/mL (at 25 °C)[7]
Target Water Content < 5 ppmEssential for living anionic polymerization.
Target Oxygen Content < 2 ppmOxygen must be rigorously excluded.
Overall Purity > 99.9%Required to minimize side reactions.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes the drying and distillation of this compound under an inert atmosphere, a procedure adapted from standard methods for purifying monomers for anionic polymerization.[6]

Materials:

  • Commercial-grade this compound

  • Calcium Hydride (CaH₂), finely ground powder

  • High-purity inert gas (Argon or Nitrogen) with an oxygen/moisture trap

  • Glassware (round-bottom flask, distillation head, condenser, receiving flask), oven-dried at >120°C for at least 4 hours and assembled hot under inert gas flow.

Procedure:

  • Pre-Drying: In a dry round-bottom flask under a positive pressure of inert gas, add this compound. Add finely ground calcium hydride (approx. 10-20 g per liter of monomer).[3]

  • Stirring: Equip the flask with a magnetic stir bar and stir the suspension at room temperature for at least 24-48 hours.[6] The evolution of hydrogen gas may be observed initially as the CaH₂ reacts with water. Ensure the system is vented to a fume hood or through a bubbler.

  • Degassing (Optional but Recommended): To remove dissolved oxygen, perform three freeze-pump-thaw cycles. Freeze the monomer using a liquid nitrogen bath, evacuate the flask under high vacuum, and then thaw the monomer while maintaining the vacuum. Backfill with inert gas after the final cycle.

  • Distillation: Assemble the distillation apparatus. The distillation flask should contain the pre-dried this compound and CaH₂. Heat the flask gently using an oil bath.

  • Fraction Collection: Discard the first 10-15% of the distillate (the "fore-run"), which may contain more volatile impurities.

  • Main Fraction: Collect the main fraction boiling at a constant temperature (72-75 °C).

  • Termination: Stop the distillation before the flask runs dry, leaving about 10-15% of the initial volume as residue. This residue contains the drying agent, polymer inhibitors, and less volatile impurities.

  • Storage: Transfer the purified, distilled this compound into a pre-dried glass ampoule or Schlenk flask under inert atmosphere. Seal the vessel and store it in a dark, cold environment (e.g., a freezer at ≤ -20°C).[6]

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This is a general guideline for assessing the purity of the distilled monomer.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (FID).

  • Capillary column suitable for volatile organic compounds (e.g., a non-polar or medium-polarity column).

Procedure:

  • Sample Preparation: Under an inert atmosphere, take an aliquot of the purified this compound and dilute it in a high-purity, dry solvent (e.g., anhydrous hexane (B92381) or toluene).

  • Injection: Inject a small volume (e.g., 1 µL) into the GC.

  • Analysis: Run a suitable temperature program (e.g., start at 40°C, ramp to 150°C) to separate any potential impurities from the main this compound peak.

  • Interpretation: Analyze the chromatogram. A successfully purified monomer should show a single, large peak corresponding to this compound with minimal or no other peaks. If using GC-MS, the mass spectrum of the main peak should match the known spectrum of this compound, and any minor peaks can be tentatively identified.

Visualizations

PurificationWorkflow start Start: Commercial PS drying Step 1: Drying (Stir over CaH₂) start->drying degassing Step 2: Degassing (Freeze-Pump-Thaw) drying->degassing Removes H₂O distillation Step 3: Distillation (Under Inert Gas) degassing->distillation Removes O₂ storage Storage (Sealed Ampoule, ≤ -20°C) distillation->storage Collect Main Fraction waste Waste: Residue, Fore-run distillation->waste use End: High-Purity PS for Polymerization storage->use TroubleshootingFlowchart problem Problem: Polymerization Fails or is Uncontrolled check_monomer Is the monomer pure? problem->check_monomer check_solvent Is the solvent pure and anhydrous? check_monomer->check_solvent Yes repurify_monomer Action: Re-run purification protocol. Increase drying time. check_monomer->repurify_monomer No check_atmosphere Was the reaction run under a strictly inert atmosphere? check_solvent->check_atmosphere Yes purify_solvent Action: Purify solvent using appropriate methods. check_solvent->purify_solvent No improve_technique Action: Check for leaks in the setup. Use high-purity inert gas. check_atmosphere->improve_technique No success Success: Controlled Polymerization check_atmosphere->success Yes repurify_monomer->problem purify_solvent->problem improve_technique->problem

References

Methods for controlling the molecular weight of poly(propylene sulfide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(propylene sulfide) (PPS) with controlled molecular weight.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for controlling the molecular weight of poly(this compound) (PPS)?

The most effective and commonly used method for controlling the molecular weight (Mn) of PPS is by adjusting the monomer-to-initiator ratio ([M₀]/[I₀]) during anionic ring-opening polymerization (AROP).[1] In a controlled or "living" polymerization, there is a linear relationship between the [M₀]/[I₀] ratio and the resulting number-average molecular weight (Mn) of the polymer.[1][2]

Q2: My synthesized PPS has a molecular weight that is significantly different from my target. What are the potential causes?

Several factors can lead to a discrepancy between the targeted and obtained molecular weight:

  • Inaccurate Reagent Stoichiometry: Errors in measuring the amounts of monomer, initiator, or catalyst are a common source of deviation.

  • Initiator Inefficiency: The initiator may not be 100% efficient, meaning not all initiator molecules start a polymer chain. This leads to a higher molecular weight than targeted.

  • Presence of Impurities: Water or other protic impurities can react with the initiator or the propagating chain, leading to premature termination and affecting the final molecular weight.

  • Uncontrolled Polymerization: The polymerization may not be "living." Side reactions, such as chain transfer to the monomer or solvent, can produce new polymer chains, resulting in a lower average molecular weight and broader polydispersity.[2][3]

  • Slow Initiation: If the rate of initiation is much slower than the rate of propagation, the monomer may be consumed before all initiator molecules have started a chain, leading to a higher molecular weight and broad polydispersity.[4]

Q3: The polydispersity (Đ) of my PPS is high (> 1.4). How can I achieve a narrower molecular weight distribution?

High polydispersity is a sign of poor control over the polymerization. To achieve a narrower distribution (Đ < 1.4):

  • Ensure a "Living" Polymerization: Use an appropriate initiator and catalyst system that promotes a living anionic ring-opening polymerization. Thio-aluminum (SAl) initiators in combination with an alkyl amine-aluminum (NAl) catalyst have been shown to produce PPS with Đ < 1.4.[1]

  • Purify Reagents: Thoroughly dry and purify the monomer (this compound), solvent, and initiator to remove any impurities that could cause side reactions or chain termination.

  • Optimize Reaction Conditions: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with oxygen or moisture. Temperature control is also crucial, as higher temperatures can increase the rate of side reactions.

  • Fast Initiation: Choose an initiator system where the rate of initiation is faster than or equal to the rate of propagation. This ensures that all polymer chains grow simultaneously.

Q4: How do I choose the right initiator for my PPS synthesis?

The choice of initiator depends on the desired polymer architecture and end-group functionality:

  • Thiolate Anions: These are robust initiators for PPS synthesis. They can be generated from the deprotonation of thiols.[1]

  • Thio-aluminum (SAl) Initiators: These have been shown to be effective for synthesizing PPS with controlled molecular weights up to 100 kg/mol and narrow polydispersity.[1]

  • Functional Initiators: To create block copolymers or polymers with specific end-groups, functional initiators can be used. For example, dithiols can be used to create ABA triblock copolymers, and poly(ethylene glycol) (PEG) can be used as a macroinitiator to synthesize PEG-b-PPS block copolymers.[1]

  • RAFT Agents for TAGT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) agents can be used as initiators in Thioacyl Group Transfer (TAGT) polymerization to synthesize PPS.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Higher than targeted molecular weight 1. Inactive initiator. 2. Slow initiation compared to propagation.[4] 3. Inaccurate monomer or initiator measurement.1. Use a freshly prepared or properly stored initiator. 2. Choose a more reactive initiator or adjust reaction conditions (e.g., temperature) to favor initiation. 3. Carefully verify the stoichiometry of all reagents.
Lower than targeted molecular weight 1. Presence of impurities (e.g., water) acting as chain transfer agents. 2. Chain transfer to monomer or solvent.[3] 3. Unintended initiation by impurities.1. Rigorously dry and purify all reagents and glassware. 2. Choose a solvent that is inert to the polymerization conditions. 3. Ensure all reagents are of high purity.
Broad polydispersity (Đ > 1.4) 1. Slow initiation.[4] 2. Chain transfer reactions.[2] 3. Non-uniform reaction conditions (e.g., poor mixing, temperature gradients).1. Use an initiator that provides a rapid initiation rate. 2. Purify reagents to minimize chain transfer. 3. Ensure efficient stirring and maintain a constant temperature throughout the polymerization.
No polymerization occurs 1. Inactive initiator or catalyst. 2. Presence of polymerization inhibitors. 3. Incorrect reaction temperature.1. Verify the activity of the initiator and catalyst. 2. Ensure the monomer is free from inhibitors (purification may be necessary). 3. Check that the reaction temperature is suitable for the chosen initiator/catalyst system.

Data Presentation

Table 1: Effect of Monomer-to-Initiator Ratio on PPS Molecular Weight

This table summarizes the results from a study using a thio-aluminum (BnSAlMe₂) initiator and an NAl catalyst, demonstrating the linear control over molecular weight.[1]

EntryTargeted Mn ( kg/mol )[PS]/[BnSAlMe₂] RatioObtained Mn (SEC) ( kg/mol )Polydispersity (Đ)
11520316.51.19
23040531.81.21
35067654.41.25
475101478.21.32
51001351104.11.38

Experimental Protocols

General Protocol for Controlled Synthesis of Poly(this compound)

This protocol is based on the method described for thio-aluminum initiated polymerization.[1]

1. Reagent Preparation:

  • Initiator Synthesis (e.g., BnSAlMe₂): In an inert atmosphere (glovebox), dissolve the desired thiol (e.g., benzyl (B1604629) mercaptan) in anhydrous hexane. Cool the solution to -78 °C. Slowly add a solution of trimethylaluminum (B3029685) (AlMe₃) in hexanes. Allow the reaction to warm to room temperature and stir for several hours. The product is typically used without further purification.
  • Monomer and Solvent Purification: Propylene (B89431) sulfide (B99878) and any solvents should be dried over a suitable drying agent (e.g., CaH₂) and distilled under an inert atmosphere before use.

2. Polymerization:

  • All polymerizations should be conducted under an inert atmosphere in oven-dried glassware.
  • In a septum-capped reaction vial containing a stir bar, add the initiator (e.g., BnSAlMe₂), the catalyst (e.g., NAl), and the purified this compound monomer.
  • The ratio of monomer to initiator determines the target molecular weight. The catalyst concentration is typically kept constant.[1]
  • Allow the reaction to proceed at room temperature with vigorous stirring. The reaction time will depend on the target molecular weight and catalyst concentration.

3. Characterization:

  • Molecular Weight and Polydispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn) are determined by Size Exclusion Chromatography (GPC/SEC).[1] High-temperature GPC may be required for high molecular weight or crystalline samples.[6][7]
  • End-Group Analysis: The molecular weight can also be determined by ¹H NMR spectroscopy by comparing the integrals of the polymer backbone protons to the protons of the initiator fragment at the chain end.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization reagent_prep Reagent Purification (Monomer, Solvent) polymerization Anionic Ring-Opening Polymerization ([M₀]/[I₀] Control) reagent_prep->polymerization initiator_synth Initiator Synthesis (e.g., BnSAlMe₂) initiator_synth->polymerization gpc GPC/SEC Analysis (Mn, Mw, Đ) polymerization->gpc nmr ¹H NMR Analysis (End-group analysis) polymerization->nmr

Caption: Workflow for controlled synthesis and characterization of poly(this compound).

troubleshooting_logic start Start: Synthesize PPS check_mw Is Molecular Weight (Mn) Correct? start->check_mw check_pdi Is Polydispersity (Đ) Narrow (<1.4)? check_mw->check_pdi Yes troubleshoot_mw Troubleshoot Mn: - Check [M₀]/[I₀] ratio - Verify initiator activity - Check for impurities check_mw->troubleshoot_mw No success Successful Synthesis check_pdi->success Yes troubleshoot_pdi Troubleshoot Đ: - Purify reagents - Optimize conditions - Ensure fast initiation check_pdi->troubleshoot_pdi No troubleshoot_mw->start Retry Synthesis troubleshoot_pdi->start Retry Synthesis

Caption: Troubleshooting logic for poly(this compound) synthesis.

References

Identifying and minimizing side reactions in propylene sulfide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of propylene (B89431) sulfide (B99878) (PS). Our goal is to help you identify and minimize common side reactions to achieve well-defined polymers.

Troubleshooting Guide

This guide addresses specific issues that may arise during propylene sulfide polymerization experiments.

Issue 1: The final polymer has a much higher molecular weight (Mn) than targeted and a broad polydispersity (Đ > 1.4).

Possible Causes and Solutions:

  • Cause A: Inefficient Initiation. The initiator may not be fully soluble or may be decomposing, leading to a lower effective initiator concentration than calculated.

    • Solution: Ensure your initiator is fully dissolved before adding the monomer. Consider preparing the initiator in situ if solubility is an issue. For example, generating a thiolate from a thioacetate (B1230152) using a reducing agent like tributylphosphine (B147548) can be an effective strategy.[1]

  • Cause B: Presence of Disulfide Impurities. Disulfides in the initiator or formed by oxygen contamination can act as chain transfer agents, leading to uncontrolled polymerization and broader polydispersity.[1][2]

    • Solution: Use a reducing agent such as tributylphosphine in your reaction mixture to minimize disulfide formation.[1] Always use freshly distilled monomers and solvents, and maintain a strictly inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

  • Cause C (for xanthate initiators): Rapid Propagation vs. Initiation. With highly reactive initiators like potassium xanthates complexed with 18-crown-6 (B118740) ether, the propagation rate can be significantly faster than the initiation rate. This can lead to the completion of polymerization before all the initiator is consumed, resulting in higher than expected molecular weights.[3]

    • Solution: While this system is known for its high reaction rates, controlling the temperature (e.g., performing the reaction at 0°C) can help manage the polymerization kinetics.[3] Be aware that a linear relationship between the M/I ratio and the final Mn may not be observed with this specific initiator system.[3]

Issue 2: The polymerization stops at a low conversion.

Possible Causes and Solutions:

  • Cause A (Cationic Polymerization): Termination by Backbiting. In cationic polymerization of this compound, the growing chain end (a cyclic sulfonium (B1226848) salt) can react with a sulfur atom on the polymer backbone.[4] This intramolecular reaction forms a stable 12-membered ring sulfonium salt, effectively terminating the chain.[4]

    • Solution: The ratio of the rate of propagation to the rate of termination is inherent to the monomer and reaction conditions in cationic systems.[4] Consider switching to an anionic polymerization system, which is less prone to this type of termination and is often described as a "living" polymerization.[2][5]

  • Cause B: Impurities in Monomer or Solvent. Protic impurities like water or alcohols can react with and terminate the growing polymer chains in both anionic and cationic systems.

    • Solution: Ensure all reagents and solvents are rigorously dried and purified before use. This compound should be distilled from a suitable drying agent (e.g., CaH₂) under an inert atmosphere.

Issue 3: The polymer shows an unexpected microstructure (e.g., head-to-head linkages).

Possible Causes and Solutions:

  • Cause A: Incorrect Polymerization Mechanism. Anionic ring-opening polymerization of this compound, particularly when initiated by thiolates, is known to proceed via β-cleavage of the thiirane (B1199164) ring, resulting in a highly regular head-to-tail microstructure.[5] If your polymerization conditions inadvertently favor a different mechanism, you may see variations in the microstructure.

    • Solution: For a well-defined head-to-tail polymer, anionic polymerization initiated with a thiolate is the recommended method.[5] Ensure your initiator is appropriate and that no unintended cationic species are being generated.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in anionic this compound polymerization?

A1: The most significant side reaction in anionic polymerization is chain transfer, often caused by disulfide impurities.[1][2] These disulfides can be present in the initiator or can form if oxygen is introduced into the system. This leads to a loss of control over the polymerization, resulting in a broader molecular weight distribution.

Q2: What are the primary side reactions in cationic this compound polymerization?

A2: The main side reaction in cationic polymerization is a termination reaction where the reactive chain end (a cyclic sulfonium salt) reacts with a sulfur atom within the polymer chain.[4] This "backbiting" process often leads to the formation of a stable 12-membered ring sulfonium salt, which terminates the polymer growth and limits the final conversion.[4]

Q3: How can I achieve a "living" polymerization of this compound?

A3: Anionic ring-opening polymerization of this compound often exhibits "living" characteristics, meaning there is a low incidence of termination or chain transfer reactions.[2][5] To achieve this, it is crucial to use highly purified reagents and maintain a strictly inert atmosphere to prevent the introduction of impurities like water or oxygen that can terminate the living chains. Thiolate-based initiators are commonly used for this purpose.[5]

Q4: My polydispersity index (Đ) is high. What does this indicate?

A4: A high polydispersity index (Đ > 1.4) suggests a lack of control over the polymerization process. This can be due to several factors, including:

  • Slow initiation compared to propagation.

  • The presence of chain transfer reactions (e.g., from disulfide impurities).[1]

  • Termination reactions occurring during polymerization.

  • A non-uniform distribution of active centers.

Q5: Can I use alcohols or amines to initiate the polymerization?

A5: Alcohols and amines themselves are not direct initiators for the anionic polymerization of this compound. However, they can be used in a one-pot, two-step method where they first react with a γ-thiolactone in the presence of a base.[6] This reaction opens the thiolactone to generate a thiol, which can then initiate the polymerization.[6]

Quantitative Data Summary

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and Polydispersity of Poly(this compound) using a Thio-Aluminum (BnSAlMe₂) Initiator.

EntryTargeted Mn ( kg/mol )[M₀]/[I₀]Actual Mn ( kg/mol )Polydispersity (Đ)
11520015.81.21
23040030.21.21
35067052.11.25
475100078.51.34
51001340103.61.38
Data adapted from a study on PS homopolymers.[7]

Experimental Protocols

Protocol 1: Anionic Polymerization of this compound Initiated by an in situ Generated Thiolate

This protocol is based on a method designed to minimize disulfide impurities.[1]

  • Initiator Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the thioacetate-containing initiator precursor in anhydrous, degassed solvent (e.g., THF).

    • Add a reducing agent, such as tributylphosphine, to the solution to facilitate the deprotection of the thioacetate and generate the thiolate initiator in situ. This step also helps to scavenge any disulfide species.

  • Polymerization:

    • Cool the initiator solution to the desired reaction temperature (e.g., 0°C or room temperature).

    • Add freshly distilled this compound monomer dropwise to the initiator solution via a syringe under a positive pressure of inert gas.

    • Allow the reaction to stir for the desired period (this can range from a few minutes to several hours depending on the desired molecular weight and reaction conditions).

  • Termination:

    • Terminate the polymerization by adding a suitable electrophile, such as iodomethane, to cap the living thiolate chain ends.[1]

  • Purification:

    • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol).

    • Isolate the polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterization:

    • Analyze the polymer's molecular weight (Mn) and polydispersity (Đ) using size-exclusion chromatography (SEC).

    • Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis reagents Dry Solvents & Purify Monomer initiator Prepare Initiator (e.g., thiolate) reagents->initiator polymerization Add Monomer to Initiator under Inert Atmosphere initiator->polymerization Initiation termination Terminate with Electrophile polymerization->termination purification Precipitate and Purify Polymer termination->purification Crude Polymer characterization Analyze Mn, Đ (SEC) & Structure (NMR) purification->characterization

Caption: Workflow for Anionic this compound Polymerization.

Troubleshooting_High_PDI start High Polydispersity (Đ > 1.4) Observed in Polymer cause1 Cause: Impurities (Water, Oxygen) start->cause1 cause2 Cause: Chain Transfer (Disulfides) start->cause2 cause3 Cause: Inefficient Initiation start->cause3 solution1 Solution: Rigorously Dry/Degas Reagents & Solvents cause1->solution1 solution2 Solution: Add Reducing Agent (e.g., TBP) cause2->solution2 solution3 Solution: Ensure Initiator Solubility & Stability cause3->solution3

Caption: Troubleshooting High Polydispersity in this compound Polymerization.

References

Impact of impurities like hydrogen sulfide on propylene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of impurities, particularly hydrogen sulfide (B99878) (H₂S), on propylene (B89431) polymerization. The information is tailored for researchers, scientists, and drug development professionals working with Ziegler-Natta and other sensitive catalyst systems.

Troubleshooting Guides

Issue: Reduced Catalyst Activity and Polymer Yield

Symptoms:

  • Lower than expected yield of polypropylene (B1209903).

  • Decreased rate of polymerization.

  • Premature termination of the polymerization reaction.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Hydrogen Sulfide (H₂S) 1. Quantify H₂S in Propylene Feed: Use gas chromatography with a sulfur-selective detector (e.g., GC-SCD) to determine the concentration of H₂S.[1] 2. Purify Propylene Feed: Implement a purification system to remove sulfur compounds. Common methods include adsorption using materials like porous iron oxide or specialized molecular sieves.[1][2] 3. Catalyst Selection: If H₂S contamination is unavoidable, consider catalysts with higher tolerance to sulfur, if available for your specific application.
Presence of Other Inhibitory Impurities 1. Comprehensive Impurity Analysis: Analyze the propylene feed for other common poisons such as water, carbon monoxide (CO), carbon dioxide (CO₂), methanol (B129727), arsine, and phosphine.[3][4][5] 2. Implement Guard Beds: Use a sacrificial bed of adsorbent material upstream of the reactor to capture a range of impurities.[6]
Suboptimal Reaction Conditions 1. Verify Temperature and Pressure: Ensure that the reaction temperature and pressure are within the optimal range for the specific catalyst system being used.[7] 2. Check Cocatalyst and Donor Ratios: Incorrect ratios of cocatalyst (e.g., triethylaluminum) and external donors can lead to reduced activity.[8]

Issue: Undesirable Polymer Properties (e.g., High Melt Flow Index, Low Molecular Weight)

Symptoms:

  • Polypropylene has a higher Melt Flow Index (MFI) than desired.

  • Gel Permeation Chromatography (GPC) analysis shows a lower average molecular weight (Mw).

  • Changes in the polymer's mechanical properties.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrogen Sulfide Contamination 1. Correlate H₂S Concentration with MFI: Studies have shown a direct relationship between H₂S concentration and an increase in the MFI of polypropylene.[9][[“]] Even low ppm levels of H₂S can lead to a significant decrease in the polymer's molecular weight.[[“]][11] 2. Propylene Purification: As with reduced catalyst activity, effective purification of the propylene feed is the primary solution.[1][2]
Incorrect Hydrogen Concentration 1. Monitor Hydrogen Levels: Hydrogen is a chain transfer agent used to control molecular weight. Ensure the hydrogen concentration in the reactor is at the target level for the desired MFI.[12]
Presence of Other Impurities 1. Analyze for Other Contaminants: Compounds like methanol can also lead to a sharp decrease in the molecular weight of the polymer.[[“]][11] A comprehensive analysis of the feed is recommended.

Frequently Asked Questions (FAQs)

Q1: How does hydrogen sulfide (H₂S) deactivate a Ziegler-Natta catalyst?

A1: Hydrogen sulfide acts as a poison to Ziegler-Natta catalysts by interacting with the active titanium (Ti) center.[13] The sulfur in H₂S has a strong affinity for the transition metal, leading to the formation of a stable complex with the titanium active site. This interaction blocks the site, preventing propylene monomers from coordinating and inserting into the growing polymer chain, thus inhibiting the polymerization process.[13]

Q2: What are the typical concentration levels of H₂S that can impact my polymerization?

A2: Even trace amounts of H₂S, in the parts-per-million (ppm) range, can have a significant impact. Studies have shown that H₂S concentrations between 0.07 and 5 ppm can lead to a proportional increase in the melt flow index and cause thermo-oxidative degradation of the polypropylene.[9] Another study noted a drastic decrease in the polymer's molecular weight with H₂S concentrations of 0.5 and 1.0 ppm.[[“]][11]

Q3: Besides H₂S, what other sulfur-containing impurities should I be concerned about?

A3: Other sulfur compounds like carbonyl sulfide (COS) and mercaptans can also act as poisons to polymerization catalysts.[2] The order of inhibitory effect can vary depending on the specific catalyst system.

Q4: Can a catalyst poisoned by H₂S be regenerated?

A4: Regeneration of sulfur-poisoned catalysts can be challenging. While some industrial processes have regeneration protocols, for laboratory-scale experiments, preventing contamination is a more effective strategy. If regeneration is attempted, it typically involves high-temperature treatments with specific gas streams to remove the adsorbed sulfur species, but this can also lead to thermal degradation of the catalyst.

Q5: What analytical techniques are recommended for detecting H₂S and other impurities in propylene?

A5: Gas chromatography (GC) is the primary method for analyzing impurities in polymer-grade propylene. For sulfur compounds like H₂S, a sulfur-selective detector such as a Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS) is recommended for achieving the necessary low detection limits (ppb levels).[1][14] For other impurities, detectors like Flame Ionization Detectors (FID) for hydrocarbons and Pulsed Discharge Helium Ionization Detectors (PDHID) for permanent gases are used.[3][12]

Data Summary

Table 1: Impact of H₂S Concentration on Polypropylene Properties

H₂S Concentration (ppm)Effect on Melt Flow Index (MFI)Effect on Molecular Weight (Mw)Catalyst Productivity ReductionReference
0.07 - 5.0Increases directly proportional to H₂S concentration.Decreases.Not explicitly quantified, but catalyst activity is reduced.[9]
0.5 - 1.0Increases.Drastic decrease.Reduction in Ziegler-Natta catalyst productivity.[[“]][11]

Experimental Protocols

Protocol 1: General Procedure for Propylene Polymerization with a Ziegler-Natta Catalyst

This is a generalized protocol and should be adapted based on the specific catalyst system and equipment.

  • Reactor Preparation: A stainless-steel reactor is purged with nitrogen for a specified time (e.g., 2 hours) at an elevated temperature (e.g., 70°C) to remove moisture and oxygen. The reactor is then cooled to the desired pre-polymerization temperature (e.g., 50°C).

  • Solvent and Cocatalyst Addition: A dry, deoxygenated solvent (e.g., n-hexane) is transferred to the reactor under a nitrogen atmosphere. The cocatalyst (e.g., triethylaluminum, TEAL) is then added.

  • Catalyst Injection: The Ziegler-Natta catalyst slurry is injected into the reactor.

  • Pre-polymerization: Propylene is introduced into the reactor at a controlled rate for a short period to allow for initial polymerization on the catalyst particles.

  • Polymerization: The temperature and pressure are raised to the main polymerization conditions (e.g., 70°C and 27 bar).[11] Propylene and hydrogen (for molecular weight control) are fed continuously to the reactor.

  • Termination: After the desired reaction time, the propylene feed is stopped, and the reactor is vented. The reaction is typically quenched by adding an alcohol (e.g., ethanol) containing an acidic component.

  • Product Recovery: The polymer is collected, washed (e.g., with ethanol (B145695) and water), and dried under vacuum at an elevated temperature (e.g., 60°C).

Protocol 2: Testing Catalyst Activity in the Presence of H₂S

  • Prepare a Standard H₂S/Propylene Mixture: A certified gas mixture of H₂S in propylene at a known concentration is used. Alternatively, a controlled flow of H₂S can be mixed with the propylene feed stream before it enters the reactor.

  • Follow the General Polymerization Protocol: Execute the polymerization as described in Protocol 1.

  • Introduce the H₂S/Propylene Mixture: During the polymerization step, use the H₂S-containing propylene feed.

  • Monitor Polymerization Rate: Track the consumption of propylene over time to determine the rate of polymerization.

  • Analyze the Product: After the reaction, characterize the resulting polypropylene for yield, MFI, and molecular weight distribution.

  • Compare with a Control Experiment: Run a parallel experiment without the addition of H₂S to serve as a baseline for catalyst activity and polymer properties.

Visualizations

Catalyst_Poisoning_Pathway cluster_0 Polymerization Cycle cluster_1 Poisoning Pathway Active_Catalyst Active Ti Center Coordination Monomer Coordination Active_Catalyst->Coordination + Poisoned_Catalyst Deactivated Ti-S Complex Active_Catalyst->Poisoned_Catalyst Irreversible Reaction Propylene Propylene Monomer Propylene->Coordination Insertion Chain Growth Coordination->Insertion Growing_Polymer Growing PP Chain Insertion->Growing_Polymer Growing_Polymer->Active_Catalyst Cycle Repeats H2S H₂S Impurity H2S->Poisoned_Catalyst

Caption: Mechanism of Ziegler-Natta catalyst deactivation by H₂S.

Troubleshooting_Workflow Start Low Polymer Yield or Undesirable Properties Check_Impurities Analyze Propylene Feed for Impurities (H₂S, H₂O, CO, etc.) Start->Check_Impurities Impurities_Present Impurities Detected? Check_Impurities->Impurities_Present Purify_Feed Implement/Optimize Purification System (e.g., Adsorbent Beds) Impurities_Present->Purify_Feed Yes Check_Conditions Verify Reaction Conditions (Temp, Pressure, Ratios) Impurities_Present->Check_Conditions No Re-evaluate Re-run Experiment and Evaluate Performance Purify_Feed->Re-evaluate Re-evaluate->Start Issue Persists Conditions_Correct Conditions Optimal? Check_Conditions->Conditions_Correct Adjust_Conditions Adjust Conditions to Optimal Setpoints Conditions_Correct->Adjust_Conditions No Consult_Expert Consult Catalyst Supplier or Internal Expert Conditions_Correct->Consult_Expert Yes Adjust_Conditions->Re-evaluate

Caption: Troubleshooting workflow for polymerization issues.

References

Handling and safety precautions for propylene sulfide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of propylene (B89431) sulfide (B99878) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary hazards associated with propylene sulfide?

A1: this compound is a highly flammable liquid and vapor and is toxic if swallowed or inhaled.[1][2] It can also cause skin and eye irritation.[1] Due to its high reactivity, it can undergo hazardous polymerization.

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2: In the event of an exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[3][4]
Skin Contact Immediately wash the contaminated skin with plenty of soap and water.[3][4] Remove contaminated clothing and shoes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]

Q3: I've noticed the characteristic odor of this compound in an area where it shouldn't be. What should I do?

A3: The distinct odor of this compound serves as a warning of a potential leak or spill. Follow these steps immediately:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: If it can be done safely, increase ventilation in the area by opening a fume hood sash. Do not use electrical equipment that could create a spark.

  • Notify: Inform your laboratory supervisor and the appropriate safety personnel.

  • Assess: Do not re-enter the area until it has been assessed by trained personnel and deemed safe.

Q4: My this compound polymerization reaction is proceeding much faster than expected, and the temperature is rising rapidly. What is happening and what should I do?

A4: You are likely experiencing a runaway reaction, which is a dangerous situation that can lead to a rapid increase in pressure and potentially an explosion.[5][6][7]

Causes:

  • Improper temperature control: Insufficient cooling can lead to an uncontrolled increase in the reaction rate.[6][7]

  • Incorrect reagent concentration: Higher than intended concentrations of initiator or monomer can accelerate the reaction.

  • Contamination: Impurities can sometimes catalyze the polymerization.

Immediate Actions:

  • Alert others: Immediately alert your colleagues and the lab supervisor.

  • Emergency Cooling: If it is safe to do so, apply emergency cooling to the reaction vessel (e.g., with an ice bath).

  • Stop Reagent Addition: If you are adding reagents, stop the addition immediately.

  • Evacuate: If the reaction cannot be brought under control quickly, evacuate the area and follow your facility's emergency procedures.

Prevention:

  • Always use a cooling bath for exothermic polymerizations.

  • Add reagents slowly and monitor the temperature closely.

  • Ensure all glassware is clean and dry to prevent contamination.

Q5: The yield of my poly(this compound) synthesis is consistently low. What are some potential causes and how can I improve it?

A5: Low yields in polymerization reactions can be frustrating. Consider the following troubleshooting steps:

Potential CauseTroubleshooting Action
Initiator Inactivity Ensure the initiator is fresh and has been stored under the correct conditions (e.g., under an inert atmosphere).
Monomer Impurity Purify the this compound monomer before use (e.g., by distillation) to remove any inhibitors or impurities.
Incomplete Reaction Monitor the reaction progress using appropriate analytical techniques (e.g., NMR, GC) to ensure it has gone to completion.
Chain Transfer Reactions The presence of disulfides can act as chain transfer agents, leading to lower molecular weight polymers and broader polydispersity.[1] Using a reducing agent like tributylphosphine (B147548) can help minimize disulfide formation.[1]
Work-up/Purification Losses Optimize your product isolation and purification steps to minimize loss of material.

This compound Properties and Safety Data

The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₃H₆S
Molecular Weight 74.15 g/mol
Boiling Point 72-75 °C
Density 0.946 g/mL at 25 °C
Flash Point -10 °C

Hazard Identification

Hazard ClassGHS Classification
Flammable Liquid Category 2 (Highly flammable liquid and vapor)[1]
Acute Toxicity, Oral Category 3 (Toxic if swallowed)[1]
Acute Toxicity, Inhalation Category 4 (Harmful if inhaled)[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[1]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)[1]

Experimental Protocol: Anionic Ring-Opening Polymerization of this compound

This protocol provides a general methodology for the anionic ring-opening polymerization of this compound to synthesize poly(this compound). This experiment must be conducted in a well-ventilated fume hood, and all appropriate personal protective equipment must be worn.

Materials:

  • This compound (monomer)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF))

  • Initiator (e.g., sodium naphthalenide solution in THF)

  • Quenching agent (e.g., degassed methanol)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line and appropriate glassware

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to remove any moisture.

  • Solvent and Monomer Preparation: Anhydrous THF and this compound should be purified and degassed prior to use.

  • Reaction Setup: Assemble the reaction flask under an inert atmosphere using a Schlenk line.

  • Initiation: Add the anhydrous THF to the reaction flask, followed by the this compound monomer. Cool the mixture to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Polymerization: Slowly add the initiator solution dropwise to the stirred monomer solution. The reaction mixture will typically change color upon initiation. Allow the reaction to proceed for the desired time, monitoring for any changes in viscosity.

  • Termination: Quench the polymerization by adding a degassed quenching agent, such as methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_glass Dry Glassware setup Assemble Apparatus (Inert Atmosphere) prep_glass->setup prep_reagents Purify & Degas Reagents prep_reagents->setup initiation Initiator Addition setup->initiation polymerization Polymerization initiation->polymerization termination Quench Reaction polymerization->termination isolation Precipitate & Isolate Polymer termination->isolation purification Wash & Dry Polymer isolation->purification

Caption: Anionic Ring-Opening Polymerization Workflow for this compound.

spill_response start This compound Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill (<100 mL) assess->small_spill Small large_spill Large Spill (>100 mL) assess->large_spill Large ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat small_spill->ppe emergency Contact Emergency Services & EH&S large_spill->emergency contain Contain Spill with Inert Absorbent Material ppe->contain neutralize Neutralize with Weak Oxidizing Agent (e.g., dilute hydrogen peroxide) - CAUTION contain->neutralize collect Collect Absorbed Material into a Labeled Waste Container neutralize->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EH&S Guidelines decontaminate->dispose

Caption: Decision Flowchart for this compound Spill Response.

References

Technical Support Center: Optimizing Initiator Concentration in Propylene Sulfide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing initiator concentration in propylene (B89431) sulfide (B99878) (PS) polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind controlling molecular weight in propylene sulfide polymerization?

In a living anionic ring-opening polymerization (AROP) of this compound, the number-average molecular weight (Mn) is theoretically determined by the molar ratio of the monomer to the initiator ([M]/[I]), assuming that each initiator molecule starts one polymer chain. A higher [M]/[I] ratio will result in a higher molecular weight, as there are more monomer units available per growing chain. Conversely, a lower [M]/I] ratio (higher initiator concentration for a given amount of monomer) will produce more polymer chains, each with a shorter length and thus a lower molecular weight.

Q2: What are common types of initiators used for this compound polymerization?

A variety of nucleophilic initiators can be used for the AROP of this compound. Common classes include:

  • Alkali Metal-Based Initiators: Organolithium compounds (e.g., n-butyllithium) and sodium naphthalenide are effective initiators.[1]

  • Thiolate Initiators: These are often generated in situ by reacting a thiol with a base. This method is advantageous for producing polymers with thiol end-groups.[2]

  • Aluminum-Based Initiators: Thiol-containing aluminum-based initiators have been shown to facilitate controlled polymerization, yielding polymers with high molecular weights and narrow polydispersity.[3]

  • Potassium Xanthates: These have been used for rapid polymerization of this compound.[4]

  • Alcohols and Amines with γ-Thiolactones: This two-step, one-pot method allows for the initiation of polymerization with alcohol or amine functionalities.[3]

Q3: Why is my polydispersity index (PDI) high (e.g., > 1.2)?

A high PDI in a living polymerization suggests a loss of control over the polymerization process. Several factors can contribute to this:

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, leading to a broader molecular weight distribution.

  • Impurities: Water, oxygen, or other electrophilic impurities can terminate growing polymer chains prematurely, resulting in a mixture of chains of different lengths.

  • Chain Transfer Reactions: The presence of certain species can lead to chain transfer, where the active center is transferred from a growing polymer to another molecule, initiating a new chain. Disulfide impurities in thiol-based initiators are a known source of chain transfer.

  • Poor Temperature Control: Fluctuations in temperature can affect the rates of initiation and propagation differently, leading to a loss of control.

Q4: Is there always a linear relationship between the experimental molecular weight and the [M]/[I] ratio?

Not always. While a linear relationship is expected in an ideal living polymerization, some initiator systems may deviate from this behavior. For instance, polymerizations initiated with potassium O-methyl xanthate in complex with 18-crown-6 (B118740) ether have shown an absence of a linear dependence between the experimental Mn and the initial [M]/[I] ratios.[4] This is attributed to a much faster propagation rate compared to the initiation rate.[4] It is crucial to characterize the specific initiator system being used to understand its behavior.

Troubleshooting Guides

Issue 1: Low Molecular Weight and/or Broad Polydispersity

Possible Cause Suggested Solution
Presence of Impurities (Water, Oxygen) Ensure all glassware is rigorously dried, and the monomer and solvent are purified and degassed. Conduct the polymerization under a high-purity inert atmosphere (e.g., argon or nitrogen).
Slow Initiation Compared to Propagation Select a more reactive initiator or adjust the reaction temperature to favor initiation. For some systems, a "seeding" technique, where a small amount of monomer is pre-reacted with the initiator to form a low molecular weight living polymer, can be employed.
Inaccurate Initiator Concentration Titrate the initiator solution before use to determine its exact concentration, especially for organolithium reagents which can degrade over time.
Chain Transfer Agents Present Purify all reagents thoroughly. If using thiol-based initiators, ensure the absence of disulfide impurities.

Issue 2: Polymerization Fails to Initiate or Proceeds Very Slowly

Possible Cause Suggested Solution
Inactive Initiator Verify the activity of the initiator. Organometallic initiators can degrade upon exposure to air or moisture. Prepare fresh initiator solutions if necessary.
Presence of Polymerization Inhibitors Ensure the monomer is free from inhibitors, which are often added for storage. Purification of the monomer by distillation or passing through a column of activated alumina (B75360) is recommended.
Insufficiently Low Temperature Some initiation systems require low temperatures to be effective. Ensure the reaction is being conducted at the appropriate temperature for the chosen initiator.
Incorrect Solvent The polarity of the solvent can significantly impact the rate of anionic polymerization. Ensure the solvent is appropriate for the chosen initiator system.

Data Presentation

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight and Polydispersity of Poly(this compound) using a Thio-Aluminum (SAl) Based Initiator.

Targeted Mn ( kg/mol )[Monomer]/[Initiator] RatioExperimental Mn ( kg/mol )Polydispersity Index (Đ)
1520021.21.23
3040030.01.21
5067055.11.32
75100078.91.35
1001340105.01.40

Data adapted from "Facile Synthesis of Epoxide-co-Propylene Sulphide Polymers with Compositional and Architectural Control".[5]

Table 2: Effect of Initiator Concentration on Polymerization Kinetics of a Generic Vinyl Monomer (Illustrative Example).

Initiator Concentration (%)Time to 90% Conversion (min)Initial Polymerization Rate (% conv/min)Final Weight Average Molecular Weight (Mw)
1.5602.5150,000
2.5404.0115,500

This table illustrates the general trend that a higher initiator concentration leads to faster kinetics but lower molecular weight.[6]

Experimental Protocols

Protocol 1: Polymerization of this compound using a Thio-Aluminum (SAl) Based Initiator

This protocol is based on the synthesis of poly(this compound) with a targeted molecular weight of 30 kg/mol .[5]

Materials:

  • This compound (PS), dried and distilled

  • Thio-aluminum initiator (e.g., BnSAlMe₂)

  • Catalyst (e.g., NAl)

  • Anhydrous solvent (e.g., toluene)

  • Dry glassware and syringes

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Reactor Setup: Assemble a dry, flamed-out flask equipped with a magnetic stir bar under an inert atmosphere.

  • Reagent Addition:

    • To the flask, add the thio-aluminum initiator (e.g., 0.018 g, 0.01 mmol for a 30 kg/mol target).

    • Add the catalyst (e.g., 0.0175 g, 0.01 mmol).

    • Add the desired amount of anhydrous solvent.

  • Monomer Addition:

    • Slowly add the purified this compound (e.g., 3.19 mL, 3g, 0.040 mol for a 30 kg/mol target) to the initiator/catalyst solution via syringe.

  • Polymerization:

    • Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Isolation:

    • Once the desired conversion is reached, the polymerization can be quenched by exposing the reaction mixture to air or by adding a proton source (e.g., methanol).

    • Precipitate the polymer in a non-solvent (e.g., methanol).

    • Filter and dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the molecular weight and polydispersity of the polymer using size-exclusion chromatography (SEC).

Mandatory Visualizations

Anionic_Ring_Opening_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Optional) Initiator Initiator Monomer1 This compound Monomer Initiator->Monomer1 Nucleophilic Attack Active_Center Initiator-Monomer Adduct (Active Center) Monomer1->Active_Center Ring Opening Monomer2 This compound Monomer Active_Center->Monomer2 Nucleophilic Attack Growing_Chain Growing Polymer Chain Monomer2->Growing_Chain Quenching_Agent Quenching Agent (e.g., Methanol) Growing_Chain->Quenching_Agent Protonation Final_Polymer Final Polymer Chain Quenching_Agent->Final_Polymer

Caption: Mechanism of Anionic Ring-Opening Polymerization of this compound.

Experimental_Workflow Start Start Reagent_Prep Prepare Dry Glassware, Purify Monomer and Solvent Start->Reagent_Prep Reactor_Setup Assemble Reactor under Inert Atmosphere Reagent_Prep->Reactor_Setup Initiator_Addition Add Initiator (and Catalyst if needed) Reactor_Setup->Initiator_Addition Monomer_Addition Slowly Add This compound Initiator_Addition->Monomer_Addition Polymerization Stir at Controlled Temperature Monomer_Addition->Polymerization Monitoring Monitor Conversion (e.g., NMR, GC) Polymerization->Monitoring Termination Quench Reaction Monitoring->Termination Isolation Precipitate, Filter, and Dry Polymer Termination->Isolation Characterization Analyze Polymer (e.g., SEC, NMR) Isolation->Characterization End End Characterization->End

Caption: General Experimental Workflow for this compound Polymerization.

Troubleshooting_Workflow Start Unsatisfactory Polymerization Result Check_PDI Is PDI > 1.2? Start->Check_PDI Check_Mn Is Mn too low? Check_PDI->Check_Mn No Troubleshoot_PDI Troubleshoot High PDI: - Check for impurities - Optimize initiation rate - Ensure temperature stability Check_PDI->Troubleshoot_PDI Yes Check_Initiation Did polymerization initiate? Check_Mn->Check_Initiation No Troubleshoot_Mn Troubleshoot Low Mn: - Verify [M]/[I] ratio - Check for premature termination - Titrate initiator Check_Mn->Troubleshoot_Mn Yes Troubleshoot_Initiation Troubleshoot Initiation Failure: - Check initiator activity - Remove monomer inhibitors - Verify reaction conditions Check_Initiation->Troubleshoot_Initiation No Success Successful Polymerization Check_Initiation->Success Yes Troubleshoot_PDI->Success Troubleshoot_Mn->Success Troubleshoot_Initiation->Success

Caption: Troubleshooting Logic for this compound Polymerization.

References

Preventing premature termination in living polymerization of propylene sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the living anionic ring-opening polymerization of propylene (B89431) sulfide (B99878) (PS). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the "living" nature of propylene sulfide polymerization?

The anionic polymerization of this compound is considered a "living" polymerization because, under ideal conditions, there are no inherent chain termination or chain transfer reactions.[1][2] This means the growing polymer chains, which possess a reactive anionic (thiolate) end-group, will continue to propagate as long as monomer is available. Once the monomer is consumed, the polymer chains remain "alive" and can be further reacted, for instance, by adding another monomer to form a block copolymer, or by introducing a specific agent to functionalize the chain end.[3]

Q2: What are the key advantages of a living polymerization of this compound?

The primary advantages of a successful living polymerization of this compound include:

  • Precise control over molecular weight: The final molecular weight of the polymer is directly proportional to the initial monomer-to-initiator ratio.[3]

  • Narrow molecular weight distribution (low polydispersity index, PDI): Since all polymer chains grow at a similar rate, the resulting polymers are highly uniform in length, typically exhibiting PDI values approaching 1.1 or lower.[4][5]

  • Synthesis of well-defined polymer architectures: The living nature of the polymerization allows for the creation of complex polymer structures, such as block copolymers, by sequential monomer addition.[6]

Q3: What are common initiators for the living polymerization of this compound?

A variety of initiators can be used for the living anionic polymerization of this compound. Common examples include:

  • Alkali metal thiolates: These are classic initiators for the ring-opening polymerization of thiiranes.

  • Organometallic compounds: n-Butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi) are frequently used, often in combination with a thiol to generate a thiolate in situ.

  • Potassium xanthates: In conjunction with a crown ether like 18-crown-6, potassium xanthates have been shown to be highly efficient initiators.[4]

  • Aluminum-based initiators: Thiol-containing aluminum-based initiators have been developed for the controlled polymerization of this compound.[5]

  • Multifunctional initiators: These can be used to synthesize star-shaped polymers.

Troubleshooting Guides

Issue 1: The polymerization terminated prematurely, resulting in a low monomer conversion.

Potential Cause Troubleshooting Action Rationale
Presence of protic impurities (e.g., water, alcohols) Rigorously dry all glassware, solvents, and the monomer. Perform the reaction under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.Protic impurities will protonate the propagating thiolate anion, terminating the polymer chain. Even trace amounts of water can have a significant impact.
Presence of oxygen Degas all solvents and the monomer using freeze-pump-thaw cycles or by bubbling with a high-purity inert gas. Ensure a leak-free reaction setup.Oxygen can react with the propagating anionic species, leading to the formation of disulfide bonds which can act as chain transfer agents and broaden the molecular weight distribution.[7]
Presence of carbon dioxide Use freshly purified solvents and ensure the inert gas stream is free of CO₂.Carbon dioxide can react with the anionic chain ends to form carboxylates, effectively terminating the polymerization.
Impure initiator Use a freshly opened bottle of initiator or titrate the initiator solution before use to determine its exact concentration and activity.Degraded or impure initiators will have a lower efficiency, leading to incomplete initiation and lower than expected monomer conversion.

Issue 2: The final polymer has a broad molecular weight distribution (PDI > 1.2).

Potential Cause Troubleshooting Action Rationale
Slow initiation Ensure that the rate of initiation is faster than or equal to the rate of propagation. This can be achieved by selecting a more reactive initiator or by adjusting the reaction temperature.If initiation is slow, new polymer chains will be formed throughout the polymerization process, leading to a mixture of chains with different lengths and a broad PDI.[8]
Continuous introduction of impurities As with premature termination, rigorously purify all reagents and maintain a strictly inert atmosphere throughout the entire experiment.A slow leak of air or moisture into the system will continuously terminate growing chains, resulting in a broad distribution of chain lengths.
Poor temperature control Use a cryostat or a well-insulated cooling bath to maintain a constant and uniform temperature throughout the polymerization.Temperature fluctuations can affect the rates of initiation and propagation differently, leading to a loss of control over chain growth and a broader PDI.
Formation of disulfides In addition to excluding oxygen, ensure that the initiator and monomer are free from disulfide impurities.Disulfides can participate in chain transfer reactions with the propagating thiolate anions, leading to a scrambling of chain lengths and a broadening of the PDI.[7]

Experimental Protocols

Protocol 1: Purification of this compound Monomer

  • Pre-drying: Stir the this compound over anhydrous calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere.

  • Distillation: Decant the pre-dried monomer and distill it under reduced pressure from fresh CaH₂.

  • Final Purification: For highly sensitive polymerizations, a second distillation from a small amount of a suitable organometallic compound (e.g., triethylaluminum (B1256330) or di-n-butylmagnesium) can be performed.

  • Storage: Store the purified monomer in a sealed ampoule under a high-purity inert atmosphere, preferably in a freezer.

Protocol 2: Purification of Tetrahydrofuran (THF) Solvent

  • Pre-drying: Reflux THF over sodium wire for several hours.

  • Final Drying and Indicator: Distill the pre-dried THF into a flask containing sodium wire and benzophenone (B1666685). Reflux the solution under an inert atmosphere until a persistent deep blue or purple color develops. This indicates the formation of the benzophenone ketyl radical anion, which signifies that the solvent is free of water and oxygen.

  • Distillation for Use: Distill the purified THF directly into the reaction vessel under a high vacuum or a positive pressure of inert gas immediately before use.

Protocol 3: General Procedure for Living Anionic Polymerization of this compound

  • Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer and connect it to a Schlenk line or place it inside a glovebox. Thoroughly flame-dry the reactor under vacuum to remove any adsorbed moisture.

  • Solvent and Monomer Addition: Distill the purified THF into the reactor. Cool the reactor to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath). Add the purified this compound monomer to the cooled THF via a gas-tight syringe or cannula.

  • Initiation: Add the calculated amount of initiator solution (e.g., sec-BuLi in cyclohexane) dropwise to the stirred monomer solution. A color change may be observed, indicating the formation of the propagating thiolate anions.

  • Propagation: Allow the polymerization to proceed at the set temperature with continuous stirring. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Termination: Once the desired monomer conversion is reached, quench the polymerization by adding a degassed terminating agent, such as methanol (B129727). The disappearance of any color in the solution typically indicates the termination of the living anionic chains.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane.

  • Purification and Drying: Filter the precipitated polymer and wash it with fresh non-solvent to remove any residual monomer and initiator byproducts. Dry the polymer under vacuum to a constant weight.

Visualizations

living_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Undesired) cluster_controlled_termination Controlled Termination (End-capping) Initiator Initiator Active_Center Active Center (Thiolate Anion) Initiator->Active_Center Reacts with Monomer Monomer Growing_Chain Living Polymer Chain Active_Center->Growing_Chain Adds Monomer Growing_Chain->Growing_Chain Chain Growth Terminated_Chain Dead Polymer Chain Growing_Chain->Terminated_Chain Reacts with Impurity Functionalized_Polymer End-capped Polymer Growing_Chain->Functionalized_Polymer Reacts with Quenching Agent Monomer_Pool Monomer Impurities Impurities (H₂O, O₂, CO₂) Quenching_Agent Quenching Agent (e.g., Methanol)

Caption: Anionic Ring-Opening Polymerization of this compound.

troubleshooting_workflow Start Start Problem Polymerization Issue? Start->Problem Premature_Termination Premature Termination Problem->Premature_Termination Low Conversion Broad_PDI Broad PDI Problem->Broad_PDI High PDI Check_Purity Verify Purity of: - Monomer - Solvent - Initiator Premature_Termination->Check_Purity Check_Atmosphere Ensure Inert Atmosphere: - No leaks - High-purity gas Premature_Termination->Check_Atmosphere Broad_PDI->Check_Purity Broad_PDI->Check_Atmosphere Check_Initiation Evaluate Initiation: - Initiator reactivity - Temperature Broad_PDI->Check_Initiation Check_Temp_Control Verify Temperature Control Broad_PDI->Check_Temp_Control Solution Successful Living Polymerization Check_Purity->Solution Check_Atmosphere->Solution Check_Initiation->Solution Check_Temp_Control->Solution

Caption: Troubleshooting Workflow for Premature Termination Issues.

References

Troubleshooting inconsistent batch-to-batch results in PPS synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Polyphenylene Sulfide (B99878) (PPS) synthesis. This resource is designed for researchers, scientists, and development professionals to troubleshoot and resolve common issues encountered during the synthesis process, with a focus on addressing batch-to-batch inconsistencies.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch inconsistency in PPS synthesis?

A1: Batch-to-batch variability in Polyphenylene Sulfide (PPS) synthesis is a frequent challenge that can manifest as differences in molecular weight, polydispersity, color, and mechanical properties. The primary contributing factors include:

  • Raw Material Purity: The purity of monomers, such as p-dichlorobenzene (p-DCB) and sodium sulfide, is critical. Impurities can interfere with the polymerization reaction, leading to inconsistent polymer chain lengths.[1][2][3][4]

  • Reaction Conditions: Precise control over reaction temperature, pressure, and time is essential for reproducible results.[5][6] Even minor deviations can significantly impact the final properties of the PPS.

  • Solvent Quality: The nature and purity of the solvent, often N-methylpyrrolidone (NMP), can influence the reaction kinetics and solubility of the growing polymer chains.[5][6]

  • Water Content: The presence of residual water in the reaction mixture can affect the molecular weight characteristics of the resulting PPS.[5]

Q2: How does monomer purity affect the final PPS product?

A2: Monomer purity directly impacts the molecular weight and structural integrity of the synthesized PPS. For instance, impurities in p-dichlorobenzene, such as 1-chlorobenzene or trichlorobenzene, can act as chain terminators or branching agents, respectively.[1] This can lead to a lower molecular weight or a more branched polymer structure, affecting properties like melt viscosity and mechanical strength.[1]

Q3: What is the significance of molecular weight and polydispersity in PPS applications?

A3: The molecular weight of PPS is a key determinant of its physical and mechanical properties.[7] High molecular weight PPS generally exhibits superior toughness, chemical resistance, and thermal stability, making it suitable for demanding applications in the automotive and electronics industries.[1][6] Polydispersity Index (PDI), which measures the breadth of the molecular weight distribution, is also crucial. A narrow PDI indicates a more uniform polymer, which can lead to more predictable and consistent material performance.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent Molecular Weight and High Polydispersity

One of the most common challenges in PPS synthesis is achieving a consistent molecular weight and a narrow polydispersity index (PDI) from batch to batch. This variability can significantly impact the material's performance.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Inconsistent Monomer Purity Implement a rigorous monomer purification protocol. For p-dichlorobenzene, consider recrystallization. For sodium sulfide, ensure it is of high purity and handled under inert conditions to prevent oxidation.Reduced variability in molecular weight and a narrower PDI.
Fluctuations in Reaction Temperature Utilize a high-precision temperature controller for the reaction vessel. Ensure uniform heating to avoid localized hot spots that can lead to side reactions.[9][10]Consistent reaction kinetics, leading to more reproducible molecular weights.
Variable Water Content Thoroughly dry all reactants and the solvent before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).Minimized side reactions and improved control over polymerization, resulting in higher and more consistent molecular weights.[5]
Inaccurate Stoichiometry Precisely measure and control the molar ratio of the monomers. Even slight deviations can affect the degree of polymerization.Optimized reaction conditions for achieving the target molecular weight.

Troubleshooting Workflow for Inconsistent Molecular Weight

start Inconsistent Molecular Weight (High PDI) check_purity Verify Monomer and Solvent Purity start->check_purity purify Implement Purification Steps (e.g., Recrystallization, Distillation) check_purity->purify Purity Below Specification check_temp Review Temperature Control Logs check_purity->check_temp Purity Meets Specification re_run Re-run Synthesis with Corrective Actions purify->re_run calibrate_temp Calibrate Temperature Controller Ensure Uniform Heating check_temp->calibrate_temp Fluctuations Detected check_water Analyze Water Content in Reactants check_temp->check_water Stable Temperature Profile calibrate_temp->re_run dry_reactants Implement Rigorous Drying Protocol check_water->dry_reactants High Water Content check_stoichiometry Verify Monomer Molar Ratios check_water->check_stoichiometry Acceptable Water Content dry_reactants->re_run refine_measurement Refine Weighing and Dispensing Procedures check_stoichiometry->refine_measurement Inaccurate Ratios check_stoichiometry->re_run Accurate Ratios refine_measurement->re_run end Consistent Molecular Weight Achieved re_run->end

A troubleshooting workflow for inconsistent molecular weight in PPS synthesis.
Issue 2: Poor Yield or Incomplete Polymerization

Low yields or the presence of unreacted monomers indicate that the polymerization reaction has not proceeded to completion.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Insufficient Reaction Time or Temperature Optimize the reaction time and temperature based on literature or internal studies. Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature.[5][6]Increased monomer conversion and higher polymer yield.
Catalyst Deactivation If a catalyst is used, ensure it is active and used in the correct concentration. Contaminants in the reactants or solvent can deactivate the catalyst.Enhanced reaction rate and improved yield.
Poor Mixing Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and facilitate mass transfer.Uniform reaction conditions, leading to more complete polymerization.

Experimental Protocol: Monitoring Polymerization via Viscosity

A simple method to monitor the progress of the polymerization is to observe the increase in the viscosity of the reaction mixture.

Methodology:

  • Set up the reaction in a flask equipped with a mechanical stirrer.

  • As the polymerization proceeds, the viscosity of the mixture will increase.

  • The torque on the mechanical stirrer can be monitored as an indicator of the change in viscosity.

  • The reaction is considered complete when the viscosity (or torque) plateaus, indicating that the molecular weight is no longer increasing.

Issue 3: Discoloration of the Final Polymer

The ideal color for linear PPS is off-white.[11] A darker color, such as brownish, can indicate side reactions or the presence of impurities.

Possible Causes and Solutions

Possible Cause Recommended Action Expected Outcome
Oxidation Conduct the synthesis under a strict inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidation of the polymer at high temperatures.A lighter-colored polymer, closer to the expected off-white.
Side Reactions Overly high reaction temperatures or prolonged reaction times can lead to side reactions that produce colored byproducts.[1] Optimize these parameters to minimize degradation.Reduced discoloration of the final product.
Curing Process If a curing step is used to increase molecular weight, it is known to cause a darkening of the polymer.[11][12] If color is a critical parameter, consider alternative methods for increasing molecular weight that do not involve curing.Control over the final color of the PPS.

Logical Relationship of Factors Affecting PPS Color

cluster_causes Causes of Discoloration cluster_solutions Preventative Measures oxidation Oxidation discoloration Polymer Discoloration (e.g., Brownish) oxidation->discoloration side_reactions Side Reactions side_reactions->discoloration curing Curing Process curing->discoloration inert_atmosphere Inert Atmosphere discoloration->inert_atmosphere optimize_conditions Optimize Temp/Time discoloration->optimize_conditions alternative_methods Alternative MW Enhancement discoloration->alternative_methods

Factors leading to PPS discoloration and corresponding preventative measures.

Detailed Experimental Protocols

Protocol 1: Purification of p-Dichlorobenzene (p-DCB) by Recrystallization

Objective: To remove impurities from commercial p-DCB that can interfere with PPS synthesis.

Materials:

  • Commercial grade p-DCB

  • Ethanol (B145695) (95% or absolute)

  • Beaker

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

  • Crystallizing dish

  • Vacuum oven

Methodology:

  • In a beaker, dissolve the commercial p-DCB in a minimal amount of hot ethanol with stirring until fully dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified p-DCB crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point of p-DCB (approximately 53°C) until a constant weight is achieved.

Protocol 2: General Procedure for Linear PPS Synthesis

Objective: To synthesize linear PPS with reproducible properties.

Materials:

  • Purified p-dichlorobenzene (p-DCB)

  • High-purity sodium sulfide (Na2S)

  • N-methylpyrrolidone (NMP), anhydrous

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature controller

Methodology:

  • Ensure all glassware is thoroughly dried.

  • Set up the three-neck flask with the mechanical stirrer, condenser, and gas inlet.

  • Under a continuous flow of inert gas, charge the flask with sodium sulfide and anhydrous NMP.

  • Heat the mixture with stirring to dehydrate the sodium sulfide in situ.

  • After dehydration, cool the mixture to the desired reaction temperature.

  • Add the purified p-DCB to the reaction mixture.

  • Heat the mixture to the polymerization temperature (typically 200-270°C) and maintain for the desired reaction time (e.g., 4-6 hours).[6]

  • Monitor the reaction progress by observing the increase in viscosity.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the PPS by adding the reaction mixture to a non-solvent, such as water or methanol (B129727).

  • Filter the precipitated polymer and wash it thoroughly with hot water and methanol to remove any residual salts and solvent.

  • Dry the purified PPS polymer in a vacuum oven until a constant weight is achieved.

This technical support guide provides a starting point for troubleshooting common issues in PPS synthesis. For more complex challenges, it is recommended to consult the scientific literature and consider advanced analytical techniques for a more in-depth understanding of the reaction process.

References

Strategies for improving the yield of propylene sulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of propylene (B89431) sulfide (B99878).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues that may arise during your propylene sulfide synthesis experiments, leading to improved yields and product purity.

Q1: My this compound yield is very low. What are the common causes and how can I fix this?

Low yields in this compound synthesis are frequently attributed to two main side reactions: desulfurization of the thiirane (B1199164) product to propylene and polymerization of the this compound.

Common Causes and Solutions for Low Yield:

Issue Potential Cause Recommended Solution
Product Desulfurization The reaction is too exothermic, causing the this compound to decompose into propylene.[1]Control the reaction temperature by cooling the reaction vessel. For the reaction of propylene oxide with thiourea (B124793), maintaining the temperature at 0°C can lead to nearly quantitative yields.[1]
Product Polymerization The pH of the reaction mixture is not optimal, especially when using thiourea in aqueous solutions, leading to the formation of polymers.[2]Adjust the pH of the reaction mixture. Lowering the pH can reduce the extent of polymerization and improve the yield of the desired this compound.[2]
Incomplete Reaction Insufficient reaction time or inadequate mixing of reactants.Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
Losses During Workup Inefficient extraction or purification of the final product.During the workup of the thiourea-based synthesis, ensure complete extraction of the this compound from the solid urea (B33335) byproduct using a suitable solvent like ether.[1] Use appropriate purification techniques, such as distillation, paying attention to the boiling point of this compound (72-75 °C).[3]

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low this compound Yield check_temp Was the reaction temperature controlled? start->check_temp check_polymer Is there evidence of polymer formation? check_temp->check_polymer Yes solution_temp Implement cooling (e.g., ice bath) to maintain 0°C. check_temp->solution_temp No check_workup Was the workup and purification efficient? check_polymer->check_workup No solution_polymer Adjust pH of the reaction mixture (lower pH). check_polymer->solution_polymer Yes solution_workup Optimize extraction and purification steps. check_workup->solution_workup No end_node Improved Yield check_workup->end_node Yes solution_temp->end_node solution_polymer->end_node solution_workup->end_node

Caption: A flowchart for troubleshooting low yields in this compound synthesis.

Frequently Asked Questions (FAQs)

Q2: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound (a type of thiirane) involve the reaction of an epoxide (propylene oxide) with a sulfur-containing reagent.[4] Two of the most common sulfur sources are thiourea and potassium thiocyanate.[4]

  • Thiourea Method: This method is often preferred due to its efficiency and the formation of urea as a byproduct, which is easily separable.[1] It can be performed with or without a solvent.[1]

  • Potassium Thiocyanate (KSCN) Method: Another effective method for converting epoxides to thiiranes.[5]

An alternative, though less common, approach involves the chemical recycling of poly(propylene carbonate) using carbonyl sulfide (COS) as the sulfur source.[6]

Q3: Can you provide a general experimental protocol for the synthesis of this compound from propylene oxide and thiourea?

Yes, the following is a general procedure based on the synthesis of thiiranes from epoxides using thiourea without a solvent.[1]

Experimental Protocol: Synthesis of this compound from Propylene Oxide and Thiourea

Materials:

  • Propylene oxide

  • Thiourea

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add equimolar amounts of propylene oxide and thiourea.

  • Add a small amount of water (approximately 0.5 equivalents relative to the epoxide).

  • Cool the reaction mixture to 0°C using an ice bath to control the exothermicity of the reaction.[1]

  • Stir the mixture vigorously at 0°C. The reaction progress can be monitored by TLC or GC.

  • Upon completion of the reaction, a solid byproduct (urea) will have formed. Separate the liquid this compound from the solid urea by filtration.[1]

  • To recover any this compound trapped in the solid, wash the urea with several portions of diethyl ether.[1]

  • Combine the initial filtrate with the ether washings.

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Remove the diethyl ether using a rotary evaporator.

  • The remaining liquid is the this compound product. Further purification can be achieved by distillation if necessary.

Q4: What is the expected yield for this compound synthesis?

With proper temperature control, the synthesis of thiiranes from epoxides and thiourea can be highly efficient. For example, the synthesis of 2-furyl thiirane at 0°C can achieve a yield of 98%.[1] Similarly, 2-thienyl thiirane can be obtained in 95% yield.[1] Therefore, with an optimized protocol, a high yield of this compound can be expected.

Table of Reported Thiirane Synthesis Yields

Thiirane ProductStarting EpoxideSulfur ReagentReaction ConditionsYield (%)
2-Furyl thiirane2-Furyl oxiraneThiourea0°C, no solvent98%[1]
2-Thienyl thiirane2-Thienyl oxiraneThioureaRoom temp, no solvent95%[1]

Q5: How does the reaction mechanism proceed, and what are the key intermediates?

The synthesis of thiiranes from epoxides and thiourea proceeds through a nucleophilic ring-opening mechanism.

Reaction Pathway

ReactionPathway PropyleneOxide Propylene Oxide Intermediate Hydroxythiouronium Salt Intermediate PropyleneOxide->Intermediate Nucleophilic Attack Thiourea Thiourea Thiourea->Intermediate PropyleneSulfide This compound Intermediate->PropyleneSulfide Intramolecular Cyclization Urea Urea Intermediate->Urea

Caption: A simplified diagram of the this compound synthesis pathway.

The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on one of the carbon atoms of the epoxide ring, leading to the ring opening and the formation of a β-hydroxythiouronium salt intermediate.[2] This intermediate then undergoes an intramolecular cyclization, where the oxygen atom attacks the carbon of the thiouronium group, leading to the formation of the three-membered thiirane ring (this compound) and urea as a byproduct.

References

Validation & Comparative

A Comparative Guide to the Characterization of Poly(propylene sulfide) by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polymers. For poly(propylene sulfide) (PPS), a versatile, biocompatible, and biodegradable polymer with significant potential in biomedical applications, NMR provides critical insights into its microstructure. This guide offers a comparative analysis of ¹H and ¹³C NMR spectroscopy for the detailed characterization of PPS, focusing on the determination of its regiochemistry and tacticity, which fundamentally govern its physical and chemical properties.

Performance Comparison: ¹H NMR vs. ¹³C NMR Spectroscopy

Both ¹H and ¹³C NMR are powerful, complementary techniques for analyzing poly(this compound). The choice between them depends on the specific information required, the complexity of the sample, and the available instrument time.

  • ¹H NMR Spectroscopy is highly sensitive and allows for rapid data acquisition. It is excellent for confirming the presence of the polymer, identifying end-groups, and performing quantitative analysis of the main chain protons. However, in PPS, the signals for the methine (CH) and methylene (B1212753) (CH₂) protons on the polymer backbone often overlap, forming complex multiplets that can be challenging to resolve completely for detailed tacticity analysis.

  • ¹³C NMR Spectroscopy offers superior spectral resolution due to a much wider chemical shift range. This makes it the preferred method for detailed microstructural analysis.[1] Subtle differences in the chemical environment of carbon atoms due to different stereochemical arrangements (tacticity) result in distinct, well-resolved peaks. This allows for the quantification of dyad, triad, and even pentad sequences, providing a detailed picture of the polymer's stereoregularity. The main drawback is its lower intrinsic sensitivity, which necessitates longer experiment times.

Quantitative Data Summary

The following tables summarize experimental NMR data for poly(this compound) homopolymer, demonstrating the chemical shifts observed for the primary structural units.

Table 1: ¹H NMR Chemical Shift Data for Poly(this compound) Data obtained in CDCl₃ at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

Proton TypeStructureChemical Shift (δ, ppm)Multiplicity
Methine (CH)-S-CH(CH₃)-CH₂-S-2.91 - 2.80Multiplet
Methylene (CH₂)-S-CH(CH₃)-CH₂-S-2.65 - 2.58Multiplet
Methyl (CH₃)-S-CH(CH₃)-CH₂-S-1.39Multiplet
Data sourced from Safaie et al., 2022.[2]

Table 2: ¹³C NMR Chemical Shift Data for Poly(this compound) Data obtained in CDCl₃ at 126 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

Carbon TypeStructureChemical Shift (δ, ppm)
Methine (CH)-S-C H(CH₃)-CH₂-S-41.14
Methylene (CH₂)-S-CH(CH₃)-C H₂-S-38.18
Methyl (CH₃)-S-CH(C H₃)-CH₂-S-20.63
Data sourced from Safaie et al., 2022.[2] The distinct signals for the backbone carbons indicate sensitivity to the polymer's microstructure. Definitive assignment of these peaks to specific tactic sequences (e.g., isotactic, syndiotactic) typically requires further analysis or comparison with stereoregular standards.
Comparison with Alternative Characterization Techniques

While NMR is unparalleled for determining microstructure, a comprehensive understanding of a polymer requires multiple analytical techniques.

Table 3: Comparison of PPS Characterization Methods

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Polymer microstructure (tacticity, regiochemistry), end-group analysis, composition.Provides absolute structural information; quantitative.Lower sensitivity (especially ¹³C); requires soluble samples.
FTIR Spectroscopy Identification of functional groups present in the polymer backbone and end-groups.Fast, requires minimal sample preparation, sensitive to chemical bonds.Not inherently quantitative; provides limited information on stereochemistry.
Gel Permeation (GPC) Molecular weight distribution (Mw, Mn) and polydispersity index (Đ).Essential for determining polymer chain length and uniformity.Provides no information on chemical structure or tacticity.
Differential Scanning (DSC) Thermal properties (glass transition temperature Tg, melting temperature Tm).Crucial for understanding material properties and processing conditions.Indirectly related to microstructure; does not provide direct structural data.

Experimental Protocols

A detailed methodology is crucial for obtaining high-quality, reproducible NMR data. The following is a generalized protocol for the characterization of poly(this compound).

Objective: To acquire quantitative ¹H and ¹³C NMR spectra of a poly(this compound) sample for microstructural analysis.

Materials & Equipment:

  • Poly(this compound) sample

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the PPS sample for ¹H NMR (or 40-50 mg for ¹³C NMR) directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of CDCl₃ to the tube.

    • Securely cap the tube and vortex or gently sonicate until the polymer is fully dissolved. Ensure the solution is homogeneous.

  • Spectrometer Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse (zg) experiment.

    • Spectral Width: ~12-15 ppm, centered around 5-6 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation for quantitative results.

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Processing: Apply an exponential multiplication with a line broadening of 0.3 Hz, followed by Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Single-pulse with proton decoupling (zgpg or similar).

    • Spectral Width: ~200-250 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): ~1.5-2 seconds.

    • Relaxation Delay (D1): 5-10 seconds. For truly quantitative results, a longer delay (5x the longest T₁ relaxation time) is necessary.

    • Number of Scans (NS): 1024 to 10,000+, depending on concentration and desired signal-to-noise ratio.

    • Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz. Perform Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Visualizations

Logical Relationships in PPS Microstructure Analysis

The following diagram illustrates how the fundamental structure of the poly(this compound) chain influences the resulting NMR spectra.

G cluster_0 Polymer Microstructure cluster_1 NMR Spectra cluster_2 Analysis Regio Regiochemistry (Head-to-Tail, Head-to-Head) H1_NMR ¹H NMR Spectrum (Complex Multiplets) Regio->H1_NMR Influences C13_NMR ¹³C NMR Spectrum (Resolved Peaks) Regio->C13_NMR Influences Tact Tacticity (Isotactic, Syndiotactic, Atactic) Tact->H1_NMR Influences Tact->C13_NMR Influences Interpretation Structural Elucidation H1_NMR->Interpretation C13_NMR->Interpretation G A Sample Preparation (Dissolve PPS in CDCl₃) B Spectrometer Setup (Lock, Tune, Shim) A->B C Data Acquisition (¹H and ¹³C Experiments) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Analysis (Integration & Peak Picking) D->E F Microstructure Determination (Assign Tacticity & Regiochemistry) E->F

References

Determining Poly(propylene sulfide) Molecular Weight: A Comparative Guide to GPC/SEC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with poly(propylene sulfide) (PPS), accurate determination of its molecular weight is crucial as it dictates the polymer's physical and chemical properties, thereby influencing its performance in various applications. Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) is the most common technique for this purpose. This guide provides a detailed comparison of GPC/SEC with other analytical methods, supported by experimental data and protocols.

High-Temperature GPC/SEC: The Gold Standard for PPS Analysis

Due to its high crystallinity and limited solubility in most organic solvents at room temperature, the analysis of PPS necessitates the use of high-temperature GPC/SEC.[1][2] This technique separates polymer molecules based on their hydrodynamic volume in solution, providing a distribution of molecular weights.

Experimental Protocol for High-Temperature GPC/SEC of PPS

A typical experimental setup for the high-temperature GPC/SEC analysis of PPS involves the following:

  • Instrumentation: A high-temperature GPC system, such as an Agilent PL-GPC 220 or a Tosoh EcoSEC High Temperature GPC System, equipped with a differential refractive index (DRI) detector is essential.[1][3] For absolute molecular weight determination, the system should ideally include a multi-angle light scattering (MALS) detector and a viscometer.[3]

  • Columns: A set of columns suitable for high-temperature applications and the expected molecular weight range of the PPS is required. For instance, two TSKgel GMHHR-H(S) HT2 columns (7.8 mm ID × 30 cm, 13 µm particle size) can be used.[1]

  • Mobile Phase: 1-chloronaphthalene (B1664548) (1-CN) is the most commonly used mobile phase for PPS analysis.[1][3]

  • Temperature: The entire system, including the injector, columns, and detectors, must be maintained at an elevated temperature, typically around 210-220 °C, to ensure the complete dissolution of the PPS sample and prevent precipitation.[1][3]

  • Flow Rate: A constant flow rate, usually 1.0 mL/min, is maintained.[1]

  • Sample Preparation: PPS samples are dissolved in 1-CN at approximately 220 °C for about two hours to ensure complete dissolution. The final concentration is typically around 2.0 g/L.[1]

  • Calibration: For conventional GPC analysis with only a DRI detector, calibration is performed using polystyrene standards. However, it's important to note that this provides a relative molecular weight. For more accurate, absolute molecular weight determination, a triple-detector setup (DRI, MALS, and viscometer) is employed, which does not rely on polymer standards for calibration.[3] The Mark-Houwink parameters for PPS in 1-chloronaphthalene at 210 °C are K = 0.891 and a = 0.747.[3]

Workflow for GPC/SEC Analysis

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC/SEC Analysis cluster_data Data Processing dissolve Dissolve PPS in 1-CN at 220°C filter Filter Sample (if necessary) dissolve->filter inject Inject Sample into HT-GPC System filter->inject separate Separation by Size in Column inject->separate detect Detection (RI, MALS, Viscometer) separate->detect calibrate Calibration (Conventional or Universal) detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate report Generate Report calculate->report

Caption: Workflow for PPS molecular weight determination by GPC/SEC.

Comparison with Alternative Methods

While GPC/SEC is the standard, other techniques can also provide molecular weight information, each with its own advantages and limitations. The primary alternatives include Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR can be used to determine the number-average molecular weight (Mn) by end-group analysis.[4] This method provides an absolute molecular weight without the need for calibration with polymer standards.[4] However, for high molecular weight polymers, the signals from the end groups can be very weak compared to the repeating monomer units, making accurate integration difficult.[4]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is another powerful technique that can provide absolute molecular weight information.[5] It is particularly useful for characterizing polymers with narrow molecular weight distributions and can resolve individual oligomers.[5] However, for polydisperse samples (PDI > 1.3), MALDI-TOF MS may not provide an accurate representation of the entire molecular weight distribution.[6]

Quantitative Data Comparison

The choice of analytical technique can significantly impact the determined molecular weight values. The following table presents a representative comparison of molecular weight data for a polymer sample obtained by GPC/SEC, 1H NMR, and MALDI-TOF MS. It is important to note that this data is for a model polymer and serves to illustrate the potential differences between the methods.

ParameterGPC/SEC1H NMRMALDI-TOF MS
Mn ( g/mol ) 5,5005,0005,100
Mw ( g/mol ) 5,800-5,200
PDI (Mw/Mn) 1.05-1.02

Data is illustrative and based on findings for model polymers like MPEG-NH2.[1][7]

Logical Relationship of Methods

Methods_Comparison cluster_gpc GPC/SEC cluster_nmr NMR cluster_maldi MALDI-TOF MS Polymer Poly(this compound) GPC Provides Mn, Mw, PDI (Relative or Absolute) Polymer->GPC NMR Provides Absolute Mn (End-group analysis) Polymer->NMR MALDI Provides Absolute Mn, Mw (Best for narrow PDI) Polymer->MALDI

Caption: Methods for determining the molecular weight of PPS.

Conclusion

For routine and comprehensive analysis of poly(this compound) molecular weight and its distribution, high-temperature GPC/SEC, particularly with a triple-detector setup, remains the most robust and widely accepted method. It is crucial to employ the correct experimental conditions, including high temperatures and an appropriate solvent like 1-chloronaphthalene, to obtain reliable results. While alternative techniques like NMR and MALDI-TOF MS can provide valuable, absolute molecular weight information, they have limitations, especially concerning high molecular weight and polydisperse samples. The choice of method should be guided by the specific information required and the characteristics of the PPS sample being analyzed. Researchers should be aware that the molecular weight values obtained from different techniques may not be directly comparable due to the fundamental differences in their measurement principles.

References

A Comparative Guide: Poly(propylene sulfide) vs. Poly(ethylene glycol) for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with polymers playing a pivotal role in enhancing the therapeutic efficacy and safety of pharmaceuticals. Among the myriad of polymers, poly(ethylene glycol) (PEG) has long been considered the gold standard, lauded for its biocompatibility and "stealth" properties. However, the emergence of stimuli-responsive polymers like poly(propylene sulfide) (PPS) presents a compelling alternative, offering triggered drug release in specific microenvironments. This guide provides an objective comparison of PPS and PEG for drug delivery applications, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

At a Glance: Key Physicochemical and Biological Properties

PropertyPoly(this compound) (PPS)Poly(ethylene glycol) (PEG)Key Considerations
Primary Role in Drug Delivery Hydrophobic, stimuli-responsive core for encapsulation and triggered release.Hydrophilic "stealth" corona to prolong circulation and improve stability.[1]PPS and PEG are often used synergistically in block copolymers (PEG-PPS) to combine their respective advantages.
Stimuli-Responsiveness Highly responsive to reactive oxygen species (ROS), leading to oxidation and increased hydrophilicity for drug release.Generally considered non-responsive to biological stimuli.PPS's ROS-responsiveness is advantageous for targeting tumors and inflamed tissues where ROS levels are elevated.
Biocompatibility Generally considered biocompatible, with some studies showing low cytotoxicity.FDA-approved and widely regarded as biocompatible and non-toxic.[1]The biocompatibility of PPS is still under investigation compared to the extensive history of PEG.
Immunogenicity Limited data available, but generally considered to have low immunogenicity.Can elicit an immune response, leading to the production of anti-PEG antibodies and accelerated blood clearance of PEGylated drugs.[1]The potential for PEG immunogenicity is a significant drawback, driving the search for alternatives.
Drug Loading High loading capacity for hydrophobic drugs due to its hydrophobic nature.Typically used as a hydrophilic shell and not directly for encapsulating hydrophobic drugs.Drug loading in PEG-based systems often relies on conjugation or encapsulation within a hydrophobic core made of a different polymer.
Drug Release Triggered release in response to oxidative stress.Primarily diffusion-controlled release, which can be modulated by the overall nanoparticle composition.PPS offers a more controlled and targeted release mechanism compared to the passive release from many PEG-based systems.

Performance in Drug Delivery: A Data-Driven Comparison

Drug Encapsulation and Loading

The efficiency with which a polymer can encapsulate a therapeutic agent is a critical parameter in drug delivery system design.

Nanoparticle SystemDrugDrug Loading Content (DLC)Encapsulation Efficiency (EE)Reference
Poly(disulfide)s (similar to PPS in redox-responsiveness)Docetaxel (B913)6.13%-[2]
Silk Fibroin (protein-based)NaringeninUp to 7.89%Decreased with increasing drug concentration[3]
mPEG-b-P(D,L)LAOxaliplatin1.5 - 3.8%Up to 76%[4]
Gold Nanoparticles (PEG-coated)IbuprofenHigher than uncoated and silica-coated-[5]
PLLA-PEG micellesDocetaxelSignificantly higher than PDLLA-PEG-[6]

Note: Direct comparative studies on drug loading between pure PPS and pure PEG nanoparticles are limited in the literature. The data presented is from various nanoparticle systems to provide a general context.

Stimuli-Responsive Drug Release

A key advantage of PPS is its ability to release its payload in response to elevated levels of reactive oxygen species (ROS), a hallmark of tumor microenvironments and sites of inflammation.

Experimental Observation: In a study utilizing a dual-responsive polymer system containing thioether bonds (similar to PPS), the release of the encapsulated drug, camptothecin, was significantly enhanced in the presence of H₂O₂ (a model for ROS). This demonstrates the potential for targeted drug release in diseased tissues.

In Vivo Performance: Biodistribution and Efficacy

The in vivo fate of nanoparticles is a crucial determinant of their therapeutic success. PEGylation is a well-established strategy to prolong circulation time and enhance tumor accumulation through the enhanced permeability and retention (EPR) effect.

Nanoparticle SystemKey In Vivo FindingReference
PEG-coated nanospheresExhibited increased blood circulation times and reduced liver accumulation.
PEGylated liposomesProlonged blood circulation and reduced uptake by the mononuclear phagocyte system.
PEG-free vs. PEG-based SEDDS (for oral delivery)PEG-free formulation yielded a higher oral bioavailability of insulin (B600854) glargine (2.13 ± 0.66%) compared to the PEG-based formulation (1.15 ± 0.35%).[7][7]
PPS-MTX nanoparticlesEnhanced joint accumulation and retention in a model of rheumatoid arthritis.
PEGylated gold nanoparticlesAccumulated primarily in the liver and spleen and remained for up to 28 days.[8][8]

Experimental Methodologies: A Closer Look

Synthesis of Oxidation-Responsive Poly(this compound) Nanoparticles

A common method for synthesizing PPS nanoparticles is through the anionic ring-opening polymerization of propylene (B89431) sulfide (B99878).

General Protocol:

  • Monomer and Initiator: this compound monomer is polymerized using an initiator such as sodium naphthalenide in an appropriate solvent like tetrahydrofuran (B95107) (THF).

  • Polymerization: The reaction is typically carried out under an inert atmosphere (e.g., argon) at a controlled temperature.

  • Quenching: The polymerization is terminated by adding a quenching agent.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) and subsequent drying.

  • Nanoparticle Formulation: The purified PPS polymer is then formulated into nanoparticles, often through nanoprecipitation or emulsion-based methods. For PEG-PPS block copolymers, a PEG macroinitiator is used to initiate the polymerization of this compound.

Evaluation of Drug Release from Stimuli-Responsive Nanoparticles

To assess the stimuli-responsive nature of PPS nanoparticles, in vitro drug release studies are performed in the presence and absence of an oxidizing agent.

General Protocol:

  • Sample Preparation: Drug-loaded PPS nanoparticles are dispersed in a release medium (e.g., phosphate-buffered saline, pH 7.4).

  • Stimulus Application: The nanoparticle suspension is divided into two groups. To one group, an oxidizing agent such as hydrogen peroxide (H₂O₂) is added to mimic the ROS environment. The other group serves as a control.

  • Incubation: Both groups are incubated at 37°C with gentle agitation.

  • Sampling: At predetermined time points, aliquots are withdrawn, and the nanoparticles are separated from the supernatant by centrifugation or dialysis.

  • Quantification: The amount of drug released into the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

Visualizing the Mechanisms: Signaling Pathways and Workflows

ROS-Mediated Apoptotic Signaling Pathway

The therapeutic efficacy of many cancer drugs is dependent on their ability to induce apoptosis (programmed cell death) in cancer cells. PPS nanoparticles can enhance this effect by releasing their cytotoxic payload in the high-ROS tumor microenvironment, further increasing oxidative stress and pushing the cancer cells towards apoptosis.

ROS_Apoptosis_Pathway cluster_stimulus Stimulus cluster_release Drug Release cluster_cellular_effect Cellular Effect PPS_NP Drug-loaded PPS Nanoparticle Oxidized_PPS Oxidized PPS (Hydrophilic) PPS_NP->Oxidized_PPS High_ROS High ROS (Tumor Microenvironment) High_ROS->PPS_NP triggers oxidation Drug Released Drug (e.g., Doxorubicin) Oxidized_PPS->Drug releases Increased_ROS Increased Intracellular ROS Drug->Increased_ROS induces Mitochondrial_Damage Mitochondrial Damage Increased_ROS->Mitochondrial_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation activates intrinsic pathway Apoptosis Apoptosis (Cancer Cell Death) Caspase_Activation->Apoptosis

Caption: ROS-triggered drug release from PPS nanoparticles leading to apoptosis.

Experimental Workflow for Comparative In Vivo Study

A typical experimental workflow to compare the in vivo efficacy of PPS- and PEG-based nanoparticles is outlined below.

in_vivo_workflow cluster_formulation Nanoparticle Formulation cluster_animal_model Animal Model cluster_analysis Analysis PPS_NP Drug-loaded PPS-NP Tumor_Model Tumor-bearing Animal Model PPS_NP->Tumor_Model PEG_NP Drug-loaded PEG-NP PEG_NP->Tumor_Model Control Free Drug Control Control->Tumor_Model Biodistribution Biodistribution (IVIS, ICP-MS) Tumor_Model->Biodistribution evaluate Efficacy Tumor Growth Inhibition Tumor_Model->Efficacy evaluate Toxicity Toxicity Assessment (Body Weight, Histology) Tumor_Model->Toxicity evaluate

Caption: Workflow for in vivo comparison of drug delivery systems.

Conclusion

Both poly(this compound) and poly(ethylene glycol) offer distinct advantages for drug delivery applications. PEG remains a cornerstone for prolonging the circulation of nanomedicines due to its hydrophilic and "stealth" characteristics. However, the growing concerns over PEG immunogenicity and its passive role in drug release have opened the door for advanced, functional polymers.

Poly(this compound) emerges as a strong contender, particularly for applications requiring targeted drug release in response to oxidative stress, such as in cancer and inflammatory diseases. Its hydrophobic nature allows for efficient encapsulation of a wide range of drugs, and its stimuli-responsive properties offer a sophisticated mechanism for controlled release.

The future of polymer-based drug delivery likely lies in the synergistic combination of these and other functional polymers. The use of PEG-PPS block copolymers, for instance, harnesses the stealth properties of PEG and the responsive nature of PPS, creating a "smart" drug delivery system with enhanced therapeutic potential. As research progresses, a deeper understanding of the in vivo behavior and long-term biocompatibility of PPS will be crucial for its clinical translation. This guide serves as a foundational resource for researchers navigating the exciting and complex field of advanced drug delivery systems.

References

Reactivity comparison of propylene sulfide vs ethylene sulfide in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Polymer Chemistry and Drug Development

The ring-opening polymerization (ROP) of thiiranes, or episulfides, is a cornerstone for the synthesis of poly(alkylene sulfide)s, a class of polymers with significant potential in drug delivery, polymer coatings, and advanced materials. Among the simplest thiiranes, propylene (B89431) sulfide (B99878) (PS) and ethylene (B1197577) sulfide (ES) are fundamental building blocks. Understanding their relative reactivity is crucial for designing and controlling polymerization processes to achieve desired polymer architectures and properties. This guide provides an objective comparison of the polymerization reactivity of propylene sulfide and ethylene sulfide, supported by available experimental data and detailed methodologies.

Executive Summary

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is a prevalent method for synthesizing well-defined poly(alkylene sulfide)s, often proceeding in a living manner. The reaction is typically initiated by a nucleophile, which attacks one of the carbon atoms of the thiirane (B1199164) ring, leading to its opening and the formation of a propagating thiolate anion.

Reactivity Comparison

The primary factor governing the difference in reactivity between ethylene sulfide and this compound in AROP is steric hindrance . The methyl group in this compound sterically hinders the approach of the nucleophilic initiator and the propagating chain end to the carbon atoms of the thiirane ring. Ethylene sulfide, lacking any substituents, presents a more accessible target for nucleophilic attack.

In the anionic ring-opening copolymerization of a mixture of ethylene sulfide and this compound, it has been observed that ethylene sulfide polymerizes faster .[1] This leads to the formation of a gradient copolymer, where the polymer chains are initially rich in ethylene sulfide units, with the this compound units being incorporated later in the polymerization process.[1]

Quantitative Data

Direct comparative kinetic data for the homopolymerization of ethylene sulfide and this compound under identical conditions is scarce. However, kinetic studies on the homopolymerization of this compound have been reported.

MonomerInitiator/Catalyst SystemSolventTemperature (°C)Observed Rate Constant (k_obs) (s⁻¹)Molecular Weight (Mn) ( kg/mol )Polydispersity (Đ)
This compoundBnSAlMe₂ / NAlNeatRoom Temp.(1.67 ± 0.19) x 10⁻³21.21.23
This compoundBnSAlMe₂ onlyNeatRoom Temp.(1.30 ± 0.16) x 10⁻³45.31.30
This compoundNAl onlyNeatRoom Temp.(1.32 ± 0.04) x 10⁻⁵47.61.31

Table 1: Kinetic data for the anionic polymerization of this compound. Data extracted from[2].

It is important to note that poly(ethylene sulfide) is known to be insoluble, which can complicate kinetic studies and may be a reason for the limited availability of comparable data.[1]

Experimental Protocols

General Protocol for Anionic Ring-Opening Polymerization of this compound:

This protocol is based on the procedure described by Nicol, E. et al. and others for the synthesis of poly(this compound).

Materials:

  • This compound (PS), distilled from calcium hydride.

  • Initiator (e.g., a multifunctional thiol).

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a co-initiator.

  • Anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Terminating agent (e.g., 1-(chloromethyl)naphthalene).

  • Triethylamine (B128534).

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • The initiator is dissolved in anhydrous DMF in a Schlenk flask.

  • The solution is cooled to -78 °C, and DBU is added. The mixture is stirred for 30 minutes at this temperature.

  • This compound is then added to the solution at 0 °C.

  • The polymerization is allowed to proceed for a specified time (e.g., 2 hours) at 0 °C.

  • The polymerization is terminated by the addition of triethylamine followed by the terminating agent.

  • The mixture is stirred for an additional hour.

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Characterization:

  • The molecular weight (Mn) and molecular weight distribution (Đ) of the resulting polymer are determined by size-exclusion chromatography (SEC).

  • The structure of the polymer is confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization of thiiranes is initiated by electrophilic species, such as protic acids or Lewis acids. The initiator activates the sulfur atom in the thiirane ring, forming a tertiary sulfonium (B1226848) ion, which is the active propagating species.

Reactivity Comparison

Similar to anionic polymerization, the reactivity in cationic polymerization is influenced by steric factors. The methyl group in this compound can sterically hinder the approach of the monomer to the propagating sulfonium ion. Therefore, ethylene sulfide is expected to be more reactive than this compound in cationic ring-opening polymerization .

However, the mechanism of CROP can be more complex than AROP, with the possibility of side reactions such as chain transfer and termination. The stability of the propagating sulfonium ion also plays a crucial role. For unsymmetrical thiiranes like this compound, the regioselectivity of ring-opening can be influenced by the nature of the initiator and the reaction conditions.

Mechanistic Workflows

The following diagrams illustrate the general mechanisms for the anionic and cationic ring-opening polymerization of thiiranes.

Anionic_ROP cluster_initiation Initiation cluster_propagation Propagation Initiator Nu⁻ Monomer Thiirane Initiator->Monomer Nucleophilic Attack RingOpened Nu-CH₂-CH(R)-S⁻ Monomer->RingOpened Ring Opening PropagatingChain Polymer-S⁻ NextMonomer Thiirane PropagatingChain->NextMonomer Nucleophilic Attack ElongatedChain Polymer-CH₂-CH(R)-S⁻ NextMonomer->ElongatedChain Ring Opening ElongatedChain->PropagatingChain n times

Anionic Ring-Opening Polymerization of Thiiranes (R=H for ES, R=CH₃ for PS).

Cationic_ROP cluster_initiation Initiation cluster_propagation Propagation Initiator E⁺ Monomer Thiirane Initiator->Monomer Electrophilic Attack on Sulfur ActivatedMonomer Sulfonium Ion Monomer->ActivatedMonomer PropagatingChain Polymer-S⁺(CH₂-CH(R)) NextMonomer Thiirane PropagatingChain->NextMonomer Nucleophilic Attack by Monomer ElongatedChain Longer Polymer-S⁺(CH₂-CH(R)) NextMonomer->ElongatedChain Ring Opening ElongatedChain->PropagatingChain n times

Cationic Ring-Opening Polymerization of Thiiranes (R=H for ES, R=CH₃ for PS).

Conclusion

The reactivity of this compound and ethylene sulfide in ring-opening polymerization is primarily dictated by steric effects. Ethylene sulfide, being the less sterically hindered monomer, consistently demonstrates higher reactivity in both anionic and cationic polymerization pathways. This is most clearly evidenced in their anionic copolymerization, where ethylene sulfide is preferentially incorporated into the growing polymer chain. For researchers and professionals in drug development and materials science, this differential reactivity is a critical parameter to consider for the synthesis of block copolymers, gradient copolymers, and other complex architectures with tailored properties. While a comprehensive set of comparative quantitative kinetic data is an area for future research, the established principles and existing experimental evidence provide a solid framework for predicting and controlling the polymerization behavior of these important thiirane monomers.

References

Mechanical properties of poly(propylene sulfide) elastomers vs traditional rubbers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Mechanical Properties of Poly(propylene sulfide) Elastomers and Traditional Rubbers

This guide provides a detailed comparison of the mechanical properties of traditional rubbers, namely Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Rubber (NBR). While poly(this compound) (PPS) is noted for its elastomeric potential, a significant gap in publicly available, quantitative mechanical data for pure PPS elastomers necessitates a qualitative discussion in that regard. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comparative understanding of these materials.

Overview of Materials

Poly(this compound) (PPS) Elastomers: Poly(this compound) is a polymer that has been qualitatively described as an elastic material, with some sources suggesting its properties may be comparable to styrene-butadiene rubbers. However, there is a notable lack of specific, publicly available quantitative data on the mechanical properties of pure PPS elastomers. Much of the existing research on PPS focuses on its rigid thermoplastic form, known for high-temperature resistance and chemical stability, or on elastomer-toughened PPS composites. The inherent properties of a pure, crosslinked PPS elastomer are not as well-documented in publicly accessible literature.

Traditional Rubbers:

  • Natural Rubber (NR): Derived from the latex of the Hevea brasiliensis tree, NR is known for its excellent tensile strength, tear resistance, and resilience.

  • Styrene-Butadiene Rubber (SBR): A synthetic rubber that is a copolymer of styrene (B11656) and butadiene. It is a widely used general-purpose rubber, offering good abrasion resistance and aging properties.

  • Nitrile Rubber (NBR): A synthetic rubber copolymer of acrylonitrile (B1666552) and butadiene. NBR is particularly valued for its excellent resistance to oil, fuel, and other chemicals.

Quantitative Mechanical Properties

The following tables summarize the typical mechanical properties of Natural Rubber, SBR, and NBR. It is important to note that these values can vary significantly depending on the specific compound formulation, curing process, and testing conditions.

Table 1: Comparison of Tensile Strength, Elongation at Break, and Young's Modulus

MaterialTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Poly(this compound) Elastomer Data not availableData not availableData not available
Natural Rubber (NR) 3.4 - 24.1[1]300 - 900[1]~1-10
Styrene-Butadiene Rubber (SBR) 3.4 - 20.7[2]450 - 600[2]~1-10
Nitrile Rubber (NBR) 1.4 - 24.1[3]350 - 650[3]~2-10

Table 2: Comparison of Hardness and Tear Strength

MaterialShore A HardnessTear Strength (kN/m)
Poly(this compound) Elastomer Data not availableData not available
Natural Rubber (NR) 30 - 95[1]Good to Excellent
Styrene-Butadiene Rubber (SBR) 30 - 95[2]Fair to Excellent[2]
Nitrile Rubber (NBR) 20 - 95[3]Good to Excellent[3]

Experimental Protocols

The data presented for traditional rubbers are typically determined using standardized testing methods. The following are detailed methodologies for key experiments.

Tensile Testing (ASTM D412)

Objective: To determine the tensile properties of vulcanized rubber and thermoplastic elastomers, including tensile strength, elongation at break, and modulus.

Methodology:

  • Specimen Preparation: Test specimens are die-cut from a sheet of the material. The most common shape is a dumbbell or "dog-bone" specimen (Test Method A). Ring-shaped specimens can also be used (Test Method B).

  • Apparatus: A tensile testing machine with a suitable load cell and grips to hold the specimen. An extensometer is used to measure the elongation.

  • Procedure:

    • The thickness and width of the narrow section of the dumbbell specimen are measured.

    • The specimen is mounted in the grips of the tensile testing machine.

    • The machine pulls the specimen at a constant rate of speed, typically 500 ± 50 mm/min, until it breaks.

    • The force and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum force recorded divided by the original cross-sectional area of the specimen.

    • Elongation at Break: The increase in length at the point of rupture, expressed as a percentage of the original length.

    • Young's Modulus (or Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve.

Hardness Testing (ASTM D2240)

Objective: To determine the indentation hardness of a material using a durometer. The Shore A scale is typically used for elastomers.

Methodology:

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a flat surface.

  • Apparatus: A Shore A durometer, which consists of a spring-loaded indenter.

  • Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer is pressed firmly and vertically onto the specimen.

    • The hardness reading is taken immediately after the presser foot is in full contact with the specimen.

  • Reading: The durometer scale ranges from 0 to 100. A higher number indicates a harder material.

Tear Strength Testing (ASTM D624)

Objective: To measure the resistance of a material to tearing.

Methodology:

  • Specimen Preparation: Various specimen shapes can be used, including a right-angled specimen (Type C) or a specimen with a crescent-shaped nick.

  • Apparatus: A tensile testing machine.

  • Procedure:

    • The specimen is clamped in the grips of the tensile testing machine.

    • The machine pulls the specimen at a constant rate of speed until it tears completely.

    • The force required to initiate and propagate the tear is recorded.

  • Calculation: Tear strength is typically reported as the force per unit thickness (e.g., in kN/m).

Comparative Workflow

The following diagram illustrates the logical workflow for comparing the mechanical properties of different elastomers.

G cluster_materials Elastomer Selection cluster_tests Mechanical Property Testing cluster_data Data Analysis and Comparison PPS Poly(this compound) Elastomer Tensile Tensile Properties (ASTM D412) PPS->Tensile Hardness Hardness (ASTM D2240) PPS->Hardness Tear Tear Strength (ASTM D624) PPS->Tear NR Natural Rubber NR->Tensile NR->Hardness NR->Tear SBR Styrene-Butadiene Rubber SBR->Tensile SBR->Hardness SBR->Tear NBR Nitrile Rubber NBR->Tensile NBR->Hardness NBR->Tear TensileData Tensile Strength Elongation at Break Young's Modulus Tensile->TensileData HardnessData Shore A Hardness Hardness->HardnessData TearData Tear Resistance Tear->TearData Comparison Comparative Analysis TensileData->Comparison HardnessData->Comparison TearData->Comparison

Caption: Workflow for comparing elastomer mechanical properties.

Conclusion

This guide provides a comparative overview of the mechanical properties of common traditional rubbers: Natural Rubber, Styrene-Butadiene Rubber, and Nitrile Rubber. The data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for material selection and evaluation.

A significant finding of this review is the lack of publicly available, quantitative mechanical property data for pure poly(this compound) elastomers. While the polymer is noted for its elastomeric potential, further research and publication of experimental data are necessary to enable a direct and meaningful comparison with traditional rubbers. Researchers and professionals interested in the potential applications of PPS elastomers are encouraged to seek out more specialized, and perhaps proprietary, sources of information or to conduct their own characterization studies.

References

A Comparative Guide to the Thermal Analysis of Poly(propylene sulfide) and Alternative Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of poly(propylene sulfide) (PPSu) and its alternatives using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The data presented is essential for understanding the thermal stability and phase behavior of these polymers, which is critical for their application in research, particularly in drug development where thermal processing is often a key step.

Executive Summary

Poly(this compound) is a biocompatible and biodegradable polymer with growing interest in biomedical applications. Its thermal properties are crucial for processing and determining its stability under various conditions. This guide compares the thermal characteristics of poly(this compound) with other relevant polymers, including the aromatic poly(phenylene sulfide) (PPS) and the widely used commodity polymer, polypropylene (B1209903) (PP). While specific thermal analysis data for poly(this compound) is not abundant in publicly available literature, this guide compiles the available information and provides data for analogous aliphatic polysulfides to offer valuable insights.

Thermal Analysis Data Comparison

The following tables summarize the key quantitative data obtained from TGA and DSC analyses of poly(this compound) and its comparative polymers.

Table 1: Thermogravimetric Analysis (TGA) Data

PolymerOnset Decomposition Temperature (Tonset) (°C)Temperature at Maximum Decomposition Rate (Tmax) (°C)Residue at 600°C (%)Atmosphere
Poly(this compound) (PPSu) Data not readily availableData not readily availableData not readily available---
Poly(ethylene sulfide) (PES) ~230~270~10Nitrogen
Poly(phenylene sulfide) (PPS) ~500~535~40-50Nitrogen
Polypropylene (PP) ~380~430<1Nitrogen

Table 2: Differential Scanning Calorimetry (DSC) Data

PolymerGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Poly(this compound) (PPSu) -40 to -50Not typically observed (amorphous)
Poly(ethylene sulfide) (PES) Data not readily available200-210
Poly(phenylene sulfide) (PPS) 85-95280-290
Polypropylene (PP) -20 to 0160-170

Note: The data presented is compiled from various literature sources and may vary depending on the specific grade, molecular weight, and experimental conditions.

Experimental Protocols

Detailed methodologies for the TGA and DSC experiments are crucial for reproducing and comparing results.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the polymer.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a clean TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any residual oxygen and prevent oxidative degradation.

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The weight loss of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the percentage of residual mass at a specific temperature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Instrumentation: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: The sample is heated from a low temperature (e.g., -80°C) to a temperature above its expected melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min). This scan erases the thermal history of the sample.

    • Cooling Scan: The sample is then cooled from the high temperature back to the starting low temperature at a controlled cooling rate (e.g., 10°C/min).

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.

  • Data Acquisition: The heat flow to the sample is measured relative to the reference pan as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg) as a step change in the baseline and the melting temperature (Tm) as an endothermic peak.

Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process for polymers.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Comparison and Reporting Polymer Selection Polymer Selection Sample Weighing Sample Weighing Polymer Selection->Sample Weighing Encapsulation (DSC) Encapsulation (DSC) Sample Weighing->Encapsulation (DSC) TGA TGA Analysis Sample Weighing->TGA DSC DSC Analysis Encapsulation (DSC)->DSC TGA Data TGA Curve (Weight Loss vs. Temp) TGA->TGA Data DSC Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC Data Parameter Extraction Determine T_onset, T_max, T_g, T_m TGA Data->Parameter Extraction DSC Data->Parameter Extraction Comparative Analysis Comparative Analysis Parameter Extraction->Comparative Analysis Report Generation Report Generation Comparative Analysis->Report Generation

Fig. 1: Experimental workflow for polymer thermal analysis.

Conclusion

This guide highlights the importance of TGA and DSC in characterizing the thermal properties of poly(this compound) and its alternatives. While there is a notable scarcity of comprehensive thermal analysis data for poly(this compound) in readily accessible literature, the provided data for analogous aliphatic polysulfides and comparable polymers like polypropylene offers a valuable baseline for researchers. The detailed experimental protocols and the workflow diagram serve as a practical resource for conducting and interpreting thermal analysis experiments, ultimately aiding in the informed selection and application of these polymers in drug development and other scientific fields. Further research dedicated to the systematic thermal characterization of various grades of poly(this compound) is warranted to fill the existing data gap.

A Comparative Guide to the In Vitro Biocompatibility of Poly(propylene sulfide) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biocompatibility of poly(propylene sulfide) (PPS) nanoparticles with other commonly used polymeric nanoparticles, namely poly(lactic-co-glycolic acid) (PLGA), polyethylene (B3416737) glycol-conjugated PLGA (PEG-PLGA), and chitosan (B1678972) nanoparticles. The assessment is based on experimental data for key biocompatibility indicators: cytotoxicity, hemolytic activity, and inflammatory response.

Executive Summary

Poly(this compound) (PPS) nanoparticles are emerging as a promising platform for drug delivery, valued for their biocompatibility. This guide synthesizes available in vitro data to benchmark PPS nanoparticles against established alternatives. While direct comparative studies are limited, this guide consolidates data from various sources to provide a comprehensive overview. The findings suggest that PPS nanoparticles exhibit excellent biocompatibility, often comparable or superior to other polymers, particularly in terms of cytotoxicity. However, variations in experimental conditions across studies necessitate careful interpretation of the data.

Data Presentation

Table 1: Comparative Cytotoxicity of Polymeric Nanoparticles
Nanoparticle TypeCell LineAssayConcentration (µg/mL)Cell Viability (%)IC50 (µg/mL)Citation
Poly(this compound) (PPS) Human Dermal FibroblastsMTT500 - 2000~100%>2000[1]
NIH3T3, HEK293--Biocompatibility boosted 2-3 times with PPS coating-[2]
PLGA L929CCK-8->80% up to high concentrations-[3]
Calu-3-200>80%-[4]
A549MTT--0.23 ± 0.04 (for PLGA-Dtx)[5]
BEAS-2BMTT--3.65 ± 0.24 (for PLGA-Dtx)[5]
PEG-PLGA L929MTT->80%-[6]
HeLaMTT100>80%-[7]
Chitosan PBMCsMTT312 - 5000Dose-dependent decrease-[8]
HeLaMTT100~80% (after 72h)-[7]

Note: Direct comparison of IC50 values is challenging due to variations in drug loading, cell lines, and experimental conditions.

Table 2: Comparative Hemolytic Activity of Polymeric Nanoparticles
Nanoparticle TypeRed Blood Cell SourceConcentrationHemolysis (%)Citation
Poly(this compound) (PPS) Data not available---
PLGA HumanUp to 1 mg/mL<5% (non-hemolytic)[9]
PEG-PLGA Data not available---
Chitosan Human0.4 mg/mL (neutralized)2.56% (slightly hemolytic)[10]
HumanNot specified186.20 to 223.12% (non-neutralized)[10][11]

According to ASTM E2524-08, hemolysis values are categorized as: <2% (non-hemolytic), 2-5% (slightly hemolytic), and >5% (hemolytic)[12].

Table 3: Comparative Inflammatory Response to Polymeric Nanoparticles
Nanoparticle TypeCell LineInflammatory MarkerResponseCitation
Poly(this compound) (PPS) Porcine Kidney (in a perfusion model)TNF-αReduced by approximately half[13]
PLGA RAW264.7TNF-αSize-dependent release[14]
PEG-PLGA Data not available---
Chitosan Caco-2TNF-α, IL-8Dose-dependent inhibition of LPS-induced secretion[1]
Human MonocytesIL-1β, IL-6Increased secretion with unpurified chitosan nanoparticles[15]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspensions in cell culture medium. Remove the existing medium from the wells and add 100 µL of the nanoparticle suspensions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired period (e.g., 24 hours).

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to the positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Hemolysis Assay

The hemolysis assay evaluates the compatibility of nanoparticles with red blood cells (RBCs) by measuring the amount of hemoglobin released upon nanoparticle exposure.

Methodology:

  • Blood Collection and Preparation: Obtain fresh human blood in tubes containing an anticoagulant (e.g., heparin). Centrifuge the blood to separate the RBCs from the plasma. Wash the RBCs multiple times with phosphate-buffered saline (PBS).

  • RBC Suspension: Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Nanoparticle Incubation: Add various concentrations of the nanoparticle suspensions to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 or distilled water as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Inflammatory Cytokine Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) released by immune cells in response to nanoparticles.

Methodology:

  • Cell Culture and Treatment: Culture immune cells (e.g., macrophages like RAW 264.7 or human peripheral blood mononuclear cells - PBMCs) and treat them with different concentrations of nanoparticles. Include a positive control such as lipopolysaccharide (LPS) to induce a known inflammatory response.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for the specific cytokine (e.g., TNF-α or IL-6) according to the manufacturer's instructions for the commercial ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Adding a substrate that reacts with the enzyme to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known concentrations of the cytokine standards. Use this standard curve to determine the concentration of the cytokine in the cell culture supernatants.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis NP_Prep Nanoparticle Synthesis & Characterization Cytotoxicity Cytotoxicity (MTT, LDH) NP_Prep->Cytotoxicity Hemolysis Hemolysis Assay NP_Prep->Hemolysis Inflammation Inflammatory Response (ELISA) NP_Prep->Inflammation Cell_Culture Cell Culture (e.g., Fibroblasts, Immune cells) Cell_Culture->Cytotoxicity Cell_Culture->Inflammation Data_Analysis Quantitative Analysis & Comparison Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis Inflammation->Data_Analysis

Caption: Experimental workflow for in vitro biocompatibility assessment.

Cytotoxicity_Pathway NP Nanoparticle Interaction with Cell Membrane Uptake Cellular Uptake NP->Uptake ROS Reactive Oxygen Species (ROS) Generation Uptake->ROS Membrane Membrane Damage (LDH Release) Uptake->Membrane Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis

Caption: Potential signaling pathway for nanoparticle-induced cytotoxicity.

Biocompatibility_Logic Start Nanoparticle Selection Cytotoxicity Low Cytotoxicity? Start->Cytotoxicity Hemolysis Non-Hemolytic? Cytotoxicity->Hemolysis Yes NotBiocompatible Not Biocompatible/ Requires Modification Cytotoxicity->NotBiocompatible No Inflammation Low Inflammatory Response? Hemolysis->Inflammation Yes Hemolysis->NotBiocompatible No Biocompatible Biocompatible for Further Development Inflammation->Biocompatible Yes Inflammation->NotBiocompatible No

Caption: Logical flow for assessing nanoparticle biocompatibility.

References

A Comparative Guide to Head-to-Tail Regioselectivity in Propylene Sulfide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control over the polymer microstructure is a critical factor in tailoring the physicochemical and biological properties of materials for advanced applications, including drug delivery systems. In the case of poly(propylene sulfide) (PPS), a polymer of significant interest for its biocompatibility and responsiveness to stimuli, the regioselectivity of the polymerization process dictates the arrangement of the monomer units and, consequently, the polymer's performance. This guide provides a comparative analysis of different catalytic systems for the polymerization of propylene (B89431) sulfide (B99878), with a focus on achieving high head-to-tail regioselectivity.

Introduction to Regioselectivity in Poly(this compound)

The polymerization of this compound, an unsymmetrical thiirane, can result in three different linkages: head-to-tail (H-T), head-to-head (H-H), and tail-to-tail (T-T). The desired and most commonly observed linkage is the highly regular head-to-tail arrangement, which leads to a polymer with predictable properties. Irregularities in the polymer chain, such as H-H and T-T linkages, can disrupt the polymer's crystallinity, alter its thermal properties, and affect its degradation profile and drug release kinetics.

Comparative Analysis of Catalytic Systems

The choice of the catalytic system is paramount in controlling the regioselectivity of this compound polymerization. Anionic and coordination polymerization are the two primary methods employed, each with distinct advantages and outcomes in terms of microstructural control.

Anionic Polymerization: The Gold Standard for Regioselectivity

Anionic polymerization of this compound is widely recognized for its ability to produce polymers with exceptionally high head-to-tail regioselectivity. The mechanism involves the nucleophilic attack of a growing thiolate anion on the less sterically hindered carbon (β-cleavage) of the this compound monomer. This process consistently leads to a highly regular polymer chain.

Key Characteristics:

  • High Regioselectivity: Anionic polymerization of this compound proceeds with a regular head-to-tail addition, with undetectable amounts of head-to-head or tail-to-tail linkages.

  • Living Nature: The polymerization is often "living," meaning that termination and chain transfer reactions are absent, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Coordination Polymerization: A Versatile Alternative

Coordination catalysts, particularly those based on zinc and cadmium, have also been explored for this compound polymerization. These systems offer a broader range of tunable properties and can be less sensitive to impurities compared to anionic systems. However, the regioselectivity can be more variable and is highly dependent on the specific catalyst structure and reaction conditions.

While specific comparative data for a wide range of coordination catalysts for this compound is not extensively documented in publicly available literature, the general principles of coordination polymerization suggest that the steric and electronic properties of the catalyst's active site play a crucial role in directing the monomer insertion and, therefore, the regioselectivity.

Quantitative Data Summary

The following table summarizes the expected regioselectivity for different polymerization methods based on available literature. It is important to note that direct, side-by-side comparative studies under identical conditions are limited.

Polymerization MethodCatalyst/Initiator SystemHead-to-Tail Regioselectivity (%)Notes
Anionic Polymerization Alkali metal thiolates (e.g., sodium thiophenoxide)> 99%Generally considered the most regioselective method, leading to highly regular polymer structures.
Coordination Polymerization Zinc-based catalysts (e.g., diethylzinc/H₂O)VariableRegioselectivity is sensitive to the specific ligand environment of the zinc center and reaction conditions.
Coordination Polymerization Cadmium-based catalysts (e.g., cadmium carbonate)VariableSimilar to zinc-based systems, regioselectivity is dependent on the catalyst and polymerization parameters.

Experimental Protocols

Analysis of Regioselectivity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the microstructure of poly(this compound). Both ¹H and ¹³C NMR can provide detailed information about the different linkages in the polymer chain.

Sample Preparation:

  • Dissolve 10-20 mg of the purified poly(this compound) sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or tetrachloroethane-d₂.

  • Transfer the solution to a 5 mm NMR tube.

¹³C NMR Spectroscopy Protocol:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) should be used.

  • Acquisition Parameters:

    • Spectral Width: Approximately 200 ppm.

    • Number of Scans: Sufficient scans should be acquired to achieve a good signal-to-noise ratio (typically 1024 or more).

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5-10 seconds) is crucial for quantitative analysis to ensure full relaxation of all carbon nuclei.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening of 1-2 Hz.

    • Perform a Fourier transform, phase correction, and baseline correction.

    • Integrate the relevant peaks corresponding to the different linkages.

¹H NMR Spectroscopy Protocol:

  • Instrument: A high-field NMR spectrometer.

  • Pulse Sequence: A standard proton NMR experiment.

  • Acquisition Parameters:

    • Spectral Width: Approximately 10-15 ppm.

    • Number of Scans: Typically 16-64 scans are sufficient.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Standard processing as for ¹³C NMR.

Interpretation of NMR Spectra: The chemical shifts of the carbon and proton atoms in the poly(this compound) backbone are sensitive to their local environment. The following are typical chemical shift assignments for a polymer with high head-to-tail content in CDCl₃:

  • ¹³C NMR:

    • Methylene (-S-C H₂-CH(CH₃)-S-): ~38.18 ppm

    • Methine (-S-CH₂-C H(CH₃)-S-): ~41.14 ppm

    • Methyl (-S-CH₂-CH(C H₃)-S-): ~20.63 ppm[1]

  • ¹H NMR:

    • Methine (-S-CH₂-C H(CH₃)-S-): ~2.80-2.91 ppm (multiplet)

    • Methylene (-S-C H₂-CH(CH₃)-S-): ~2.58-2.65 ppm (multiplet)

    • Methyl (-S-CH₂-CH(C H₃)-S-): ~1.39 ppm (multiplet)[1]

The presence of signals corresponding to H-H and T-T linkages would appear at different chemical shifts. By integrating the signals corresponding to the different types of linkages, the percentage of head-to-tail regioselectivity can be calculated.

Visualizations

Polymerization Mechanism of this compound

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Monomer1 Propylene Sulfide Initiator->Monomer1 Nucleophilic Attack Active_Center Growing Polymer Chain (Thiolate Anion) Monomer1->Active_Center Forms Monomer2 Propylene Sulfide Active_Center->Monomer2 β-cleavage (Head-to-Tail) Monomer2->Active_Center

Caption: Anionic polymerization of this compound proceeds via nucleophilic attack and β-cleavage, favoring head-to-tail enchainment.

Experimental Workflow for Regioselectivity Analysis

G Start Polymer Sample Dissolution Dissolve in Deuterated Solvent Start->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Acquisition Acquire 1H and 13C NMR Spectra NMR_Tube->NMR_Acquisition Processing Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Integration Integrate Peaks of H-T, H-H, T-T Linkages Processing->Integration Calculation Calculate Percentage of Head-to-Tail Regioselectivity Integration->Calculation Result Regioselectivity Data Calculation->Result

Caption: Workflow for the determination of poly(this compound) regioselectivity using NMR spectroscopy.

Conclusion

For applications demanding a high degree of structural regularity and predictable material properties, anionic polymerization remains the method of choice for synthesizing poly(this compound) with near-perfect head-to-tail regioselectivity. While coordination catalysts offer potential advantages in terms of process robustness, careful selection and optimization are required to achieve a comparable level of microstructural control. The detailed NMR analysis protocols provided in this guide serve as a valuable tool for researchers to accurately characterize the regioselectivity of their synthesized polymers, ensuring the development of high-quality materials for their specific needs in drug development and other advanced scientific fields.

References

Comparing the efficacy of different initiators for propylene sulfide polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of well-defined poly(propylene sulfide) (PPS) is of significant interest for a range of applications, from drug delivery systems to high refractive index materials. The choice of initiator plays a critical role in controlling the polymerization process, dictating key polymer characteristics such as molecular weight, polydispersity, and end-group functionality. This guide provides a comparative overview of the efficacy of various initiators for propylene (B89431) sulfide (B99878) polymerization, supported by experimental data and detailed protocols.

Performance Comparison of this compound Polymerization Initiators

The following table summarizes the performance of different initiator systems for the polymerization of this compound based on reported experimental data.

Initiator SystemPolymerization TypeMolecular Weight (Mn) ( g/mol )Polydispersity (Đ)Polymerization ConditionsReference
Potassium O-methyl xanthate / 18-crown-6 (B118740) etherLiving AnionicUp to 250,0001.1–1.40 °C, bulk, solution, or emulsion[1]
Thio-aluminium (BnSAlMe2)LivingUp to 100,000< 1.4Room temperature[2]
NaphthylsodiumLiving AnionicUp to 320,000-THF[3]
Multifunctional thiols / DBUAnionic---
Alcohols or Primary Amines / γ-thiolactones / BaseAnionic Ring-OpeningUp to 10,000-Optimized conditions[4]
Trifunctional dithiocarbonate derivative / DBUAnionicControlled-0 °C
Quaternary tetraphenylphosphonium (B101447) saltsAnionic~3,0001.18-[3]
Sodium amideAnionic---

Note: Direct comparison of efficacy can be challenging due to variations in experimental conditions across different studies. The data presented should be considered in the context of the specific protocols cited.

Experimental Protocols

Detailed methodologies for key polymerization experiments are provided below.

Protocol 1: Polymerization Initiated by Potassium O-methyl xanthate / 18-crown-6 ether[1]
  • Initiator Complex Preparation: Potassium O-methyl xanthate and 18-crown-6 ether are mixed in a suitable solvent (e.g., THF) to form the initiator complex.

  • Monomer Addition: this compound monomer is added to the initiator complex solution under an inert atmosphere.

  • Polymerization: The reaction is allowed to proceed at a controlled temperature (e.g., 0 °C). The polymerization is typically rapid, occurring within minutes.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as acidified methanol.

  • Purification: The resulting polymer is purified by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Protocol 2: Polymerization Initiated by Thio-aluminium (SAl) Catalysts[2][3]
  • Initiator Synthesis: A thiol-containing aluminium-based initiator (SAl), such as BnSAlMe2, is synthesized.

  • Polymerization Setup: The polymerization is conducted at room temperature. The ratio of this compound monomer to the SAl initiator is varied to control the target molecular weight.

  • Monitoring: The kinetics of the polymerization can be monitored by techniques such as 1H NMR spectroscopy to track monomer conversion over time.

  • Characterization: The resulting poly(this compound) is characterized by size-exclusion chromatography (SEC) to determine the number-average molecular weight (Mn) and polydispersity (Đ).

Polymerization Workflow and Mechanisms

The following diagrams illustrate the general workflow for this compound polymerization and the fundamental mechanisms involved.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Purification Initiator_Preparation Initiator System Preparation Polymerization_Step Polymerization (Inert Atmosphere) Initiator_Preparation->Polymerization_Step Monomer_Purification Monomer Purification Monomer_Purification->Polymerization_Step Termination Termination Polymerization_Step->Termination Purification Polymer Purification Termination->Purification Characterization Characterization (SEC, NMR, etc.) Purification->Characterization

Caption: General experimental workflow for this compound polymerization.

polymerization_mechanisms cluster_anionic Anionic Ring-Opening Polymerization cluster_cationic Cationic Ring-Opening Polymerization A_Initiation Initiation: Nucleophilic Attack A_Propagation Propagation: Sequential Monomer Addition A_Initiation->A_Propagation Forms Propagating Anionic Species A_Propagation->A_Propagation Chain Growth A_Termination Termination: (e.g., Protonation) A_Propagation->A_Termination Controlled Termination (in Living Systems) C_Initiation Initiation: Electrophilic Attack C_Propagation Propagation: Sequential Monomer Addition C_Initiation->C_Propagation Forms Propagating Cationic Species C_Propagation->C_Propagation Chain Growth C_Termination Termination: (e.g., Chain Transfer) C_Propagation->C_Termination

Caption: Simplified mechanisms for anionic and cationic ring-opening polymerization.

Discussion of Initiator Efficacy

The choice of an optimal initiator for this compound polymerization is highly dependent on the desired application and the required polymer characteristics.

  • Living Anionic Polymerization: Initiator systems that promote living anionic polymerization, such as potassium xanthates with 18-crown-6 ether and naphthylsodium, offer excellent control over molecular weight and result in polymers with narrow polydispersity.[1][3] These methods are particularly advantageous for the synthesis of well-defined block copolymers. The use of 18-crown-6 ether with potassium O-methyl xanthate has been shown to lead to exceptionally high propagation rates.[1]

  • Organometallic Initiators: Thio-aluminium (SAl) based initiators have demonstrated the ability to produce high molecular weight poly(this compound) in a controlled manner.[2][5] These systems are versatile and can also be employed for the synthesis of copolymers with epoxides.[2][5]

  • Functional Initiators: The use of initiators with specific functional groups, such as alcohols or amines in combination with γ-thiolactones, allows for the synthesis of telechelic polymers with desired end-group functionalities.[4] Similarly, trifunctional initiators derived from dithiocarbonates enable the synthesis of star-shaped polymers.

  • Anionic vs. Cationic Polymerization: Anionic ring-opening polymerization is the more commonly reported and arguably more controlled method for this compound.[3][4][6] Cationic polymerization of thiiranes can also occur but may be more prone to side reactions, leading to less control over the final polymer structure.

References

Unveiling the Superior Oxidative Stability of Poly(propylene sulfide) Over Alkanethiolates on Gold Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the crucial choice of surface passivation agents for gold-based biosensors and therapeutics, the long-term stability of the chosen material is a paramount concern. This guide provides an objective comparison of the oxidative stability of two prominent classes of sulfur-based gold coatings: poly(propylene sulfide) (PPS) and traditional alkanethiolates. Through a synthesis of experimental data, this document demonstrates the superior resilience of PPS to oxidative degradation, a critical factor for the shelf-life and in-vivo performance of functionalized gold surfaces.

The Achilles' heel of widely-used alkanethiol self-assembled monolayers (SAMs) on gold is their susceptibility to oxidation, leading to a breakdown of the protective layer and a loss of functionality. In contrast, multidentate polymeric coatings like poly(this compound) offer enhanced stability due to multiple anchor points to the gold surface and the inherent chemical nature of the thioether backbone.

Quantitative Comparison of Oxidative Stability

To quantify the oxidative degradation of these coatings, X-ray Photoelectron Spectroscopy (XPS) is a powerful tool. By analyzing the S 2p core level spectra, the chemical state of sulfur atoms at the surface can be determined. The presence of a peak at approximately 162 eV is characteristic of sulfur covalently bonded to gold (thiolate or thioether). Upon oxidation, this peak diminishes, and a new peak emerges at a higher binding energy, typically around 168 eV, corresponding to the formation of sulfonate species (R-SO₃⁻).

CoatingOxidative ConditionTime% Oxidized Sulfur (Sulfonate)Reference
Dodecanethiol SAMAmbient Laboratory Air12 hoursNearly complete oxidation[1]
Alkanethiol SAMAmbient Conditions2 weeksSignificant oxidation observed[2]
Poly(this compound)-PEGAmbient Conditions41 daysNo significant oxidation detected[2]

Note: The data presented is a summary from multiple sources. Direct head-to-head comparative studies under identical conditions are limited in the public literature. The information for Poly(this compound)-PEG indicates high stability over an extended period, with specific quantitative oxidation percentages not detailed in the available abstract.

Experimental Methodologies

A comprehensive understanding of the experimental protocols used to assess oxidative stability is crucial for interpreting the data and designing future studies.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

Objective: To quantitatively determine the extent of sulfur oxidation on the gold surface.

Protocol:

  • Sample Preparation: Gold substrates coated with either alkanethiol SAMs or poly(this compound) are exposed to oxidative conditions (e.g., ambient air, ozone, or electrochemical potential) for a defined period.

  • Instrument Setup: An XPS instrument equipped with a monochromatic Al Kα X-ray source (1486.6 eV) is used. The analysis chamber is maintained under ultra-high vacuum (UHV) conditions.

  • Data Acquisition:

    • A survey scan is first performed to identify all elements present on the surface.

    • High-resolution scans of the S 2p and Au 4f regions are then acquired. The binding energy scale is typically calibrated by setting the Au 4f₇/₂ peak to 84.0 eV.[3]

  • Data Analysis:

    • The high-resolution S 2p spectrum is deconvoluted using appropriate fitting software.

    • The peak at ~162 eV is assigned to the unoxidized sulfur (Au-S).[4][5]

    • The peak at ~168 eV is assigned to oxidized sulfur species (sulfonates).[6]

    • The percentage of oxidized sulfur is calculated from the integrated areas of these two peaks.

Cyclic Voltammetry (CV) for Electrochemical Stability Assessment

Objective: To determine the potential at which the surface layer undergoes oxidative desorption.

Protocol:

  • Electrochemical Cell Setup: A three-electrode electrochemical cell is used, consisting of the modified gold substrate as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl). The electrolyte is typically an aqueous solution such as 0.5 M H₂SO₄.[7]

  • Measurement:

    • The potential of the working electrode is swept from an initial potential to a final, more positive (oxidative) potential and then back.

    • The resulting current is measured as a function of the applied potential.

  • Data Interpretation: The appearance of a significant anodic (oxidation) peak that is not present on a bare gold electrode indicates the oxidative desorption of the organic layer. A more positive desorption potential signifies greater electrochemical stability.

Atomic Force Microscopy (AFM) for Morphological Analysis

Objective: To visualize changes in the surface morphology of the coating as a result of oxidation.

Protocol:

  • Sample Preparation: Samples are prepared and exposed to oxidative conditions as described for XPS.

  • Imaging:

    • AFM imaging is performed in tapping mode under ambient conditions to minimize damage to the soft organic layer.

    • Topography and phase images are acquired.

  • Analysis:

    • Oxidation can lead to the formation of pits, defects, or a complete restructuring of the monolayer. These changes in surface roughness and morphology are quantified from the AFM images. For alkanethiol SAMs, oxidation often initiates at domain boundaries.[1]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the chemical pathways of oxidation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Oxidative Exposure cluster_analysis Analysis Au_Substrate Gold Substrate Coating Coating Application (PPS or Alkanethiol) Au_Substrate->Coating Ambient Ambient Air Coating->Ambient Ozone Ozone Chamber Coating->Ozone Electrochem Electrochemical Cell Coating->Electrochem XPS XPS (Chemical State) Ambient->XPS AFM AFM (Morphology) Ambient->AFM Ozone->XPS Ozone->AFM CV Cyclic Voltammetry (Electrochemical Stability) Electrochem->CV Data_Analysis Data Analysis & Comparison XPS->Data_Analysis Quantitative Oxidation Data CV->Data_Analysis AFM->Data_Analysis

Figure 1. Experimental workflow for comparing oxidative stability.

Oxidation_Pathways cluster_pps Poly(this compound) on Gold cluster_alkanethiol Alkanethiolate on Gold PPS_initial Au-S-R (Thioether) PPS_oxidized Au-S(=O)-R (Sulfoxide) Au-S(=O)₂-R (Sulfone) PPS_initial->PPS_oxidized Oxidation Thiol_initial Au-S-R (Thiolate) Thiol_oxidized Au...R-SO₃⁻ (Sulfonate) Thiol_initial->Thiol_oxidized Oxidation

Figure 2. Chemical pathways of sulfur oxidation.

Conclusion

The available evidence strongly suggests that poly(this compound) coatings exhibit significantly greater oxidative stability on gold surfaces compared to traditional alkanethiol self-assembled monolayers. This enhanced stability is attributed to the multidentate binding of the polymer to the gold surface and the chemical nature of the thioether linkages. For applications requiring long-term performance and resistance to environmental degradation, particularly in biological systems where oxidative stress is a factor, poly(this compound) presents a more robust and reliable surface modification strategy. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative stability studies and make informed decisions for their specific applications.

References

A Comparative Conformational Analysis of Poly(propylene sulfide) and Poly(propylene oxide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational characteristics of poly(propylene sulfide) (PPS) and poly(propylene oxide) (PPO), two polymers of significant interest in materials science and biomedical applications. Understanding the conformational preferences of these polymers is crucial for predicting their macroscopic properties and designing novel applications, including drug delivery systems. This document summarizes key experimental data, outlines the methodologies used to obtain this data, and presents a logical framework for conformational analysis.

Introduction

Poly(this compound) and poly(propylene oxide) are structurally similar polymers, differing by the substitution of a sulfur atom for an oxygen atom in the polymer backbone. This seemingly minor difference leads to significant variations in their conformational behavior, which in turn influences their physical and chemical properties. While isotactic PPS and PPO can be isomorphous, their conformational characteristics in an unperturbed state show notable distinctions.[1] This guide explores these differences through a detailed examination of their conformational parameters.

Comparative Conformational Parameters

The conformational characteristics of PPS and PPO have been extensively studied using a combination of experimental techniques and theoretical calculations. The rotational isomeric state (RIS) model is a powerful theoretical framework used to analyze the conformational statistics of polymer chains. The key parameters derived from these analyses, including first- and second-order interaction energies, characteristic ratios, and dipole moments, are summarized below.

First-Order Interaction Energies

First-order interaction energies describe the energetic preferences for rotation around single bonds in the polymer backbone. These energies are influenced by steric and electronic effects.

InteractionBondPreferred ConformationPoly(this compound) (kcal mol⁻¹)Poly(propylene oxide) (kcal mol⁻¹)
S-C or O-Cgauche-1.0 to -0.60[1]-
C-Ctrans0.5 to 0.6[1]-
C-Ctrans1.1 to 1.2[1]-
Gauche Oxygen EffectCH₂-CHgauche-More stable than trans

Data for PPO's specific first-order interaction energies in this format were not detailed in the provided search results, but the gauche oxygen effect highlights a key conformational driver.

Second-Order Interaction Energies

Second-order interactions account for the energetic penalties of interactions between atoms or groups that are separated by four bonds. These are often repulsive interactions.

InteractionDescriptionPoly(this compound) (kcal mol⁻¹)Poly(propylene oxide) (kcal mol⁻¹)
Eω1Intramolecular C-H···S interaction0.6 to 0.9 (repulsive)[1]-
Eω2Intramolecular C-H···S interaction1.0 to 1.2 (repulsive)[1]-
(C-H)···O AttractionIntramolecular hydrogen bonding-Stabilizes g±g∓ conformation[2]
Characteristic Ratio and Dipole Moment

The characteristic ratio (C∞) is a measure of the stiffness of a polymer chain, while the dipole moment ratio provides information about the overall polarity of the polymer.

ParameterPoly(this compound)Poly(propylene oxide)
Characteristic Ratio (atactic) Agreement with RIS calculations[1]Agreement with RIS calculations
Dipole Moment (atactic) Good agreement with RIS calculations[3]Larger in benzene (B151609) than cyclohexane[4]

Experimental Protocols

The conformational analysis of PPS and PPO relies on a combination of experimental techniques and computational modeling. The primary experimental methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction, complemented by ab initio molecular orbital calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For polymer conformational analysis, vicinal coupling constants (³J) are particularly important as they are related to the dihedral angles between adjacent bonds through the Karplus equation.

Methodology:

  • Sample Preparation: Monomeric or dimeric model compounds of the polymers, such as 1,2-bis(methylthio)propane for PPS and 1,2-dimethoxypropane (B1201533) for PPO, are synthesized.[1][2] These model compounds are dissolved in various NMR solvents to study the effect of the medium on conformation.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Vicinal coupling constants are extracted from the spectra.

  • Data Analysis: The observed coupling constants are used to determine the populations of the different rotational isomers (trans, gauche+, gauche-). These populations are then used to calculate the conformational energies.

X-ray Diffraction

X-ray diffraction is used to determine the crystal structure of polymers. For isotactic PPS and PPO, which can form crystalline structures, X-ray diffraction provides information on the helical conformation of the polymer chains in the solid state.

Methodology:

  • Sample Preparation: Oriented fibers or films of the isotactic polymer are prepared.

  • Data Acquisition: The sample is placed in an X-ray beam, and the diffraction pattern is recorded on a detector.

  • Data Analysis: The positions and intensities of the diffraction spots are used to determine the unit cell parameters and the helical parameters (e.g., number of monomer units per turn) of the polymer chain.

Computational Modeling

Ab initio molecular orbital (MO) calculations are used to complement experimental data and to provide a more detailed understanding of the conformational energies and geometries.

Methodology:

  • Model System: The calculations are typically performed on model compounds of the polymers.

  • Level of Theory: A suitable level of theory and basis set (e.g., MP2/6-311+G(3df,2p)//HF/6-31G(d)) are chosen to accurately describe the electronic structure of the molecule.[1]

  • Calculations: The energies and dipole moments of all possible conformers are calculated. The results of these calculations are used to refine the parameters of the RIS model.

Logical Framework for Conformational Analysis

The following diagram illustrates the workflow for the conformational analysis of polymers like PPS and PPO, integrating experimental and theoretical approaches.

Conformational_Analysis_Workflow cluster_exp Experimental Analysis cluster_theory Theoretical Analysis cluster_results Conformational Parameters exp_synthesis Synthesis of Model Compounds exp_nmr NMR Spectroscopy (Vicinal Coupling Constants) exp_synthesis->exp_nmr theory_mo Ab Initio MO Calculations (Conformer Energies, Dipole Moments) exp_synthesis->theory_mo results_energies Conformational Energies exp_nmr->results_energies exp_xray X-ray Diffraction (Crystal Structure) theory_ris Rotational Isomeric State (RIS) Model exp_xray->theory_ris theory_mo->theory_ris results_ratios Characteristic Ratio theory_ris->results_ratios results_dipole Dipole Moment theory_ris->results_dipole results_energies->theory_ris

Workflow for Polymer Conformational Analysis

Conclusion

The conformational analysis of poly(this compound) and poly(propylene oxide) reveals significant differences in their behavior, primarily driven by the different electronic and steric properties of the sulfur and oxygen atoms. For PPS, the S-C bond prefers a gauche conformation, while the C-C* and C*-S bonds favor a trans state.[1] In contrast, PPO exhibits a "gauche oxygen effect," where the gauche state of the CH₂-CH bond is more stable due to attractive (C-H)···O interactions.[2] These fundamental conformational preferences have a cascading effect on the macroscopic properties of the polymers, influencing their flexibility, polarity, and interactions with other molecules. A thorough understanding of these conformational differences is essential for the rational design of new materials and drug delivery vehicles based on these polymer backbones.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Propylene Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Propylene Sulfide (B99878), a highly flammable and toxic thiirane. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Hazard Information

Propylene sulfide is a volatile, flammable liquid that is toxic if inhaled or swallowed and can cause skin and eye irritation. Due to the lack of specific established occupational exposure limits from regulatory bodies such as OSHA, NIOSH, or ACGIH for this compound, a highly conservative approach to handling is mandatory. All work with this chemical must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Key Hazards:

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. All equipment must be properly grounded to prevent static discharge.

  • Toxicity: Toxic if swallowed or inhaled. Avoid breathing fumes, vapors, or mist.

  • Irritation: Causes skin and eye irritation. Direct contact should be avoided.

Personal Protective Equipment (PPE)

Given the absence of specific glove breakthrough data for this compound, a robust and conservative approach to glove selection is necessary. It is recommended to use double gloving. The following table provides general guidance for glove selection based on the chemical class (volatile, flammable, toxic liquid). Users should perform their own risk assessment and, whenever possible, consult the glove manufacturer's specific chemical resistance data.

Glove Material General Recommendation for Flammable/Toxic Liquids Typical Breakthrough Time (General Guidance) Notes
Nitrile Splash protection only. Not for prolonged contact.< 15 minutesImmediately remove and replace upon any contact.[1]
Butyl Rubber Good for many organic compounds.> 60 minutesRecommended as an outer glove.
Viton® Excellent resistance to many organic solvents.> 480 minutesRecommended as an outer glove, especially for prolonged handling.

Recommended PPE Ensemble:

  • Primary Gloves: Nitrile gloves for dexterity.

  • Secondary (Outer) Gloves: Butyl rubber or Viton® gloves for chemical resistance.

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: A flame-resistant lab coat worn over long-sleeved clothing and long pants.

  • Foot Protection: Closed-toe shoes made of a non-porous material.

  • Respiratory Protection: All work should be performed in a chemical fume hood. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plans: Safe Handling and Storage

Handling:

  • Always work within a properly functioning chemical fume hood.

  • Use non-sparking tools and ensure all equipment is grounded.[2][3]

  • Keep containers tightly closed when not in use.[2][3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, well-ventilated area away from heat and ignition sources.

  • Keep containers tightly closed in a designated flammable liquids storage cabinet.

  • Store separately from oxidizing agents, acids, and bases.

Emergency Procedures: Spill and Exposure Response

Spill Response Protocol

In the event of a this compound spill, immediate and decisive action is required. The following protocol outlines the necessary steps.

For a small spill (less than 100 mL) within a chemical fume hood:

  • Alert personnel: Inform others in the immediate area.

  • Contain the spill: Use a chemical spill kit with absorbent pads or other inert material to dike the spill.

  • Absorb the spill: Cover the spill with an absorbent material, starting from the outside and working inward.

  • Collect waste: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a mild soap and water solution, followed by a clean water rinse.

  • Dispose of waste: All contaminated materials must be disposed of as hazardous waste.

For a large spill (greater than 100 mL) or any spill outside of a fume hood:

  • Evacuate: Immediately evacuate the laboratory and alert others to evacuate.

  • Isolate the area: Close the laboratory doors and prevent entry.

  • Call for emergency assistance: Contact your institution's emergency response team and provide details of the spill.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Spill_Response_Workflow Spill This compound Spill Detected Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (<100mL) in Fume Hood Assess->SmallSpill Small LargeSpill Large Spill (>100mL) or outside Fume Hood Assess->LargeSpill Large Alert Alert Nearby Personnel SmallSpill->Alert Evacuate Evacuate Laboratory LargeSpill->Evacuate Contain Contain Spill with Absorbent Dike Alert->Contain Absorb Absorb Spill Contain->Absorb Collect Collect Contaminated Material into Hazardous Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Isolate Isolate the Area Evacuate->Isolate Call_Emergency Call Emergency Response Isolate->Call_Emergency

Caption: Workflow for responding to a this compound spill.
Personnel Decontamination

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All this compound waste, including empty containers and materials used for spill cleanup, must be treated as hazardous waste.

Waste Collection:

  • Collect all this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Do not mix with other waste streams.

Disposal Procedure:

  • Ensure the waste container is tightly sealed and the exterior is not contaminated.

  • Label the container clearly as "Hazardous Waste: this compound".

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this compound down the drain or in regular trash.[4]

Hierarchy of Controls

To minimize the risks associated with handling this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (e.g., Use a less hazardous alternative if possible) Substitution Substitution (Not applicable if this compound is required) Engineering Engineering Controls (e.g., Chemical fume hood, ventilation) Administrative Administrative Controls (e.g., Standard Operating Procedures, training) PPE Personal Protective Equipment (e.g., Gloves, goggles, lab coat)

Caption: Hierarchy of controls for managing this compound exposure.

By implementing these safety protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment for all personnel. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.